Product packaging for Evogliptin tartrate(Cat. No.:CAS No. 1222102-51-3)

Evogliptin tartrate

Cat. No.: B601472
CAS No.: 1222102-51-3
M. Wt: 551.5 g/mol
InChI Key: RBBXDAJRSNHIJZ-DLDKMZOSSA-N
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Description

Evogliptin is an antidiabetic drug in the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32F3N3O9 B601472 Evogliptin tartrate CAS No. 1222102-51-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F3N3O3.C4H6O6/c1-19(2,3)28-10-16-18(27)24-4-5-25(16)17(26)8-12(23)6-11-7-14(21)15(22)9-13(11)20;5-1(3(7)8)2(6)4(9)10/h7,9,12,16H,4-6,8,10,23H2,1-3H3,(H,24,27);1-2,5-6H,(H,7,8)(H,9,10)/t12-,16-;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBXDAJRSNHIJZ-DLDKMZOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H]1C(=O)NCCN1C(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32F3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222102-51-3
Record name 2-Piperazinone, 4-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-3-[(1,1-dimethylethoxy)methyl]-, (3R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1222102-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Evogliptin tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222102513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EVOGLIPTIN TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R14RT6A3LK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Evogliptin Tartrate: A Deep Dive into its Mechanism of Action in Pancreatic Beta-Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evogliptin tartrate is a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, representing a significant therapeutic advancement in the management of type 2 diabetes mellitus (T2DM).[1] This technical guide provides an in-depth exploration of the core mechanism of action of this compound within pancreatic beta-cells. By elucidating the intricate signaling pathways and cellular responses, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of Evogliptin's role in glycemic control. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Mechanism of Action: DPP-4 Inhibition

The primary mechanism of action of this compound is the competitive and reversible inhibition of the DPP-4 enzyme.[2] DPP-4 is a ubiquitous serine protease that plays a critical role in glucose homeostasis by rapidly inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These incretin hormones are released from the gastrointestinal tract in response to food intake and are responsible for up to 70% of postprandial insulin secretion.

By inhibiting DPP-4, Evogliptin prevents the degradation of GLP-1 and GIP, thereby increasing their circulating concentrations and prolonging their biological activity.[1] This enhancement of incretin levels leads to a glucose-dependent stimulation of insulin secretion from pancreatic beta-cells and a suppression of glucagon release from pancreatic alpha-cells, ultimately resulting in improved glycemic control.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and clinical studies. The following tables summarize key quantitative data related to its DPP-4 inhibition and clinical effectiveness.

Table 1: In Vitro DPP-4 Inhibition

ParameterValueSource
IC50 (Human Plasma) 0.9 nM[2]
IC50 (PWM-activated H9 cells) 1.56 nM[3]

Table 2: In Vivo Effects on Active GLP-1 Levels

ParameterFold IncreaseSource
Postprandial Active GLP-1 Levels 1.5- to 2.4-fold[4]

Table 3: Clinical Efficacy in Patients with T2DM (Monotherapy vs. Placebo)

ParameterEvogliptin 5 mgPlaceboSource
Mean Change in HbA1c from Baseline (24 weeks) -0.23%+0.05%
Proportion of Patients Achieving HbA1c <6.5% (24 weeks) 33.3%15.2%

Table 4: Clinical Efficacy in Patients with T2DM (Comparison with other DPP-4 Inhibitors)

ParameterEvogliptin 5 mgLinagliptin 5 mgSource
Mean Change in HbA1c from Baseline (12 weeks) -0.85%-0.75%
Mean Change in HbA1c from Baseline (24 weeks) -0.94%-
Mean Change in Fasting Plasma Glucose from Baseline (12 weeks) -12.8 mg/dL-15.4 mg/dL[4]

Signaling Pathways in Pancreatic Beta-Cells

The increased levels of active GLP-1, resulting from DPP-4 inhibition by Evogliptin, activate the GLP-1 receptor (GLP-1R) on the surface of pancreatic beta-cells. This initiates a cascade of intracellular signaling events that culminate in enhanced glucose-stimulated insulin secretion (GSIS).

GLP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Evogliptin Evogliptin DPP4 DPP-4 Evogliptin->DPP4 Inhibits GLP1_inactive Inactive GLP-1 GLP1_active Active GLP-1 GLP1R GLP-1 Receptor GLP1_active->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Ca_channel Ca²⁺ Channels PKA->Ca_channel Phosphorylates & Opens Insulin_vesicles Insulin Vesicles Epac2->Insulin_vesicles Mobilizes Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion Ca_ion->Insulin_vesicles Triggers Fusion Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion Leads to

Caption: GLP-1 signaling pathway in pancreatic beta-cells activated by Evogliptin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Evogliptin against the DPP-4 enzyme.

Principle: This is a fluorescence-based assay that measures the cleavage of a fluorogenic DPP-4 substrate, Gly-Pro-aminomethylcoumarin (AMC). The release of free AMC results in a quantifiable fluorescent signal. In the presence of an inhibitor like Evogliptin, the rate of AMC release is reduced.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • This compound

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the Evogliptin stock solution to create a range of concentrations.

  • In a 96-well plate, add the assay buffer, the diluted DPP-4 enzyme, and the different concentrations of Evogliptin or vehicle control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

  • Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.

  • Plot the percentage of DPP-4 inhibition against the logarithm of the Evogliptin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Measurement of Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets

Objective: To assess the effect of Evogliptin on insulin secretion from pancreatic beta-cells in response to glucose.

Principle: Pancreatic islets are isolated from animal models and incubated with varying concentrations of glucose in the presence or absence of Evogliptin. The amount of insulin secreted into the surrounding medium is then quantified using methods like ELISA or radioimmunoassay (RIA).

Materials:

  • Collagenase P

  • Hank's Balanced Salt Solution (HBSS)

  • RPMI-1640 medium

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with different glucose concentrations (e.g., 2.8 mM and 16.7 mM)

  • This compound

  • Insulin ELISA or RIA kit

Procedure:

  • Islet Isolation:

    • Anesthetize the animal (e.g., mouse or rat) and perfuse the pancreas with cold collagenase solution via the common bile duct.

    • Dissect the pancreas and incubate it at 37°C to digest the tissue.

    • Stop the digestion by adding cold HBSS and purify the islets using a density gradient (e.g., Ficoll).

    • Hand-pick the islets under a stereomicroscope and culture them overnight in RPMI-1640 medium.

  • Insulin Secretion Assay:

    • Pre-incubate batches of 5-10 size-matched islets in KRBB with a low glucose concentration (2.8 mM) for 1 hour at 37°C.

    • Transfer the islets to fresh KRBB containing either low (2.8 mM) or high (16.7 mM) glucose, with or without different concentrations of Evogliptin.

    • Incubate for 1-2 hours at 37°C.

    • Collect the supernatant (containing the secreted insulin) from each well.

    • Lyse the islets to determine the total insulin content.

    • Measure the insulin concentration in the supernatant and the islet lysate using an ELISA or RIA kit.

    • Express the secreted insulin as a percentage of the total insulin content.

Experimental Workflow

The evaluation of a DPP-4 inhibitor like Evogliptin typically follows a structured experimental workflow, progressing from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Studies cluster_invivo In Vivo Animal Models cluster_clinical Clinical Trials dpp4_inhibition DPP-4 Enzyme Inhibition Assay (IC50) selectivity Selectivity Profiling (vs. other DPPs) cell_based Cell-based Assays (GLP-1/GIP levels) islet_culture Pancreatic Islet Isolation and Culture cell_based->islet_culture gsis Glucose-Stimulated Insulin Secretion (GSIS) islet_culture->gsis pk_pd Pharmacokinetics & Pharmacodynamics gsis->pk_pd ogtt Oral Glucose Tolerance Test (OGTT) efficacy_models Efficacy in Diabetic Animal Models phase1 Phase I (Safety, Tolerability, PK/PD) efficacy_models->phase1 phase2 Phase II (Dose-ranging, Efficacy) phase3 Phase III (Pivotal Efficacy & Safety)

Caption: A typical experimental workflow for the evaluation of Evogliptin.

Conclusion

This compound exerts its therapeutic effect in type 2 diabetes through a well-defined mechanism of action centered on the potent and selective inhibition of the DPP-4 enzyme. This leads to an increase in the bioavailability of the incretin hormones GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion from pancreatic beta-cells. The comprehensive data and methodologies presented in this guide underscore the robust scientific foundation for the clinical use of Evogliptin in improving glycemic control. Further research into the long-term effects on beta-cell function and survival will continue to refine our understanding of this important therapeutic agent.

References

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Evogliptin Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Evogliptin tartrate, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus.[1][2] This document details the synthetic pathway, analytical methodologies for characterization, and presents quantitative data in a structured format for ease of reference.

Synthesis of this compound

The synthesis of Evogliptin typically involves a multi-step process culminating in the formation of the active pharmaceutical ingredient. A common route involves the synthesis of racemic Evogliptin, followed by chiral resolution to isolate the desired (R,R)-enantiomer, which is then converted to its tartrate salt.[3]

A described synthetic process for Evogliptin hydrochloride, which can be adapted for the tartrate salt, starts from 2,4,5-trifluorophenylacetic acid.[3] The process involves three main steps to produce racemic Evogliptin: condensation, amination, and reduction.[3] The racemic mixture is then resolved using L-(+)-tartaric acid to isolate the desired enantiomer, which can then be salified to produce this compound.[3]

Another patented approach describes the coupling of (R)-3-(t-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid with (R)-(3-t-butoxymethyl)piperazin-2-one using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBT).[4] This is followed by deprotection to yield Evogliptin.[4]

Below is a generalized synthetic pathway for this compound.

G cluster_synthesis Synthesis of Racemic Evogliptin cluster_resolution Chiral Resolution and Salt Formation 2_4_5_trifluorophenylacetic_acid 2,4,5-Trifluorophenylacetic Acid Condensation Condensation 2_4_5_trifluorophenylacetic_acid->Condensation Step 1 Amination Amination Condensation->Amination Step 2 Reduction Reduction (e.g., NaBH4) Amination->Reduction Step 3 Rac_Evogliptin rac-Evogliptin Reduction->Rac_Evogliptin Resolution Chiral Resolution Rac_Evogliptin->Resolution L_Tartaric_Acid L-(+)-Tartaric Acid L_Tartaric_Acid->Resolution Evogliptin_Tartrate This compound Resolution->Evogliptin_Tartrate

Diagram 1: Synthesis Pathway of this compound.

Chemical Characterization

The comprehensive chemical characterization of this compound is crucial for ensuring its purity, identity, and stability. Various analytical techniques are employed for this purpose.

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the quantification and stability assessment of this compound in bulk and pharmaceutical dosage forms.[5][6][7]

ParameterMethod 1[5]Method 2[6]Method 3[7]
Column Hypersil BDS C18 (250mm × 4.6mm, 5µm)ODS 5 µm C18 (250mm X 4.6mm)Zodiac C18 (150mm × 4.6mm, 5µm)
Mobile Phase Buffer: Methanol (45:55 v/v)Methanol:Water:Acetonitrile (70:20:10 v/v) with Octane-1 sulphonic acid sodium saltSolvent A: 20mM KH2PO4 in Water:Methanol (70:30 v/v); Solvent B: Acetonitrile:Methanol (90:10 v/v)
Flow Rate 1.0 ml/min1.0 ml/min1.0 ml/min
Detection Wavelength 265 nm265 nm260 nm
Retention Time (Rt) 5.310 min~3.6 min3.463 min
Linearity Range Not Specified10–30 µg/ml10-30µg/ml
LOD Not Specified0.99 µgNot Specified
LOQ Not Specified3.00 µgNot Specified
Accuracy (% Recovery) Not Specified99.87% - 100.47%Not Specified

Spectroscopic methods are essential for the structural elucidation and identification of this compound.

  • UV-Visible Spectroscopy: The UV spectrum of this compound in deionized water shows a maximum absorbance (λmax) at approximately 267 nm.[8][9] Derivative spectrophotometry has also been developed for its estimation, with first and second derivative wavelengths measured at 275 nm and 277 nm, respectively.[8]

  • Infrared (IR) Spectroscopy: FTIR is used to identify the functional groups present in the this compound molecule.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to confirm the chemical structure of this compound.[11] A certificate of analysis for this compound indicates that the H-NMR is consistent with its structure.[12]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. The molecular weight of this compound is 551.5 g/mol .[1][13] LC-MS/MS analysis can confirm a single molecular ion peak at m/z 551.5 (M+H)⁺ for the tartrate salt.[14]

Forced degradation studies are performed to assess the stability of this compound under various stress conditions, as required by ICH guidelines.[5][7] These studies help in identifying potential degradation products and understanding the degradation pathways.

Stress ConditionObservations
Acid Degradation Degradation is observed when subjected to acidic conditions (e.g., 0.1M HCl).[5][7]
Base Degradation The drug shows degradation in alkaline media (e.g., 0.1N NaOH).[7]
Oxidative Degradation Significant degradation is observed under oxidative stress (e.g., 3% H2O2).[5][7]
Thermal Degradation The compound is subjected to dry heat (e.g., 105°C) to assess thermal stability.[5]
Photolytic Degradation Stability under UV light is also evaluated.[7]

The results from these studies indicate that the developed analytical methods are stability-indicating, as the degradation product peaks are well-resolved from the main drug peak.[7]

G cluster_workflow Chemical Characterization Workflow cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Analysis Evogliptin_Tartrate_Sample This compound (Bulk/Formulation) HPLC RP-HPLC Evogliptin_Tartrate_Sample->HPLC HPTLC HPTLC Evogliptin_Tartrate_Sample->HPTLC UV_Vis UV-Vis Evogliptin_Tartrate_Sample->UV_Vis FTIR FTIR Evogliptin_Tartrate_Sample->FTIR NMR NMR (1H, 13C) Evogliptin_Tartrate_Sample->NMR Mass_Spec Mass Spectrometry Evogliptin_Tartrate_Sample->Mass_Spec Purity Purity & Assay HPLC->Purity Stability Stability Indicating Method HPTLC->Stability Structural_Elucidation Structural Elucidation UV_Vis->Structural_Elucidation FTIR->Structural_Elucidation NMR->Structural_Elucidation Mass_Spec->Structural_Elucidation

Diagram 2: Workflow for Chemical Characterization.

Experimental Protocols

  • Standard Stock Solution: Accurately weigh 10 mg of this compound API and dissolve it in 50 ml of the mobile phase. Sonicate to dissolve completely. Further dilute 5 mL of this solution to 50 mL with the mobile phase to obtain a standard solution of 20 µg/ml.[6]

  • Sample Solution (from Tablets): Weigh and finely powder 10 tablets. Take an amount of powder equivalent to 10 mg of Evogliptin and transfer it to a 50 mL volumetric flask. Add 50 mL of the mobile phase and sonicate to dissolve. Filter the solution before injection.[6]

The following is a representative protocol based on a validated RP-HPLC method:[6]

  • Chromatographic System: An HPLC system equipped with a UV detector, a C18 column (250 mm x 4.6 mm, 5 µm), and data processing software.[6]

  • Mobile Phase: A mixture of methanol, water, and acetonitrile in the ratio of 70:20:10 (v/v/v), also containing Octane-1 sulphonic acid sodium salt.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detection at 265 nm.[6]

  • Injection Volume: 20 µL.[6]

  • Column Temperature: 25°C.[6]

  • Procedure: Inject the standard and sample solutions into the chromatograph, record the peak responses, and calculate the amount of this compound in the sample.

  • Solvent: Deionized water.[8]

  • Standard Stock Solution: Prepare a stock solution of 1 mg/mL by dissolving 50 mg of this compound in 50 mL of deionized water.[9]

  • Working Standard Solutions: Prepare a series of dilutions in the concentration range of 20-120 µg/ml from the stock solution using deionized water.[8]

  • Measurement: Scan the prepared solutions in the UV range of 200-400 nm against a deionized water blank.[7] Record the absorbance at the λmax of 267 nm.[8]

  • Calibration Curve: Plot a calibration curve of absorbance versus concentration to determine the linearity.[8]

  • Acid Degradation: To 1 mL of the standard stock solution, add 2 mL of 1M HCl, keep for a specified duration, then neutralize with 2 mL of 1M NaOH and dilute with the mobile phase.[5]

  • Alkaline Degradation: To 1 mL of the stock solution, add 2 mL of 0.1N NaOH, keep for 3 hours, then neutralize with 2 mL of 0.1N HCl and dilute with the mobile phase.[7]

  • Oxidative Degradation: To 1 mL of the stock solution, add 2 mL of 3% H2O2, keep for 10 hours, and then dilute with the mobile phase.[5]

  • Thermal Degradation: Keep the standard powder in an oven at 105°C for 16 hours. Then, prepare a solution of the desired concentration in the mobile phase.[5]

  • Analysis: Analyze the stressed samples by the developed stability-indicating HPLC method.

Conclusion

This technical guide has outlined the key aspects of the synthesis and chemical characterization of this compound. The provided synthetic pathway offers a route to obtaining the target molecule, while the detailed analytical methodologies and data serve as a valuable resource for quality control, stability testing, and further research and development activities. The use of robust analytical techniques such as HPLC and various spectroscopic methods is essential for ensuring the quality and efficacy of this important antidiabetic agent.

References

Evogliptin Tartrate: A Deep Dive into the Incretin System and GLP-1 Regulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Evogliptin tartrate is a potent, selective, and orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM).[1] Its therapeutic effect is mediated through the modulation of the incretin system, a key physiological pathway in glucose homeostasis. By preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), evogliptin enhances glucose-dependent insulin secretion and suppresses glucagon release.[2][3] This technical guide provides a comprehensive overview of evogliptin's mechanism of action, supported by quantitative pharmacokinetic and pharmacodynamic data, detailed experimental protocols for assessing its activity, and visual diagrams of the associated biological pathways.

Core Mechanism of Action: The Incretin System

The incretin effect describes the phenomenon whereby oral glucose administration elicits a significantly higher insulin response compared to an intravenous glucose infusion resulting in the same plasma glucose concentration.[4] This effect is primarily mediated by two gut-derived hormones, GLP-1 and GIP.

  • Incretin Hormone Function: Released from intestinal L-cells and K-cells in response to food intake, GLP-1 and GIP potentiate glucose-dependent insulin secretion from pancreatic β-cells.[2][4] GLP-1 also suppresses glucagon secretion from pancreatic α-cells, reduces the rate of gastric emptying, and promotes satiety.[3][4]

  • The Role of DPP-4: The biological activity of incretins is short-lived, as they are rapidly inactivated and degraded by the enzyme dipeptidyl peptidase-4 (DPP-4).[2][5] This enzyme cleaves the N-terminal dipeptides from GLP-1 and GIP, rendering them inactive.

  • Evogliptin's Intervention: Evogliptin is a competitive and reversible inhibitor of the DPP-4 enzyme.[1][6] By binding to the active site of DPP-4, it prevents the degradation of endogenous GLP-1 and GIP. This action increases the half-life and circulating concentrations of the active forms of these hormones, thereby enhancing and prolonging their glucose-lowering effects.[2][7] This leads to improved glycemic control, including reductions in both fasting and postprandial glucose levels.[3]

cluster_Gut Gastrointestinal Tract cluster_Pancreas Pancreas cluster_DPP4 Inactivation Pathway Food Food Intake L_Cells Intestinal L-Cells Food->L_Cells Incretins Active GLP-1 / GIP Release L_Cells->Incretins Beta_Cells β-Cells Incretins->Beta_Cells Alpha_Cells α-Cells Incretins->Alpha_Cells DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Insulin ↑ Insulin Secretion (Glucose-Dependent) Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Inactive Inactive Metabolites DPP4->Inactive Evogliptin Evogliptin Evogliptin->DPP4 Inhibition

Caption: Evogliptin's mechanism of action within the incretin system.

Quantitative Data Summary

The efficacy and pharmacological profile of evogliptin are supported by robust preclinical and clinical data.

Table 1: Pharmacokinetic Properties of this compound
ParameterValueReference(s)
Bioavailability > 50%[1][8]
Time to Max. Concentration (Tmax) 3.0 - 5.5 hours (single dose)[8]
Plasma Half-life (t½) 32.9 - 38.8 hours (multiple doses)[8][9]
Plasma Protein Binding ~ 46%[1][9]
Metabolism Primarily via Cytochrome P450 3A4 (CYP3A4)[8][10]
Excretion ~46.1% via urine, ~42.8% via feces (including metabolites)[8]
Table 2: Pharmacodynamic Profile of Evogliptin
ParameterValueReference(s)
DPP-4 IC₅₀ (Human Plasma) 0.9 nM[6]
DPP-4 Inhibition (at 5 mg dose) > 80% sustained over 24 hours[6][11]
Selectivity vs. DPP-8/DPP-9 > 6,000-fold[6][9]
Postprandial Active GLP-1 1.5 to 2.4-fold increase[6][11]
Table 3: Summary of Clinical Efficacy (Evogliptin 5 mg)
Study DesignDurationKey Efficacy EndpointResultReference(s)
Monotherapy vs. Placebo24 WeeksChange in HbA1c from baseline-0.23% (Evogliptin) vs. +0.05% (Placebo)[12]
Active-controlled vs. Linagliptin 5 mg12 WeeksChange in HbA1c from baseline-0.85% (Evogliptin) vs. -0.75% (Linagliptin)[13]
Open-label extension24 WeeksChange in HbA1c from baseline-0.94% (for Evogliptin/Evogliptin group)[13]

Key Experimental Protocols

Standardized assays are crucial for evaluating the potency and biological effect of DPP-4 inhibitors like evogliptin.

Protocol 1: In Vitro DPP-4 Inhibition Assay

This protocol describes a continuous fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against DPP-4.

  • Principle: The assay measures the cleavage of a non-fluorescent substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), by the DPP-4 enzyme. This cleavage releases the highly fluorescent 7-amido-4-methylcoumarin (AMC) molecule, and the rate of its formation is proportional to enzyme activity.[14] An inhibitor will reduce this rate.

  • Materials:

    • Recombinant human DPP-4 enzyme

    • Gly-Pro-AMC substrate

    • Assay Buffer (e.g., HEPES buffer, pH 7.5)[14]

    • Test compound (Evogliptin) and reference inhibitor (e.g., Alogliptin)[14]

    • 96-well black microplates

    • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)[14]

  • Procedure:

    • Prepare serial dilutions of evogliptin in the assay buffer.

    • In a 96-well plate, add the assay buffer, the DPP-4 enzyme solution, and the various concentrations of evogliptin (or vehicle for control).

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

    • Immediately place the plate in the microplate reader.

    • Monitor the increase in fluorescence intensity kinetically over 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each concentration.

    • Determine the percentage of inhibition for each evogliptin concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

A 1. Reagent Preparation (DPP-4, Substrate, Evogliptin dilutions) B 2. Dispense into 96-Well Plate (Enzyme + Inhibitor/Vehicle) A->B C 3. Pre-incubation (Allow inhibitor-enzyme binding) B->C D 4. Initiate Reaction (Add Gly-Pro-AMC Substrate) C->D E 5. Kinetic Measurement (Read fluorescence over time at 360/460 nm) D->E F 6. Data Analysis (Calculate reaction rates and % inhibition) E->F G 7. IC50 Determination (Non-linear regression curve fitting) F->G

Caption: Experimental workflow for an in vitro DPP-4 inhibition assay.
Protocol 2: Measurement of Active GLP-1 Levels in Plasma

Measuring active GLP-1 in clinical or preclinical studies requires specific sample handling to prevent its rapid degradation.

  • Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of active (intact) GLP-1 (7-36) amide in plasma samples. This assay uses antibodies specific to the N- and C-termini of the active peptide.[15]

  • Materials:

    • Blood collection tubes containing a DPP-4 inhibitor (e.g., Pefabloc SC) and often a protease inhibitor cocktail.[16]

    • Refrigerated centrifuge.

    • Commercially available active GLP-1 ELISA kit.[15]

    • Microplate reader capable of measuring absorbance at the appropriate wavelength.

  • Procedure:

    • Sample Collection: Collect whole blood directly into the prepared collection tubes containing the DPP-4 inhibitor. Invert gently to mix.

    • Sample Processing: Within 15-30 minutes of collection, centrifuge the blood at 4°C to separate the plasma.

    • Sample Storage: Immediately transfer the plasma to a new tube and store at -80°C until analysis to ensure stability.

    • ELISA Assay:

      • Thaw plasma samples on ice.

      • Perform the ELISA according to the manufacturer's instructions. This typically involves adding standards and samples to a microplate pre-coated with a capture antibody.

      • After incubation and washing steps, add a detection antibody conjugated to an enzyme (e.g., HRP).

      • Add the enzyme's substrate, which generates a colorimetric signal.

      • Stop the reaction and measure the absorbance using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the known standards against their concentrations.

    • Interpolate the concentration of active GLP-1 in the unknown samples from the standard curve.

    • Results are typically expressed in pmol/L.[17][18]

GLP-1 Receptor Signaling Pathway

Once active GLP-1 levels are elevated by evogliptin, GLP-1 binds to its specific G-protein coupled receptor (GLP-1R) on pancreatic β-cells, initiating a downstream signaling cascade that potentiates insulin secretion.

The binding of GLP-1 to GLP-1R activates the associated Gαs subunit, which in turn stimulates adenylyl cyclase.[19] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] The subsequent increase in intracellular cAMP levels activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[19][20] Both PKA and Epac act on various cellular targets to mobilize intracellular calcium stores and sensitize the exocytotic machinery, ultimately leading to the fusion of insulin-containing granules with the cell membrane and the secretion of insulin.[20]

cluster_membrane Cell Membrane cluster_cytosol Cytosol GLP1 Active GLP-1 Receptor GLP-1 Receptor (on Pancreatic β-cell) GLP1->Receptor Gs G-protein (Gαs) Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates Mobilization Insulin Granule Mobilization & Docking PKA->Mobilization Epac->Mobilization Exocytosis Insulin Exocytosis Mobilization->Exocytosis

Caption: Simplified GLP-1 receptor signaling cascade in pancreatic β-cells.

Conclusion

This compound is a highly selective and potent DPP-4 inhibitor that effectively enhances the incretin system. By preventing the rapid degradation of GLP-1 and GIP, it increases the levels of these active hormones, leading to improved glucose-dependent insulin secretion and suppression of glucagon. Its favorable pharmacokinetic profile allows for once-daily dosing, and clinical trials have demonstrated its efficacy in improving glycemic control in patients with type 2 diabetes. The experimental methods and pathways detailed in this guide provide a foundational understanding for researchers and professionals working on the development and characterization of incretin-based therapies.

References

Preclinical Investigations of Evogliptin Tartrate in Animal Models of Diabetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Evogliptin tartrate is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, developed for the management of type 2 diabetes mellitus (T2DM).[1][2][3] As a member of the gliptin class, its primary mechanism involves enhancing the endogenous incretin system to improve glycemic control.[3] This technical guide provides a comprehensive overview of the core preclinical investigations of this compound in various animal models of diabetes. It details the experimental protocols, presents key quantitative data from pharmacokinetic and efficacy studies, and illustrates the underlying mechanisms and workflows through signaling pathway diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel anti-diabetic therapeutics.

Mechanism of Action: DPP-4 Inhibition and the Incretin System

Evogliptin exerts its therapeutic effect by competitively and reversibly inhibiting the DPP-4 enzyme.[2][4] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][5] By inhibiting DPP-4, Evogliptin increases the circulating levels of active GLP-1 and GIP.[4][5] This enhancement of the incretin system leads to several downstream effects that collectively lower blood glucose levels:

  • Stimulation of Insulin Secretion: Increased GLP-1 levels potentiate glucose-dependent insulin secretion from pancreatic β-cells.[2][3]

  • Suppression of Glucagon Secretion: GLP-1 also suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[3]

Preclinical studies have highlighted Evogliptin's high selectivity for DPP-4, with a selectivity of over 6,000-fold compared to the related enzymes DPP-8 and DPP-9, which is a critical factor in its safety profile.[2][4]

cluster_0 Meal Intake cluster_1 Incretin System cluster_2 DPP-4 Action cluster_3 Pancreatic Response cluster_4 Glycemic Control Meal Food Ingestion L_Cells Intestinal L-Cells Meal->L_Cells Stimulates GLP1 Active GLP-1 L_Cells->GLP1 Secretes DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate for Beta_Cells Pancreatic β-Cells GLP1->Beta_Cells Stimulates Alpha_Cells Pancreatic α-Cells GLP1->Alpha_Cells Inhibits Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactivates Evogliptin Evogliptin Evogliptin->DPP4 Inhibits Insulin ↑ Insulin Secretion Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Glucose_Uptake ↑ Glucose Uptake Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

Caption: Mechanism of action of Evogliptin via DPP-4 inhibition.

Pharmacokinetics and Metabolism in Animal Models

Pharmacokinetic profiles of Evogliptin have been characterized in rats and dogs, demonstrating its absorption, distribution, metabolism, and excretion (ADME) properties.

Data Presentation
ParameterMale Rats (30 mg/kg, oral)Male Dogs (10 mg/kg, oral)Reference
Cmax (ng eq./mL)2308.69-[6]
tmax (h)3.3-[6]
Terminal Half-life (h)94-[6]
AUC0-last (ng·h/mL)33,300-[6]
Total Excretion (168h) 96.7%96.8%[7][8]
Urinary Excretion (168h) 29.7%43.3%[7][8]
Fecal Excretion (168h) 66.5%53.5%[7][8]

Note: Cmax, tmax, and AUC data for dogs were not available in the provided search results.

Experimental Protocols

Absorption, Metabolism, and Excretion Study in Rats and Dogs [7][8]

  • Animal Models: Male Sprague-Dawley rats and male beagle dogs were used.

  • Drug Administration: A single oral dose of [¹⁴C]-labeled this compound was administered. The dosage was 30 mg/kg for rats and 10 mg/kg for dogs.

  • Sample Collection: Plasma, urine, and feces were collected at predetermined intervals up to 168 hours post-administration. Expired air was also collected to measure radioactivity.

  • Analysis: Total radioactivity in the collected samples was measured. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) were employed to separate and identify Evogliptin and its metabolites.

  • Data Interpretation: Pharmacokinetic parameters were calculated from the plasma concentration-time profiles. The percentage of the administered dose excreted via urine and feces was determined by analyzing the radioactivity in the collected samples.

cluster_workflow Pharmacokinetic Study Workflow A Animal Model Selection (Rat, Dog) B Single Oral Dose [14C] Evogliptin A->B C Sample Collection (Plasma, Urine, Feces) 0-168h B->C D Radioactivity Measurement C->D E HPLC & LC-MS/MS Analysis D->E F Data Analysis (PK Parameters, Metabolite ID) E->F

Caption: Experimental workflow for ADME studies in animal models.

Efficacy in Animal Models of Diabetes

Evogliptin has demonstrated significant and sustained hypoglycemic effects in various rodent models of type 2 diabetes.

Data Presentation
Animal ModelTreatmentKey FindingsReference
HFD/STZ-induced diabetic mice Evogliptin (100, 300 mg/kg daily for 10 weeks)Dose-dependent decrease in 6-hour fasted blood glucose. Significant reduction in HbA1c at 300 mg/kg. Improved glucose intolerance and insulin resistance.[1]
db/db mice Evogliptin in combination with Pioglitazone (2 weeks)Further decrease in fasting and fed blood glucose compared to monotherapy. Significant reduction in plasma glucagon. Synergistically enhanced glucose utilization in HepG2 cells.[9]
High-fat diet (HFD)-fed mice (Prevention) Evogliptin (16 weeks)Preserved insulin sensitivity. Drastically suppressed hepatic lipid accumulation. Reduced hepatic expression of Srebf1 (lipogenesis factor).[10]
HFD-fed obese rats (Treatment) Evogliptin (14 weeks)Completely resolved hepatic lipid accumulation and liver damage. Reduced plasma non-esterified fatty acids, improving insulin resistance.[10]
Experimental Protocols

Efficacy Study in High-Fat Diet/Streptozotocin (HFD/STZ) Mice [1]

  • Animal Model: Male ICR mice (four weeks old) were used.

  • Induction of Diabetes: Mice were fed a high-fat diet to induce insulin resistance. Subsequently, a low dose of streptozotocin (STZ) was administered to induce partial β-cell destruction, mimicking the pathophysiology of T2DM.

  • Drug Administration: this compound (e.g., 100 and 300 mg/kg) was administered orally once daily for a specified period (e.g., 10 weeks). A control group received a vehicle.

  • Efficacy Endpoints:

    • Blood Glucose: Fasting and/or random blood glucose levels were measured regularly (e.g., weekly).

    • HbA1c: Glycated hemoglobin was measured at the end of the study to assess long-term glycemic control.

    • Oral Glucose Tolerance Test (OGTT): An OGTT was performed to evaluate improvements in glucose tolerance.

    • Insulin Resistance: HOMA-IR or other indices were calculated to assess changes in insulin sensitivity.

  • Statistical Analysis: Data from treatment groups were compared to the diabetic control group to determine statistical significance.

cluster_workflow Diabetic Animal Model Efficacy Workflow A Induce Diabetes (e.g., HFD/STZ in mice) B Group Allocation (Vehicle vs. Evogliptin) A->B C Daily Oral Dosing (e.g., 10 weeks) B->C D Monitor Key Parameters - Blood Glucose - Body Weight C->D E Final Assessments - HbA1c - OGTT - Insulin Levels D->E F Data Analysis & Comparison E->F cluster_pancreas Pancreatic Effects cluster_liver Hepatic Effects Evogliptin Evogliptin DPP4_Inhibition DPP-4 Inhibition Evogliptin->DPP4_Inhibition GLP1_Increase ↑ Active GLP-1 DPP4_Inhibition->GLP1_Increase Insulin_Secretion ↑ Insulin Secretion GLP1_Increase->Insulin_Secretion Glucagon_Suppression ↓ Glucagon Secretion GLP1_Increase->Glucagon_Suppression Insulin_Sensitivity ↑ Insulin Sensitivity GLP1_Increase->Insulin_Sensitivity Beta_Cell_Health Improved β-Cell Function & Survival Insulin_Secretion->Beta_Cell_Health Glucagon_Suppression->Beta_Cell_Health Lipogenesis ↓ Hepatic Lipogenesis (↓ Srebf1) Insulin_Sensitivity->Lipogenesis Hepatic_Steatosis Amelioration of Fatty Liver Lipogenesis->Hepatic_Steatosis

References

Unveiling the Molecular Precision of Evogliptin Tartrate: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies used to identify and validate the molecular targets of Evogliptin tartrate, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus. This document details the experimental protocols, presents key quantitative data, and visualizes the underlying molecular pathways and experimental workflows.

Primary Molecular Target: Dipeptidyl Peptidase-4 (DPP-4)

The principal molecular target of Evogliptin is the enzyme dipeptidyl peptidase-4 (DPP-4), also known as CD26.[1][2][3] DPP-4 is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] By inhibiting DPP-4, Evogliptin prevents the degradation of these incretins, thereby prolonging their activity.[1][2][3] This leads to enhanced glucose-dependent insulin secretion, suppression of glucagon release, and ultimately, improved glycemic control in patients with type 2 diabetes.[1][2]

Mechanism of Action: A Competitive and Reversible Inhibition

Evogliptin acts as a competitive and reversible inhibitor of the DPP-4 enzyme.[4] It binds to the catalytic site of DPP-4, preventing the enzyme from cleaving its natural substrates, GLP-1 and GIP.[4] This non-covalent interaction allows for a sustained inhibition of DPP-4 activity, leading to a significant increase in the plasma concentrations of active GLP-1.[4][5]

Signaling Pathway of Evogliptin's Action

The inhibition of DPP-4 by Evogliptin initiates a cascade of downstream signaling events that contribute to its anti-hyperglycemic effects. The increased levels of active GLP-1 and GIP lead to the activation of their respective receptors on pancreatic β-cells and α-cells.

Evogliptin_Signaling_Pathway cluster_Outcome Therapeutic Outcome Evogliptin Evogliptin Tartrate DPP4 DPP-4 Enzyme Evogliptin->DPP4 GLP1_GIP_inactive Inactive GLP-1 & GIP DPP4->GLP1_GIP_inactive GLP1_GIP_active Active GLP-1 & GIP Beta_Cell Pancreatic β-Cell GLP1_GIP_active->Beta_Cell Stimulation GLP1_GIP_active->Beta_Cell Alpha_Cell Pancreatic α-Cell GLP1_GIP_active->Alpha_Cell Inhibition Insulin ↑ Insulin Secretion Beta_Cell->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cell->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control

Evogliptin's Mechanism of Action

Validation of the Molecular Target

The identification of DPP-4 as the primary molecular target of Evogliptin has been rigorously validated through a series of in vitro and in vivo studies, as well as clinical trials.

In Vitro Validation

2.1.1. DPP-4 Inhibition Assay

The inhibitory activity of Evogliptin against DPP-4 is a key validation parameter. This is typically determined using a fluorometric in vitro assay.

Experimental Protocol: Fluorometric DPP-4 Inhibition Assay

  • Reagents and Materials:

    • Recombinant human DPP-4 enzyme

    • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)

    • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

    • This compound (test compound)

    • Reference DPP-4 inhibitor (e.g., Sitagliptin)

    • 96-well black microplates

    • Fluorometer

  • Procedure:

    • Prepare serial dilutions of this compound and the reference inhibitor in the assay buffer.

    • In a 96-well plate, add the assay buffer, the DPP-4 enzyme solution, and the different concentrations of the test and reference compounds. Include a control group with no inhibitor.

    • Incubate the plate at 37°C for a predefined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the fluorogenic DPP-4 substrate to all wells.

    • Measure the fluorescence intensity at regular intervals using a fluorometer (e.g., excitation at 360 nm and emission at 460 nm).

    • Calculate the rate of the enzymatic reaction for each concentration.

    • Determine the concentration of the inhibitor that causes 50% inhibition of the DPP-4 activity (IC50) by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

DPP4_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents: - DPP-4 Enzyme - Substrate - Buffers - Evogliptin dilutions start->prep_reagents plate_setup Set up 96-well plate: - Add buffer, enzyme, and  Evogliptin/control prep_reagents->plate_setup incubation1 Incubate at 37°C plate_setup->incubation1 add_substrate Add Fluorogenic Substrate incubation1->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Read) add_substrate->measure_fluorescence data_analysis Data Analysis: - Calculate reaction rates - Plot dose-response curve measure_fluorescence->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50 end End determine_ic50->end

Workflow for DPP-4 Inhibition Assay

2.1.2. Selectivity Profile

A crucial aspect of validating a molecular target is to demonstrate the drug's selectivity for that target over other related proteins. Evogliptin has shown high selectivity for DPP-4 over other dipeptidyl peptidases, such as DPP-8 and DPP-9.[6] Inhibition of DPP-8 and DPP-9 has been associated with off-target toxicities.[7]

Experimental Protocol: DPP Selectivity Assay

The protocol is similar to the DPP-4 inhibition assay, but recombinant DPP-8 and DPP-9 enzymes are used in separate assays to determine the IC50 values of Evogliptin against these enzymes. The selectivity is then expressed as the ratio of IC50 (DPP-8 or DPP-9) / IC50 (DPP-4).

2.1.3. Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful technique used to study the binding kinetics of a drug to its target protein in real-time. This method provides data on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), offering a deeper understanding of the drug-target interaction.

Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis

  • Immobilization: Covalently immobilize recombinant human DPP-4 onto a sensor chip surface.

  • Binding Analysis: Flow different concentrations of Evogliptin over the sensor chip surface and monitor the change in the SPR signal, which is proportional to the mass of the analyte binding to the immobilized ligand.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants. The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro studies validating the molecular target of Evogliptin.

Table 1: In Vitro DPP-4 Inhibitory Activity of Evogliptin

ParameterValueReference
IC50 (Human Plasma DPP-4) 0.9 nM[6]
IC50 (Recombinant Human DPP-4) 2.32 nM[6]

Table 2: Selectivity of Evogliptin for DPP-4

EnzymeSelectivity (fold vs. DPP-4)Reference
DPP-8 > 6,000[6]
DPP-9 > 6,000[6]
In Vivo and Clinical Validation

The validation of DPP-4 as the molecular target of Evogliptin is further substantiated by in vivo animal studies and human clinical trials.

2.3.1. In Vivo Animal Studies

In animal models of type 2 diabetes, administration of Evogliptin has been shown to inhibit plasma DPP-4 activity, leading to increased levels of active GLP-1 and improved glucose tolerance.

2.3.2. Human Clinical Trials

Clinical trials in healthy volunteers and patients with type 2 diabetes have demonstrated that Evogliptin effectively inhibits plasma DPP-4 activity in a dose-dependent manner.[8] A single oral dose of Evogliptin can lead to over 80% inhibition of DPP-4 activity for more than 24 hours.[5] This inhibition is directly correlated with an increase in postprandial active GLP-1 levels and a reduction in plasma glucose concentrations.[4][5]

Table 3: Pharmacodynamic Effects of Evogliptin in Humans

ParameterEffectReference
Plasma DPP-4 Inhibition >80% sustained inhibition over 24 hours[4][5]
Active GLP-1 Levels 1.5- to 2.4-fold increase postprandially[4][5]
Postprandial Glucose 20% to 35% reduction compared to placebo[5]

Conclusion

The comprehensive evidence from in vitro, in vivo, and clinical studies robustly validates dipeptidyl peptidase-4 as the primary molecular target of this compound. The high potency and selectivity of Evogliptin for DPP-4, coupled with its well-defined mechanism of action, underscore its efficacy and safety as a therapeutic agent for the management of type 2 diabetes mellitus. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals in the field of diabetes and metabolic diseases.

References

The Anti-Inflammatory Properties of Evogliptin Tartrate: An In-Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evogliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is primarily recognized for its therapeutic role in managing type 2 diabetes.[1][2] Beyond its glucose-lowering effects, a growing body of in-vitro evidence illuminates the significant anti-inflammatory properties of Evogliptin tartrate. These non-glycemic benefits position Evogliptin as a molecule of interest for further investigation into its therapeutic potential in inflammatory and cardiovascular diseases. This technical guide provides an in-depth overview of the in-vitro studies that have elucidated the anti-inflammatory mechanisms of Evogliptin, focusing on key signaling pathways, experimental data, and detailed methodologies.

Core Anti-Inflammatory Mechanisms of Evogliptin

In-vitro studies have revealed that Evogliptin exerts its anti-inflammatory effects through two primary, interconnected pathways: the modulation of the Sirtuin-1 (SIRT1)/NF-κB signaling cascade in endothelial cells and the induction of autophagy in liver cells.

Modulation of the SIRT1/NF-κB Signaling Pathway in Endothelial Cells

Vascular inflammation is a critical early event in the pathogenesis of atherosclerosis. The pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) plays a pivotal role in this process by activating the transcription factor Nuclear Factor-kappa B (NF-κB), which in turn upregulates the expression of adhesion molecules such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1). These molecules facilitate the adhesion of monocytes to the endothelium, a key step in the formation of atherosclerotic plaques.

A key study by Choi et al. (2019) demonstrated that this compound can effectively suppress TNF-α-induced inflammation in human umbilical vein endothelial cells (HUVECs).[2] The study revealed that Evogliptin's mechanism involves the enhancement of the interaction between SIRT1 and the p65 subunit of NF-κB. SIRT1, a histone deacetylase, is known to deacetylate and thereby inhibit NF-κB activity.[3] By promoting this interaction, Evogliptin effectively dampens the inflammatory cascade initiated by TNF-α.

Evogliptin_SIRT1_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK TNFR->IKK IκBα IκBα IKK->IκBα Phosphorylates & Inhibits NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation Evogliptin Evogliptin SIRT1 SIRT1 Evogliptin->SIRT1 Activates SIRT1->NF-κB (p50/p65)_n Deacetylates & Inhibits Gene Expression VCAM-1, ICAM-1 Gene Expression NF-κB (p50/p65)_n->Gene Expression

Caption: Evogliptin promotes SIRT1-mediated deacetylation and inhibition of NF-κB, suppressing inflammatory gene expression.

ParameterConditionEvogliptin ConcentrationResultReference
VCAM-1 Expression TNF-α (10 ng/mL) stimulated HUVECs1 µMSignificant reduction in protein expression[2]
5 µMFurther significant reduction in protein expression[2]
ICAM-1 Expression TNF-α (10 ng/mL) stimulated HUVECs1 µMSignificant reduction in protein expression[2]
5 µMFurther significant reduction in protein expression[2]
NF-κB Luciferase Activity TNF-α (10 ng/mL) stimulated HUVECs1 µMSignificant decrease in luciferase activity[2]
5 µMFurther significant decrease in luciferase activity[2]
Monocyte Adhesion TNF-α (10 ng/mL) stimulated HUVECs5 µMSignificant inhibition of THP-1 monocyte adhesion[2]
  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) were cultured in EGM-2 medium supplemented with 2% fetal bovine serum and growth factors.

  • Treatment: HUVECs were pre-treated with this compound (1 or 5 µM) for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6 hours.

  • Protein Extraction: Cells were lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20 µg) were separated by 10% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against VCAM-1 (1:1000 dilution), ICAM-1 (1:1000 dilution), and β-actin (1:5000 dilution) as a loading control.

  • Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometric analysis of the bands was performed using ImageJ software.

Induction of Autophagy in Liver Cells

Chronic liver inflammation is a precursor to more severe liver diseases. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in liver cells, particularly Kupffer cells (resident liver macrophages) and hepatocytes.

A study by Seo et al. (2022) investigated the direct effects of Evogliptin on isolated primary liver cells.[1][4] The research demonstrated that Evogliptin inhibits LPS-induced inflammatory and fibrotic signaling.[1][4] A key mechanism identified was the induction of autophagy, a cellular process for degrading and recycling damaged organelles and proteins.[1] By enhancing autophagy, Evogliptin helps to clear cellular components that can trigger inflammatory responses, thereby reducing the production of pro-inflammatory cytokines like iNOS and TGF-β.[1][4]

Evogliptin_Autophagy_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Autophagy Analysis Hepatocytes Primary Hepatocytes Treatment Evogliptin Treatment Hepatocytes->Treatment WesternBlot Western Blot (LC3-II, p62) Treatment->WesternBlot Microscopy Fluorescence Microscopy (LC3 puncta) Treatment->Microscopy FluxAssay Autophagy Flux Assay (with Chloroquine) Treatment->FluxAssay

Caption: Experimental workflow for evaluating Evogliptin-induced autophagy in primary hepatocytes.

Cell TypeInflammatory StimulusEvogliptin ConcentrationCytokine/MarkerResultReference
Primary Kupffer Cells LPS (100 ng/mL)10 µMiNOS (mRNA)Significant decrease[4]
10 µMTGF-β (mRNA)Significant decrease[4]
Primary Hepatocytes LPS (100 ng/mL)10 µMiNOS (mRNA)Significant decrease[4]
10 µMIL-1β (mRNA)Significant decrease[4]
10 µMTNF-α (mRNA)Significant decrease[4]
Primary Hepatic Stellate Cells TGF-β (5 ng/mL)10 µMα-SMA (protein)Significant decrease[4]
10 µMCollagen I (protein)Significant decrease[4]
  • Cell Isolation and Culture: Primary Kupffer cells and hepatocytes were isolated from male C57BL/6 mice by collagenase perfusion and density gradient centrifugation. Cells were cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells were pre-treated with this compound (10 µM) for 1 hour before stimulation with LPS (100 ng/mL) for 24 hours.

  • Sample Collection: Cell culture supernatants were collected and centrifuged to remove cellular debris.

  • ELISA: The concentrations of secreted cytokines (e.g., TNF-α, IL-1β) in the supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The absorbance was measured at 450 nm using a microplate reader. A standard curve was generated using recombinant cytokines, and the concentrations in the samples were calculated.

Conclusion and Future Directions

The in-vitro evidence presented in this technical guide strongly supports the anti-inflammatory properties of this compound. Its ability to modulate the SIRT1/NF-κB pathway in endothelial cells and induce protective autophagy in liver cells highlights its potential therapeutic applications beyond glycemic control. These findings provide a solid foundation for further research, including in-vivo studies in relevant animal models of inflammatory diseases and eventual clinical trials to explore the full therapeutic scope of Evogliptin. Drug development professionals may consider these anti-inflammatory mechanisms in the design of future clinical investigations and in the potential repositioning of Evogliptin for new therapeutic indications.

References

Exploring the effects of Evogliptin tartrate on metabolic syndrome components

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide: Exploring the Effects of Evogliptin Tartrate on Metabolic Syndrome Components

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Metabolic syndrome is a constellation of conditions that increase the risk of cardiovascular disease, stroke, and type 2 diabetes mellitus (T2DM). Its core components include hyperglycemia, central obesity, dyslipidemia, and elevated blood pressure. This compound is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), evogliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, forming the primary mechanism for its antihyperglycemic effect.[3][4] This technical guide synthesizes preclinical and clinical findings on the effects of evogliptin on the key components of metabolic syndrome. Beyond its established role in glycemic control, evidence suggests that evogliptin confers benefits related to adiposity, lipid metabolism, and overall cardiovascular health, making it a subject of significant interest in the comprehensive management of metabolic disorders.

Core Mechanism of Action: The Incretin System

The therapeutic action of evogliptin is rooted in its potent and selective inhibition of the DPP-4 enzyme.[1][5] DPP-4 is responsible for the rapid degradation of the incretin hormones GLP-1 and GIP, which are released from the gut in response to food intake.[3][6] These hormones are crucial for glucose homeostasis, as they stimulate insulin secretion and inhibit glucagon release from the pancreas in a glucose-dependent manner.[3][5] By inhibiting DPP-4, evogliptin increases the bioavailability of active GLP-1 and GIP, thereby prolonging their glucoregulatory effects.[4][7] This leads to improved glycemic control with a low risk of hypoglycemia.[1][7]

Core Mechanism of Evogliptin Action Food Food Intake Intestine Intestinal L-cells & K-cells Food->Intestine Incretins Active Incretins (GLP-1, GIP) Intestine->Incretins Release Pancreas Pancreatic Islets (β & α cells) Incretins->Pancreas Stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 Degraded by Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose Improved Glycemic Control Insulin->Glucose Glucagon->Glucose Inactive Inactive Metabolites DPP4->Inactive Evo Evogliptin Evo->DPP4 Inhibits

Caption: Evogliptin inhibits DPP-4, increasing active incretin levels for better glycemic control.

Effects on Hyperglycemia and Insulin Resistance

Evogliptin has demonstrated robust efficacy in improving glycemic control in patients with T2DM.[7] Clinical studies show that evogliptin effectively reduces glycosylated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG).[8][9] A meta-analysis of five studies involving 845 subjects concluded that the efficacy of evogliptin in reducing HbA1c was non-inferior to that of other DPP-4 inhibitors like sitagliptin and linagliptin.[10] In preclinical models, evogliptin treatment has been shown to preserve insulin sensitivity and improve insulin resistance.[11][12]

ParameterBaseline ValuePost-Evogliptin ValueChangeStudy PopulationCitation
HbA1c (%) 8.8 ± 1.17.8 ± 0.5-1.0T2DM patients on Metformin + Glimepiride (n=185)[9]
HbA1c (%) ~8.1~7.25-0.85T2DM patients (n=95)[13]
FPG (mg/dL) 159.2 ± 13.5128.3 ± 11.2-30.9T2DM patients on Metformin + Glimepiride (n=185)[9]
PPG (mg/dL) 238.2 ± 28.7188.1 ± 22.6-50.1T2DM patients on Metformin + Glimepiride (n=185)[9]

Table 1: Summary of Evogliptin's Effects on Glycemic Parameters in Human Studies.

Effects on Obesity and Adiposity

While DPP-4 inhibitors as a class are generally considered weight-neutral in humans, preclinical studies with evogliptin have revealed beneficial effects on adiposity.[7][8] In diet-induced obese (DIO) mice, evogliptin treatment dose-dependently reduced whole-body fat mass and decreased the size of adipocytes.[14][15] This fat-loss effect appears to be mediated, at least in part, by an increase in energy expenditure rather than a reduction in caloric intake.[14] The mechanism may involve the upregulation of Ppargc1a (PGC-1α), a key metabolic regulator, in white adipose tissue (WAT).[14]

ParameterControl GroupEvogliptin-Treated GroupChange/OutcomeAnimal ModelCitation
Body Weight -Weight loss observedConsistent weight loss with multiple DPP-4 inhibitorsDiet-induced obese mice[15]
Whole Body Fat Mass HighDose-dependently reducedSignificant reduction in fat massDiet-induced obese mice[14]
Energy Expenditure BaselineEnhancedIncreased basal metabolic rateDiet-induced obese mice[14]
Adipocyte Size LargerSmallerIncreased proportion of smaller adipocytesDiet-induced obese mice[14][16]
Body Weight No changeNo changeNeutral effect on body weightdb/db mice[12]

Table 2: Summary of Evogliptin's Effects on Body Composition in Preclinical Models.

Proposed Mechanism of Evogliptin's Effect on Adiposity Evo Evogliptin DPP4 DPP-4 Inhibition (in White Adipose Tissue) Evo->DPP4 Ppargc1a ↑ Ppargc1a (PGC-1α) Expression in WAT DPP4->Ppargc1a leads to Mito ↑ Mitochondrial Gene Expression (e.g., Cox4i1) Ppargc1a->Mito EE ↑ Energy Expenditure Mito->EE FatLoss Reduced Whole Body Fat Mass & Adipocyte Size EE->FatLoss

Caption: Evogliptin may reduce fat mass by increasing energy expenditure via PGC-1α in WAT.

Effects on Dyslipidemia and Lipotoxicity

The impact of evogliptin on plasma lipid profiles has shown varied results. Some preclinical studies reported no significant alterations in plasma lipids, while others observed lower overall lipid levels and a drastic suppression of hepatic lipid accumulation in high-fat diet models.[11][12][14][15] A retrospective human study noted significant improvements in total cholesterol and triglycerides.[9] More compelling evidence exists for evogliptin's role in mitigating lipotoxicity. In a diabetic cardiomyopathy model using db/db mice, evogliptin treatment prevented cardiac lipotoxicity by reducing the accumulation of lipid droplets in the myocardium.[12] This was achieved by suppressing genes involved in fatty acid uptake and triglyceride synthesis (e.g., CD36, DGAT1) and activating pathways of mitochondrial biogenesis (PGC1a/NRF1/TFAM).[12][17]

ParameterBaseline ValuePost-Evogliptin ValueChangeStudy PopulationCitation
Total Cholesterol HighSignificantly ImprovedReductionT2DM patients on Metformin + Glimepiride (n=185)[9]
Triglycerides HighSignificantly ImprovedReductionT2DM patients on Metformin + Glimepiride (n=185)[9]
LDL Cholesterol -Little effectNo significant changeT2DM patients on Metformin + Glimepiride (n=185)[9]
HDL Cholesterol -Little effectNo significant changeT2DM patients on Metformin + Glimepiride (n=185)[9]
Plasma Lipids HighNot significantly alteredNo significant changeDiet-induced obese mice[14][15]
Hepatic Lipids HighDrastically suppressedReductionHigh-fat diet-fed mice[11]

Table 3: Summary of Evogliptin's Effects on Lipid Parameters.

Evogliptin's Role in Alleviating Cardiac Lipotoxicity cluster_0 Fatty Acid Metabolism cluster_1 Mitochondrial Biogenesis CD36 ↓ CD36, ACSL1, FABP3 (Fatty Acid Uptake) Lipid Reduced Lipid Droplet Accumulation in Myocardium CD36->Lipid DGAT1 ↓ DGAT1, PPARγ (Triglyceride Synthesis) DGAT1->Lipid PGC1a ↑ PGC1a/NRF1/TFAM Activation Mito Improved Mitochondrial Function PGC1a->Mito Evo Evogliptin Treatment Evo->CD36 Evo->DGAT1 Evo->PGC1a Function Improved Cardiac Function Lipid->Function Mito->Function

Caption: Evogliptin improves cardiac function by reducing lipotoxicity and boosting mitochondria.

Effects on Hypertension and Cardiovascular Health

Extensive clinical studies have confirmed that DPP-4 inhibitors exert protective effects on the cardiovascular system, with some members of the class showing reductions in systolic and diastolic blood pressure.[18] Nationwide cohort studies in South Korea have provided real-world evidence on the cardiovascular safety of evogliptin.[19][20] When used as a dual therapy with metformin or triple therapy with metformin and a sulfonylurea, evogliptin was associated with a reduced risk of major cardiovascular events compared to non-DPP4i therapies.[19] Compared with glimepiride, evogliptin use did not increase the risk of cardiovascular events and was associated with a reduced risk of cerebrovascular events.[20]

Experimental Protocols and Methodologies

Protocol: Diet-Induced Obesity (DIO) Mouse Model

A common preclinical model for studying metabolic syndrome components.

  • Animal Selection: Male C57BL/6 mice, 5-6 weeks old.

  • Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature) with free access to water.

  • Diet Induction: Feed mice a high-fat diet (HFD), typically 45-60% kcal from fat, for 8-16 weeks to induce obesity, insulin resistance, and hyperglycemia. A control group is fed a standard chow diet.

  • Grouping: Once obesity is established (e.g., body weight is significantly higher than the control group), randomize HFD-fed mice into treatment groups (n=8-10 per group):

    • Vehicle Control (HFD + vehicle)

    • Evogliptin Treatment (HFD + evogliptin)

  • Drug Administration: Administer evogliptin or vehicle daily for 2-12 weeks. Administration can be via oral gavage (e.g., 10-30 mg/kg) or mixed into the diet (e.g., 0.08% w/w).[16]

  • In-life Monitoring: Measure body weight and food intake weekly. Monitor fasting blood glucose periodically from tail vein blood using a glucometer.

  • Terminal Procedures:

    • Body Composition: Analyze whole-body fat and lean mass using techniques like quantitative magnetic resonance (qMR) or DEXA scan.[14]

    • Glucose & Insulin Tolerance: Perform an Oral Glucose Tolerance Test (OGTT) and/or an Insulin Tolerance Test (ITT).

    • Metabolic Rate: Measure oxygen consumption (VO2), carbon dioxide production (VCO2), and energy expenditure using an indirect calorimetry system.[16]

    • Sample Collection: At the end of the study, collect blood for analysis of plasma lipids, insulin, and DPP-4 activity. Harvest tissues like liver, epididymal white adipose tissue (eWAT), and muscle for histological analysis (e.g., H&E staining for adipocyte size) and gene/protein expression analysis (qPCR, Western blot).[11][16]

General Experimental Workflow for Preclinical Evaluation Select Animal Model Selection (e.g., C57BL/6 Mice) Acclimate Acclimatization (1 week) Select->Acclimate Induce Disease Induction (e.g., High-Fat Diet for 8-16 weeks) Acclimate->Induce Group Randomization into Treatment Groups Induce->Group Treat Daily Treatment (Vehicle vs. Evogliptin) Group->Treat Monitor In-life Monitoring (Body Weight, Food Intake, Glucose) Treat->Monitor Terminal Terminal Measurements (OGTT, Body Composition, Calorimetry) Treat->Terminal Monitor->Treat Collect Blood & Tissue Collection (Plasma lipids, Liver, Adipose) Terminal->Collect Analyze Data Analysis (Histology, Gene Expression) Collect->Analyze

Caption: A standard workflow for evaluating Evogliptin's metabolic effects in animal models.

Protocol: Oral Glucose Tolerance Test (OGTT)

Used to assess how quickly glucose is cleared from the blood, indicating insulin sensitivity.

  • Fasting: Fast animals overnight (typically 6-8 hours) with free access to water.

  • Baseline Glucose: Measure baseline blood glucose (t=0 min) from the tail vein.

  • Glucose Challenge: Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein at specified time points post-gavage, such as 15, 30, 60, 90, and 120 minutes.

  • Analysis: Measure blood glucose at each time point. The data are plotted as glucose concentration versus time, and the area under the curve (AUC) is calculated to quantify glucose tolerance.

Conclusion and Future Directions

This compound is a well-established therapeutic agent for the management of hyperglycemia in T2DM. Its mechanism of action via DPP-4 inhibition is well-understood and provides robust glycemic control with a favorable safety profile. The evidence presented in this guide indicates that the effects of evogliptin extend beyond simple glucose lowering and favorably impact other components of metabolic syndrome. Preclinical data strongly suggest a role for evogliptin in reducing adiposity through enhanced energy expenditure and in mitigating the cellular stress of lipotoxicity in vital organs like the heart. Clinical data support its cardiovascular safety and suggest potential benefits.

Future research should focus on further elucidating the molecular mechanisms behind evogliptin's effects on energy metabolism and lipid handling in humans. Long-term clinical trials specifically designed to evaluate changes in body composition, ectopic fat deposition, and blood pressure as primary endpoints would provide definitive evidence of its pleiotropic benefits in managing metabolic syndrome.

References

Pharmacological Profiling of Evogliptin Tartrate: A Technical Guide for Early-Stage Research

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Evogliptin is a potent, selective, and orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM).[1][2] As a member of the gliptin class, its primary mechanism involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.[3][4] Early-stage research has demonstrated its high potency and selectivity for the DPP-4 enzyme, favorable pharmacokinetic and pharmacodynamic profiles in animal models, and a good safety margin. This guide provides an in-depth overview of the preclinical pharmacological data for Evogliptin tartrate, detailed experimental methodologies, and visual representations of its mechanism and evaluation workflows.

Mechanism of Action: DPP-4 Inhibition

Evogliptin is a competitive and reversible inhibitor of the DPP-4 enzyme.[3] DPP-4 is responsible for the rapid degradation of incretin hormones GLP-1 and GIP, which are released from the gut in response to food intake.[4] By inhibiting DPP-4, Evogliptin increases the circulating levels of active GLP-1 and GIP.[1][4] This leads to several downstream effects that contribute to improved glycemic control:

  • Enhanced Glucose-Dependent Insulin Secretion: Elevated incretin levels stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner, which reduces the risk of hypoglycemia.[1][3]

  • Suppressed Glucagon Secretion: Increased GLP-1 levels act on pancreatic α-cells to inhibit the release of glucagon, particularly in the postprandial state, which in turn reduces hepatic glucose production.[3][5]

  • Improved β-cell Function: Preclinical studies suggest that Evogliptin can improve β-cell function and may even stimulate β-cell replication and neogenesis.[2][6]

The sustained inhibition of DPP-4 activity is a key characteristic of Evogliptin. In healthy volunteers, doses of 10-60 mg resulted in over 80% inhibition of DPP-4 activity, which was sustained over 24 hours.[6] This prolonged action supports a once-daily dosing regimen.[7]

Evogliptin_Mechanism cluster_gut Intestinal L-Cells cluster_blood Bloodstream cluster_pancreas Pancreas Food Intake Food Intake GLP1_GIP Active GLP-1 & GIP Food Intake->GLP1_GIP stimulates release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 is degraded by Beta_Cells β-Cells GLP1_GIP->Beta_Cells stimulates Alpha_Cells α-Cells GLP1_GIP->Alpha_Cells inhibits Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Evogliptin This compound Evogliptin->DPP4 inhibits Insulin ↑ Insulin Secretion Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon

Caption: Mechanism of Action of this compound.

In Vitro Pharmacological Profile

Early-stage in vitro studies are crucial for establishing the potency and selectivity of a drug candidate. Evogliptin has demonstrated superior potency and high selectivity for the DPP-4 enzyme compared to other related proteases.

Enzyme Inhibition Potency and Selectivity

Evogliptin is a highly potent inhibitor of human plasma DPP-4, with a reported half-maximal inhibitory concentration (IC50) value of 0.9 nM.[6] Its selectivity is a key safety and efficacy feature. It shows significantly lower activity against other dipeptidyl peptidases, such as DPP-8 and DPP-9, which are associated with off-target toxicities.[3][6]

Enzyme/ProteaseIC50 (nM)Selectivity vs. DPP-4Reference
DPP-4 0.9 - [6]
DPP-8>5,400>6,000-fold[3][6]
DPP-9>5,400>6,000-fold[3][6]
DPP-I>18,000>20,000-fold[6]
DPP-II>18,000>20,000-fold[6]
Fibroblast Activation Protein-alpha (FAPα)>18,000>20,000-fold[6]

Table 1: In Vitro Potency and Selectivity of Evogliptin.

Cell-Based Functional Assays

Beyond enzyme inhibition, cell-based assays confirm the drug's activity in a more physiologically relevant context. Studies using human umbilical vein endothelial cells (HUVECs) have shown that Evogliptin can reduce VEGF-induced angiogenesis, suggesting potential benefits beyond glycemic control, such as in diabetic retinopathy.[8] In these assays, Evogliptin substantially blocked endothelial cell migration, tube formation, and sprouting induced by VEGF.[8]

In Vivo Pharmacological Profile

Preclinical efficacy is typically evaluated in various animal models of T2DM. Evogliptin has shown excellent in vivo efficacy in improving glycemic control in these models.[2]

Efficacy in Diabetic Animal Models

Studies in high-fat diet (HFD)-fed mice and leptin receptor-deficient db/db mice, common models for T2DM, have demonstrated Evogliptin's efficacy.[6][9]

  • Glucose Tolerance: Evogliptin treatment improved glucose tolerance in HFD-fed mice.[9]

  • Hepatic Steatosis: In HFD-fed obese rats, Evogliptin treatment resolved hepatic lipid accumulation and liver damage, suggesting benefits for non-alcoholic fatty liver disease (NAFLD).[9]

  • Atherosclerosis: In ApoE knockout mouse models, Evogliptin was shown to reduce atherosclerotic plaque area, an effect attributed to the inhibition of vascular inflammation.[7]

  • Renal Fibrosis: Animal models have also suggested a beneficial impact of Evogliptin on renal fibrosis.[7]

Animal ModelKey FindingsReference
High-Fat Diet (HFD) MiceImproved insulin sensitivity; suppressed hepatic lipid accumulation.[6][9]
HFD-fed Obese RatsResolved hepatic lipid accumulation and liver damage.[9]
db/db MiceDelayed onset of diabetes.[6]
ApoE Knockout MiceReduced atherosclerotic plaque area.[7]
Streptozotocin-induced Diabetic MiceIncreased β-cell replication and neogenesis.[6]

Table 2: Summary of In Vivo Efficacy of Evogliptin in Animal Models.

Pharmacokinetic and Pharmacodynamic (PK/PD) Profile

Pharmacokinetics

Pharmacokinetic studies in healthy human volunteers have characterized the absorption, distribution, metabolism, and excretion (ADME) properties of Evogliptin.

PK ParameterValueConditionReference
Tmax (Time to Peak Concentration) 3.5 - 5.5 hoursSingle oral dose[2][3]
t1/2 (Elimination Half-life) 33 - 39 hoursMultiple doses[6][7]
Bioavailability ~50%Single oral dose[3]
Plasma Protein Binding ~46%N/A[3]
Metabolism Primarily hepatic (CYP3A4)N/A[6][7]
Excretion >80% as intact drug; predominantly non-renalN/A[1][7]
Food Effect Pharmacokinetics not affected by foodN/A[3][10]
Accumulation 1.4- to 1.5-foldRepeated administration[6]

Table 3: Pharmacokinetic Parameters of Evogliptin in Humans.

The long elimination half-life supports a once-daily dosing schedule.[7] Metabolism is primarily mediated by CYP3A4, but Evogliptin does not inhibit or induce major CYP enzymes, indicating a low potential for drug-drug interactions.[3][6]

Pharmacodynamics

Pharmacodynamic studies link drug exposure to its pharmacological effect. Following administration, Evogliptin causes a dose-dependent inhibition of plasma DPP-4 activity.[6] This leads to a 1.5- to 2.4-fold increase in postprandial active GLP-1 levels.[6][7] This sustained increase in active incretins is directly responsible for the observed improvements in glycemic control, including reductions in fasting plasma glucose and HbA1c.[2]

PKPD_Relationship Dose Evogliptin Dose (e.g., 5 mg, once daily) PK Pharmacokinetics (PK) - Absorption (Tmax: 3.5-5.5h) - Distribution - Metabolism (CYP3A4) - Excretion (t1/2: 33-39h) Dose->PK Concentration Plasma Drug Concentration PK->Concentration PD Pharmacodynamics (PD) - Target Engagement - Biomarker Modulation Concentration->PD DPP4_Inhibition >80% DPP-4 Inhibition (sustained over 24h) PD->DPP4_Inhibition GLP1_Increase ↑ Active GLP-1 Levels (1.5 to 2.4-fold) Efficacy Therapeutic Efficacy - ↓ Fasting Plasma Glucose - ↓ HbA1c GLP1_Increase->Efficacy DPP_4_Inhibition DPP_4_Inhibition DPP_4_Inhibition->GLP1_Increase

Caption: Relationship between Evogliptin's PK, PD, and Efficacy.

Preclinical Safety and Toxicology

Preclinical safety assessment is a mandatory step to ensure a drug candidate is safe for first-in-human studies.[11][12] Evogliptin has been shown to be well-tolerated in clinical trials, with a low incidence of adverse events, including hypoglycemia.[10] The high selectivity of Evogliptin against DPP-8 and DPP-9 contributes to its favorable safety profile, as inhibition of these related enzymes has been linked to toxicities in preclinical models.[3][6] Standard toxicology programs, including single-dose and repeated-dose toxicity studies in relevant animal species, are conducted under Good Laboratory Practice (GLP) to establish the toxicological profile.[11]

Experimental Protocols

In Vitro DPP-4 Inhibition Assay (Fluorometric)

Objective: To determine the IC50 of Evogliptin against the DPP-4 enzyme.

Materials:

  • Recombinant human DPP-4 enzyme.

  • DPP-4 substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC).[13]

  • Assay Buffer: e.g., 100 mM HEPES, pH 7.8.[14]

  • Test Compound: this compound, serially diluted.

  • Positive Control: A known DPP-4 inhibitor (e.g., Sitagliptin).

  • 96-well black microplate.

  • Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm).[13]

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the diluted test compound, positive control, or buffer (for control wells) to triplicate wells.

  • Add the diluted recombinant DPP-4 enzyme to all wells except the blank. Incubate for 10-15 minutes at 37°C.[14]

  • Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Immediately place the plate in the reader and measure the fluorescence kinetically over 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of fluorescence vs. time).

  • Determine the percent inhibition for each Evogliptin concentration relative to the control wells.

  • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

InVitro_Workflow Start Start: Prepare Reagents Dilution Create serial dilutions of This compound Start->Dilution Plating Plate compound dilutions, controls, and DPP-4 enzyme in a 96-well plate Dilution->Plating Incubation Pre-incubate at 37°C for 10-15 minutes Plating->Incubation Reaction Add fluorogenic substrate (Gly-Pro-AMC) to all wells Incubation->Reaction Measurement Measure fluorescence kinetically in a plate reader (Ex: 360nm, Em: 460nm) Reaction->Measurement Analysis Calculate reaction rates and percent inhibition Measurement->Analysis IC50 Plot data and determine IC50 value Analysis->IC50 End End IC50->End

Caption: Experimental workflow for an in vitro DPP-4 inhibition assay.
In Vivo Efficacy Study in a High-Fat Diet (HFD) Mouse Model

Objective: To evaluate the effect of Evogliptin on glucose tolerance and insulin sensitivity in a diet-induced obesity and insulin resistance model.

Animal Model: C57BL/6 mice.[9]

Procedure:

  • Induction Phase: Wean mice and place them on a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance. A control group is maintained on a standard chow diet.[9]

  • Grouping: Randomly divide the HFD-fed mice into two groups: Vehicle control and Evogliptin-treated.

  • Treatment Phase: Administer Evogliptin (e.g., 10 mg/kg) or vehicle daily via oral gavage for a specified period (e.g., 4-8 weeks).[15] Continue the respective diets for all groups. Monitor body weight and food intake regularly.

  • Oral Glucose Tolerance Test (OGTT): Near the end of the treatment period, perform an OGTT.

    • Fast mice overnight (approx. 16 hours).

    • Collect a baseline blood sample (t=0) from the tail vein.

    • Administer a glucose solution (e.g., 2 g/kg) orally.

    • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Measure blood glucose levels for each time point.

  • Data Analysis:

    • Compare body weight changes between groups.

    • Plot the glucose excursion curve for the OGTT.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify glucose tolerance.

    • Compare the AUC between the vehicle and Evogliptin-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

  • Terminal Procedures: At the end of the study, collect terminal blood samples for analysis of plasma insulin, lipids, and other biomarkers. Tissues like the liver and pancreas can be harvested for histological or molecular analysis.[9]

References

The Discovery and Development of Evogliptin Tartrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evogliptin ((R)-4-[(R)-3-amino-4-(2,4,5-trifluorophenyl)-butanoyl]-3-(t-butoxymethyl)-piperazin-2-one) is a potent and highly selective, orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM). This technical guide provides an in-depth overview of the discovery and development history of Evogliptin tartrate, from its synthesis and preclinical evaluation to extensive clinical trials. Key quantitative data are summarized in structured tables, and detailed methodologies for pivotal experiments are described. Visual diagrams of its mechanism of action, the drug discovery workflow, and experimental protocols are provided to facilitate a comprehensive understanding of this important therapeutic agent.

Introduction and Discovery

Evogliptin was discovered and developed by the South Korean pharmaceutical company Dong-A ST as a novel treatment for T2DM.[1] It belongs to the "gliptin" class of drugs, which act by inhibiting the DPP-4 enzyme.[1] The development of Evogliptin was part of a broader research effort to find new DPP-4 inhibitors with favorable pharmacokinetic and pharmacodynamic profiles. The first global approval for Evogliptin was in South Korea in October 2015.[2][3]

Development Timeline Overview

The development of Evogliptin (coded as DA-1229 during development) spanned several years of intensive research. Phase I clinical trials in volunteers were conducted as early as September 2014.[4] This was followed by Phase II and III trials to establish efficacy and safety, leading to its approval.

Synthesis of this compound

The synthesis of Evogliptin involves a multi-step process. A patented method starts with 2,4,5-trifluorophenylacetic acid.[5] A key step in the synthesis is the reaction of (R)-3-(t-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid with (R)-(3-t-butoxymethyl)piperazin-2-one.[6]

Synthetic Pathway

A representative synthesis scheme is outlined below. It should be noted that various synthetic routes have been developed, and this represents one possible pathway.

  • Step 1: Preparation of Intermediate 1. 2,4,5-trifluorophenylacetic acid is reacted with CDI (1,1'-Carbonyldiimidazole) in dry tetrahydrofuran. Isopropyl malonate is then added to the reaction mixture.[5]

  • Step 2: Formation of Intermediate 2. Intermediate 1 is reacted with a compound of formula III in isopropyl acetate with diisopropylethylamine.[5]

  • Step 3: Final Assembly and Salt Formation. The intermediate from the previous step undergoes further reactions, including the removal of protecting groups, to yield the Evogliptin free base.[6] The final step involves reacting the free base with L-tartaric acid to form the stable this compound salt.[7]

Mechanism of Action

Evogliptin is a competitive and reversible inhibitor of the DPP-4 enzyme.[8] DPP-4 is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Evogliptin increases the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells in a glucose-dependent manner. This leads to improved glycemic control.[8]

Signaling Pathway

Evogliptin_Mechanism cluster_inhibition DPP-4 Inhibition cluster_incretin Incretin Pathway cluster_pancreas Pancreatic Response cluster_outcome Therapeutic Outcome Evogliptin Evogliptin DPP4 DPP-4 Enzyme Evogliptin->DPP4 Inhibits GLP1_GIP Active GLP-1 & GIP DPP4->GLP1_GIP Degrades Beta_Cells Pancreatic β-Cells GLP1_GIP->Beta_Cells Stimulates Alpha_Cells Pancreatic α-Cells GLP1_GIP->Alpha_Cells Inhibits Insulin Insulin Secretion (Increased) Beta_Cells->Insulin Glucagon Glucagon Secretion (Decreased) Alpha_Cells->Glucagon Glycemic_Control Improved Glycemic Control Insulin->Glycemic_Control Glucagon->Glycemic_Control

Caption: Mechanism of action of Evogliptin.

Preclinical Development

In Vitro Studies

Evogliptin demonstrated potent and selective inhibition of the DPP-4 enzyme in in vitro assays.

Table 1: In Vitro DPP-4 Inhibition and Selectivity of Evogliptin

ParameterValueReference
DPP-4 Inhibition
IC50 (Human Plasma)0.9 nM[9]
IC50 (Human Plasma)7.5 nM[6]
Selectivity
vs. DPP-8 / DPP-9>6,000-fold[6]
In Vivo Studies

Preclinical studies in animal models of diabetes and obesity demonstrated the efficacy of Evogliptin.

Table 2: Summary of Key Preclinical In Vivo Studies

Animal ModelStudy DesignKey FindingsReference
High-fat diet-induced obese mice4-week treatment with various DPP-4 inhibitorsConsistent weight loss and blood glucose reduction with Evogliptin.[10]
High-fat diet-induced obese mice2-week treatment with Evogliptin (21.0, 62.5, 202.7 mg/kg/day)Dose-dependent reduction in whole-body fat mass and increased basal metabolic rate.[5]
High-fat diet-fed rats14-week treatment with Evogliptin in pre-established obese ratsResolution of hepatic lipid accumulation and liver damage, suggesting weight-loss independent benefits on fatty liver.[2]

Clinical Development

Evogliptin has undergone a comprehensive clinical development program, including Phase I, II, and III trials, to evaluate its pharmacokinetics, pharmacodynamics, efficacy, and safety.

Pharmacokinetics

Table 3: Pharmacokinetic Parameters of Evogliptin in Healthy Volunteers (Multiple-Dose Study)

DoseCmax (ng/mL)Tmax (hr)AUCτ,ss (ng·h/mL)t1/2 (hr)
5 mg4.705.0153.9733-39
10 mg9.84.0290.933-39
20 mg19.14.0587.633-39

Data from a multiple-dose study. Cmax and Tmax are from a study with rifampicin co-administration, while AUC and half-life are from a multiple-dose study.[9][11][12]

Efficacy

Clinical trials have consistently demonstrated the efficacy of Evogliptin in improving glycemic control in patients with T2DM.

Table 4: Summary of Efficacy Data from Clinical Trials

Trial PhaseComparatorDurationChange in HbA1c from BaselineReference
Phase IIPlacebo12 weeks-0.57% (Evogliptin 5 mg) vs. Placebo[13]
Phase IIISitagliptin (100 mg)24 weeksNon-inferior to sitagliptin[4]
Phase IIILinagliptin (5 mg)12 weeks-0.85% (Evogliptin) vs. -0.75% (Linagliptin)[8]
Phase III (extension)Linagliptin (continued as Evogliptin)24 weeks-0.94% (Evogliptin/Evogliptin group)[8]
Safety and Tolerability

Across clinical trials, Evogliptin has been shown to be well-tolerated with a safety profile comparable to other DPP-4 inhibitors. The incidence of adverse events, including hypoglycemia, was similar to that of placebo and other active comparators.[14]

Experimental Protocols

DPP-4 Inhibition Assay (General Protocol)

This protocol describes a typical fluorescence-based assay to determine the in vitro inhibitory activity of a compound against DPP-4.

DPP4_Inhibition_Assay cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection and Analysis Prep_Compound Prepare serial dilutions of Evogliptin Mix_Incubate1 Mix Evogliptin and DPP-4 enzyme in a 96-well plate. Incubate at 37°C. Prep_Compound->Mix_Incubate1 Prep_Enzyme Dilute recombinant human DPP-4 enzyme in assay buffer Prep_Enzyme->Mix_Incubate1 Prep_Substrate Prepare DPP-4 substrate (e.g., Gly-Pro-AMC) Add_Substrate Add DPP-4 substrate to initiate the reaction. Prep_Substrate->Add_Substrate Mix_Incubate1->Add_Substrate Mix_Incubate2 Incubate at 37°C, protected from light. Add_Substrate->Mix_Incubate2 Measure_Fluorescence Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 460 nm) Mix_Incubate2->Measure_Fluorescence Calculate_Inhibition Calculate percent inhibition relative to controls. Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 value using non-linear regression analysis. Calculate_Inhibition->Determine_IC50 Mix_Inc_2 Mix_Inc_2

Caption: General workflow for a DPP-4 inhibition assay.

Methodology:

  • Preparation: Prepare serial dilutions of Evogliptin. Dilute recombinant human DPP-4 enzyme and the fluorogenic substrate (e.g., Gly-Pro-AMC) in an appropriate assay buffer.[15]

  • Reaction: In a 96-well plate, add the diluted Evogliptin solutions and the DPP-4 enzyme. Incubate for a defined period (e.g., 10 minutes) at 37°C. Initiate the reaction by adding the DPP-4 substrate.[15]

  • Detection: Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm and 460 nm, respectively).[15]

  • Analysis: Calculate the percentage of DPP-4 inhibition for each Evogliptin concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the Evogliptin concentration and fitting the data to a sigmoidal dose-response curve.[16]

Pharmacokinetic Analysis (General Protocol)

This protocol outlines the general steps for determining the pharmacokinetic profile of Evogliptin in human subjects.

Methodology:

  • Study Design: A randomized, open-label, crossover study is a common design. Healthy male subjects are often recruited.[13][17]

  • Dosing and Sampling: Administer a single oral dose of Evogliptin. Collect serial blood samples at predefined time points (e.g., pre-dose, and at various intervals up to 72 hours post-dose).[17]

  • Bioanalysis: Process the blood samples to obtain plasma. Quantify the concentration of Evogliptin in the plasma samples using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: Use non-compartmental methods to calculate key pharmacokinetic parameters from the plasma concentration-time data. This is often performed using specialized software like Phoenix™ WinNonlin®.[9] The parameters calculated include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).[9]

Conclusion

This compound has emerged as a valuable therapeutic option for the management of type 2 diabetes mellitus. Its discovery and development have been guided by a thorough understanding of the DPP-4 inhibitory mechanism and a comprehensive program of preclinical and clinical evaluation. The data presented in this guide highlight its potency, selectivity, favorable pharmacokinetic profile, and demonstrated efficacy and safety. The detailed experimental approaches provide a framework for the continued research and development of novel antidiabetic agents.

References

Investigating the absorption, distribution, metabolism, and excretion (ADME) of Evogliptin tartrate in rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Evogliptin tartrate, a dipeptidyl peptidase-4 (DPP-4) inhibitor, in rodent models. The information presented is collated from various preclinical studies and is intended to serve as a valuable resource for researchers in the field of drug development.

Absorption

Evogliptin is readily absorbed following oral administration in rodents. Studies in male rats have characterized its pharmacokinetic profile after a single oral dose.

Table 1: Pharmacokinetic Parameters of [¹⁴C]Evogliptin in Male Rats After a Single Oral Dose (30 mg/kg) [1]

ParameterValueUnit
Cmax (Maximum Plasma Concentration)1685.4ng eq/mL
tmax (Time to Cmax)0.83h
Terminal Elimination Half-life (t½)56h
AUC0-last (Area Under the Curve)12,200ng eq·h/mL

Data represents the mean values.

The rapid time to reach maximum plasma concentration (tmax) indicates swift absorption from the gastrointestinal tract.

Distribution

Following absorption, Evogliptin is distributed throughout the body. While specific quantitative data on tissue concentrations in rodents are not extensively available in the public domain, non-clinical studies indicate that Evogliptin is rapidly distributed to various tissues.[2] Animal studies have shown that Evogliptin can cross the placenta, with the drug being detected in the bloodstream of fetuses in pregnant rats.[2] It is also secreted into the milk of lactating rats.[2]

The plasma protein binding of Evogliptin is approximately 46%.[2][3]

Metabolism

Evogliptin undergoes metabolism, primarily in the liver, to form several metabolites. In vitro studies using rat, dog, monkey, and human liver microsomes have identified a total of seventeen metabolites.[3]

The major metabolic pathways for Evogliptin include hydroxylation and glucuronidation.[3] In rats, the major metabolites identified are Evogliptin acid (peak 9) and hydroxyevogliptin (peak 11).[4][5] The hydroxylation of Evogliptin to its mono-hydroxylated metabolites, M7 and M8, is primarily mediated by the cytochrome P450 enzyme CYP3A4.[3] The subsequent glucuronidation of the M7 metabolite to M16 is mainly carried out by UGT2B7.[3]

Table 2: Major Metabolites of Evogliptin in Rat Plasma [1]

MetabolitePercentage of Total Peak Area (1 h post-dose)Percentage of Total Peak Area (10 h post-dose)
Evogliptin (Unchanged)31.7%26.0%
Peak 9 (Evogliptin acid)41.5%15.2%

dot

Evogliptin_Metabolism Evogliptin Evogliptin M7_M8 M7 and M8 (Mono-hydroxylated metabolites) Evogliptin->M7_M8 CYP3A4 (Hydroxylation) Other_Metabolites Other Metabolites Evogliptin->Other_Metabolites Peak9 Peak 9 (Evogliptin acid) Evogliptin->Peak9 Major in Rats Peak11 Peak 11 (Hydroxyevogliptin) Evogliptin->Peak11 Major in Rats M16 M16 (Glucuronide metabolite) M7_M8->M16 UGT2B7 (Glucuronidation of M7)

Caption: Proposed metabolic pathways of Evogliptin.

Excretion

Evogliptin and its metabolites are eliminated from the body through both renal and fecal routes. In male rats, after a single oral administration of [¹⁴C]this compound, the majority of the radioactivity is excreted in the feces.

Table 3: Cumulative Excretion of Radioactivity in Male Rats up to 168 hours After a Single Oral Dose of [¹⁴C]this compound (30 mg/kg) [4][5]

Excretion RoutePercentage of Administered Dose
Urine29.7%
Feces66.5%
Total 96.2%

The total recovery of radioactivity in urine and feces was 96.7% of the administered dose over 168 hours, indicating that these are the primary routes of elimination.[4]

Experimental Protocols

This section outlines the general methodologies employed in the ADME studies of this compound in rodents.

Radiolabeled ADME Study

dot

ADME_Workflow Animal_Dosing Oral Administration of [¹⁴C]this compound to Rats Sample_Collection Collection of Plasma, Urine, Feces, and Expired Air Animal_Dosing->Sample_Collection Radioactivity_Measurement Measurement of Total Radioactivity (LSC) Sample_Collection->Radioactivity_Measurement Metabolite_Profiling Metabolite Profiling (HPLC) Sample_Collection->Metabolite_Profiling Data_Analysis Pharmacokinetic and Excretion Analysis Radioactivity_Measurement->Data_Analysis Metabolite_Identification Metabolite Identification (LC-MS/MS) Metabolite_Profiling->Metabolite_Identification Metabolite_Identification->Data_Analysis

Caption: General workflow for a radiolabeled ADME study.

  • Test System: Male Sprague-Dawley rats are typically used.

  • Test Article: [¹⁴C]this compound is administered orally.

  • Dose: A single dose, for example, 30 mg/kg, is administered.

  • Sample Collection: Plasma, urine, and feces are collected at various time points up to 168 hours post-dose. Expired air can also be collected to measure ¹⁴CO₂.[1][4]

  • Analysis:

    • Total radioactivity in samples is measured using a liquid scintillation counter.

    • Plasma samples are analyzed to determine the concentration-time profile of total radioactivity and for pharmacokinetic parameter calculation.

    • Urine and feces are analyzed to determine the extent of excretion.

    • Metabolite profiling in plasma, urine, and feces is performed using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.

    • Structural identification of metabolites is carried out using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]

In Vitro Metabolism Study using Liver Microsomes

Microsome_Metabolism_Workflow Incubation_Setup Incubate Evogliptin with Liver Microsomes, NADPH, and other cofactors Reaction_Termination Terminate Reaction (e.g., with Acetonitrile) Incubation_Setup->Reaction_Termination Sample_Processing Centrifuge and Collect Supernatant Reaction_Termination->Sample_Processing LCMS_Analysis Analyze by LC-MS/MS for Metabolite Identification Sample_Processing->LCMS_Analysis

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Quantification of Evogliptin Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Evogliptin tartrate in bulk and pharmaceutical dosage forms. The method is validated according to the International Council for Harmonisation (ICH) guidelines and demonstrates excellent linearity, accuracy, precision, and specificity. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for the quality control and routine analysis of this compound.

Introduction

This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1] It functions by preventing the degradation of incretin hormones, which in turn increases insulin secretion and suppresses glucagon release in a glucose-dependent manner. Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. This document provides a detailed protocol for an RP-HPLC method that is simple, rapid, and suitable for routine quality control analysis.

Experimental

2.1. Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The following table summarizes the optimized chromatographic conditions.

ParameterCondition
HPLC System HPLC system with UV-Vis detector[1]
Column C18 (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Methanol:Water:Acetonitrile (70:20:10 v/v/v) with Octane 1 sulphonic acid sodium salt[1]
Flow Rate 1.0 mL/min[1][2]
Injection Volume 20 µL[1]
Detection Wavelength 265 nm[1][2]
Column Temperature 25°C[1]
Run Time 10 min[1]

2.2. Reagents and Standards

  • This compound reference standard (pharmaceutical grade)[1]

  • Methanol (HPLC grade)[1][2]

  • Acetonitrile (HPLC grade)[1]

  • Water (HPLC grade)[1]

  • Octane 1 sulphonic acid sodium salt (AR grade)[1]

  • Orthophosphoric acid (AR grade)[1]

Data Summary

The developed HPLC method was validated as per ICH Q2(R1) guidelines.[1] A summary of the validation parameters is presented in the table below.

Validation ParameterResult
Linearity Range 10 - 30 µg/mL[1]
Correlation Coefficient (r²) 0.999[1]
Accuracy (% Recovery) 99.87 - 100.47%[1]
Precision (%RSD) < 2%[1]
Limit of Detection (LOD) 0.99 µg/mL[1]
Limit of Quantification (LOQ) 3.00 µg/mL[1]
Retention Time Approximately 3.6 min[1]
Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Stock Solution (e.g., 200 µg/mL) Working_Standard Prepare Working Standard Solutions (10-30 µg/mL) Standard_Prep->Working_Standard System_Suitability System Suitability Test (Inject Standard) Working_Standard->System_Suitability Sample_Prep Prepare Sample Stock Solution from Tablets Working_Sample Prepare Working Sample Solution (e.g., 20 µg/mL) Sample_Prep->Working_Sample Analysis Inject Blank, Standards, and Samples Working_Sample->Analysis System_Suitability->Analysis Integration Integrate Chromatographic Peaks Analysis->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Evogliptin in Samples Calibration->Quantification

Caption: HPLC analysis workflow for this compound quantification.

Protocols

Protocol 1: Preparation of Standard Solutions
  • Standard Stock Solution (200 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 50 mL volumetric flask.[1] Dissolve and dilute to volume with the mobile phase.[1] Sonicate for 10 minutes to ensure complete dissolution.[1]

  • Working Standard Solutions (10-30 µg/mL): Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to achieve concentrations of 10, 16, 20, 24, and 30 µg/mL.[1] These solutions are used to establish the calibration curve.

Protocol 2: Preparation of Sample Solutions (from Tablets)
  • Weigh and finely powder not fewer than ten this compound tablets.[1]

  • Accurately weigh a portion of the powder equivalent to 10 mg of Evogliptin and transfer it to a 50 mL volumetric flask.[1]

  • Add approximately 30 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.[1]

  • Dilute to the mark with the mobile phase and mix well.

  • Pipette 5 mL of the resulting solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final concentration of approximately 20 µg/mL.[1]

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[1]

Protocol 3: System Suitability
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the 20 µg/mL working standard solution five times.

  • The system is deemed suitable for analysis if the relative standard deviation (%RSD) of the peak areas is less than 2.0%.

Protocol 4: Analysis and Quantification
  • Inject the blank (mobile phase), followed by the working standard solutions and the prepared sample solutions into the chromatograph.[1]

  • Record the chromatograms and measure the peak area for Evogliptin.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Conclusion

The described RP-HPLC method is demonstrated to be simple, rapid, accurate, and precise for the quantification of this compound in pharmaceutical dosage forms. The short run time of 10 minutes allows for a high throughput of samples.[1] The method is suitable for routine quality control analysis and can be readily implemented in a laboratory setting.

References

Application Notes and Protocols for the Administration of Evogliptin Tartrate in Mouse Models of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide detailed guidelines and experimental protocols for the administration of Evogliptin tartrate in various mouse models of type 2 diabetes (T2D), facilitating reproducible and robust pre-clinical research.

Introduction

Evogliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, Evogliptin increases the levels of active GLP-1, which in turn stimulates glucose-dependent insulin secretion, suppresses glucagon release, and ultimately improves glycemic control. These characteristics make Evogliptin a valuable therapeutic agent for the treatment of T2D. Pre-clinical studies in mouse models of T2D are crucial for elucidating its mechanism of action and evaluating its therapeutic potential.

This document provides detailed application notes and protocols for the administration of this compound in commonly used mouse models of T2D.

Mechanism of Action: DPP-4 Inhibition

This compound exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This inhibition prevents the breakdown of incretin hormones, GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), leading to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner.

DPP4_Inhibition_Pathway cluster_liver Liver Food Intake Food Intake L-cells L-cells Food Intake->L-cells Active GLP-1 Active GLP-1 DPP4 DPP-4 Active GLP-1->DPP4 Degradation Beta-cells Beta-cells Alpha-cells Alpha-cells Inactive GLP-1 Inactive GLP-1 DPP4->Inactive GLP-1 Evogliptin Evogliptin Tartrate Evogliptin->DPP4 Inhibition Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Increased Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Decreased Blood Glucose Lowered Blood Glucose Hepatic Glucose Production->Blood Glucose Reduced Glucose Uptake->Blood Glucose Reduced

Caption: DPP-4 Inhibition by this compound.

Mouse Models of Type 2 Diabetes

The selection of an appropriate mouse model is critical for the successful investigation of this compound's effects. Commonly used models include:

  • High-Fat Diet (HFD)-Induced Obesity and Insulin Resistance Model: This model closely mimics the development of T2D in humans due to dietary factors. C57BL/6J mice are particularly susceptible to developing obesity, hyperglycemia, and insulin resistance when fed a high-fat diet.

  • Streptozotocin (STZ)-Induced Diabetic Model: STZ is a chemical that is toxic to pancreatic β-cells. A low-dose regimen of STZ in combination with a high-fat diet can be used to induce a T2D-like state with insulin resistance and subsequent β-cell dysfunction.

  • Genetic Models (e.g., db/db mice): These mice have a mutation in the leptin receptor, leading to hyperphagia, obesity, and severe insulin resistance.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the effects of this compound in mouse models of T2D.

Table 1: Effects of this compound on Glycemic Control in HFD-Fed Mice

ParameterControl (HFD)Evogliptin (0.1% in diet)Leucine (1% in diet)Evogliptin + Leucine
Glucose AUC (Oral Glucose Tolerance Test) Significantly higher than normal diet19.6% reduction vs. HFD controlNo significant change30.6% reduction vs. HFD control[1]
Glucose AUC (Insulin Tolerance Test) Significantly higher than normal diet11.3% reduction vs. HFD control4.7% reduction vs. HFD control22.1% reduction vs. HFD control[1]

Table 2: Effects of this compound on Metabolic Parameters in HFD-Fed Mice

ParameterControl (HFD)Evogliptin (0.1% in diet)Evogliptin + Leucine
Body Weight IncreasedReduced vs. HFD controlReduced vs. HFD control
Liver Fat Deposition Markedly increased-Markedly reduced vs. HFD control[2]
Hepatic Triglyceride Content Markedly increased-Markedly reduced vs. HFD control[2]
Plasma ALT Levels Markedly elevatedNo significant changeMarkedly reduced vs. HFD control[1]

Experimental Protocols

Protocol 1: Administration of this compound in a High-Fat Diet (HFD)-Induced Mouse Model

This protocol details the induction of a T2D phenotype using a high-fat diet and subsequent treatment with this compound.

Materials:

  • This compound

  • C57BL/6J mice (male, 5-6 weeks old)

  • High-fat diet (e.g., 60% kcal from fat)

  • Standard chow diet

  • Oral gavage needles (20-22 gauge)

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)

  • Blood glucose monitoring system

  • Insulin solution

  • Glucose solution

Experimental Workflow:

HFD_Workflow cluster_groups Experimental Groups Acclimatization Acclimatization (1 week) Diet_Induction Dietary Induction (6-8 weeks) Acclimatization->Diet_Induction Grouping Randomization into Groups Diet_Induction->Grouping Group1 Control (HFD + Vehicle) Group2 Evogliptin (HFD + Drug) Group3 Normal Diet Control Treatment Treatment Period (8 weeks) Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Group1->Treatment Group2->Treatment Group3->Treatment

Caption: Experimental Workflow for HFD Model.

Procedure:

  • Acclimatization (1 week): House mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

  • Dietary Induction (6-8 weeks): Switch the diet of the experimental group to a high-fat diet. Monitor body weight weekly.

  • Randomization: After the induction period, randomly assign mice to the following groups:

    • Group 1: HFD + Vehicle (control)

    • Group 2: HFD + this compound

    • Group 3: Normal Diet + Vehicle (lean control)

  • Drug Preparation and Administration (8 weeks):

    • Dietary Admixture: Prepare a diet containing 0.1% this compound.[1]

    • Oral Gavage (Alternative):

      • Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% CMC). A common starting dose is 10 mg/kg.

      • Administer the drug or vehicle daily via oral gavage.

  • Endpoint Analysis:

    • Weekly Monitoring: Record body weight and food intake.

    • Glucose and Insulin Tolerance Tests: Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) at baseline and end of the study.

    • Blood Collection: At the end of the study, collect blood samples for analysis of fasting blood glucose, HbA1c, plasma insulin, and lipid profiles.

    • Tissue Harvesting: Harvest liver and adipose tissue for histological analysis (e.g., H&E staining for hepatic steatosis) and gene expression analysis.

Protocol 2: Administration of this compound in an STZ-Induced Diabetic Mouse Model

This protocol describes the induction of diabetes using STZ followed by treatment with this compound.

Materials:

  • This compound

  • C57BL/6J mice (male, 8 weeks old)

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • High-fat diet

  • Oral gavage supplies

  • Blood glucose monitoring system

Procedure:

  • HFD Feeding (4 weeks): Feed mice a high-fat diet to induce insulin resistance.

  • STZ Induction:

    • Dissolve STZ in cold citrate buffer immediately before use.

    • Administer a single intraperitoneal injection of STZ (e.g., 100-150 mg/kg).

  • Confirmation of Diabetes: Monitor blood glucose levels. Mice with fasting blood glucose levels >250 mg/dL are considered diabetic.

  • Treatment:

    • Randomly assign diabetic mice to treatment and control groups.

    • Administer this compound (e.g., 10 mg/kg) or vehicle daily via oral gavage for the desired study duration (e.g., 4-8 weeks).

  • Endpoint Analysis: Conduct analyses as described in Protocol 1.

Key Experimental Methodologies

Oral Gavage Procedure
  • Animal Restraint: Gently restrain the mouse by securing the scruff of the neck to prevent movement.

  • Needle Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • Drug Delivery: Once the needle is in the esophagus, slowly administer the drug solution.

  • Post-Procedure Monitoring: Observe the mouse for any signs of distress after the procedure.

Oral Glucose Tolerance Test (OGTT)
  • Fasting: Fast mice for 6 hours with free access to water.

  • Baseline Glucose: Measure baseline blood glucose from a tail snip.

  • Glucose Administration: Administer a 2 g/kg glucose solution orally.

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

Insulin Tolerance Test (ITT)
  • Fasting: Fast mice for 4-6 hours.

  • Baseline Glucose: Measure baseline blood glucose.

  • Insulin Injection: Administer human insulin (0.75 U/kg) via intraperitoneal injection.

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

Conclusion

These application notes and protocols provide a comprehensive framework for the administration and evaluation of this compound in mouse models of type 2 diabetes. Adherence to these guidelines will help ensure the generation of reliable and reproducible data, contributing to a better understanding of the therapeutic potential of Evogliptin and other DPP-4 inhibitors.

References

Application Notes and Protocols for Screening Evogliptin Tartrate Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evogliptin tartrate is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][2][3][4][5] By inhibiting DPP-4, Evogliptin increases the circulating levels of active GLP-1, which in turn potentiates glucose-dependent insulin secretion from pancreatic beta-cells.[1][2][3][4][6] This document provides detailed protocols for a suite of cell-based assays designed to screen and characterize the efficacy of this compound. These assays are crucial for understanding its mechanism of action and quantifying its therapeutic potential in a preclinical setting.

The following protocols describe:

  • A direct enzymatic assay to determine the inhibitory activity of Evogliptin on DPP-4.

  • A cell-based GLP-1 receptor activation assay to measure the downstream effects of stabilized GLP-1.

  • An insulin secretion assay using pancreatic beta-cell lines to quantify the ultimate physiological response.

These assays are designed to be robust, reproducible, and suitable for high-throughput screening, providing valuable data for drug development professionals.

Part 1: DPP-4 Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of DPP-4. A fluorogenic substrate is used, which upon cleavage by DPP-4, releases a fluorescent signal. The reduction in fluorescence in the presence of Evogliptin is proportional to its inhibitory activity.

Experimental Protocol: Fluorometric DPP-4 Inhibition Assay

Materials:

  • Recombinant Human DPP-4 enzyme

  • DPP-4 Substrate (e.g., Gly-Pro-AMC)

  • DPP-4 Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • This compound

  • Sitagliptin (as a positive control inhibitor)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader (Ex/Em = 350-360 nm / 450-465 nm)[7][8]

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound and Sitagliptin in DMSO. Serially dilute the compounds in DPP-4 Assay Buffer to achieve a range of desired concentrations.

  • Enzyme Preparation: Dilute the Recombinant Human DPP-4 enzyme in cold DPP-4 Assay Buffer to the desired working concentration.

  • Assay Setup:

    • Add 25 µL of DPP-4 Assay Buffer to all wells.

    • Add 25 µL of the diluted this compound, Sitagliptin, or vehicle control (assay buffer with DMSO) to the respective wells.

    • Add 25 µL of the diluted DPP-4 enzyme solution to all wells except for the blank (no enzyme) wells. Add 25 µL of assay buffer to the blank wells.

    • Mix gently and incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Prepare the DPP-4 substrate solution in DPP-4 Assay Buffer.

    • Add 25 µL of the substrate solution to all wells to initiate the reaction.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at 37°C kinetically for 30-60 minutes, or as a single endpoint reading after a 30-minute incubation, using a microplate reader.

Data Presentation: DPP-4 Inhibition

The inhibitory activity of this compound is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

CompoundIC50 (nM)
This compoundData
SitagliptinData

Data to be filled in from experimental results.

Part 2: GLP-1 Signaling Pathway and Receptor Activation Assay

The inhibition of DPP-4 by Evogliptin leads to an increase in active GLP-1. GLP-1 binds to its receptor (GLP-1R), a Gs protein-coupled receptor (GPCR), on pancreatic beta-cells.[9][10] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[11][12] The following assay measures this increase in cAMP as an indicator of GLP-1R activation.

GLP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP-1 GLP-1 GLP-1R GLP-1R GLP-1->GLP-1R Activates Evogliptin Evogliptin DPP-4 DPP-4 Evogliptin->DPP-4 Inhibits DPP-4->GLP-1 Degrades (Blocked) Adenylyl_Cyclase Adenylyl_Cyclase GLP-1R->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Granules Insulin_Granules PKA->Insulin_Granules Promotes Epac2->Insulin_Granules Promotes Insulin_Exocytosis Insulin_Exocytosis Insulin_Granules->Insulin_Exocytosis Leads to

Caption: GLP-1 Signaling Pathway in Pancreatic Beta-Cells.
Experimental Protocol: cAMP Accumulation Assay

Materials:

  • HEK293 cells stably expressing the human GLP-1 receptor (or other suitable cell line)

  • Cell culture medium (e.g., DMEM)

  • GLP-1 (7-36) amide

  • This compound

  • Recombinant DPP-4

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the GLP-1R expressing cells into a 96-well plate and culture overnight to allow for attachment.

  • Compound Treatment:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a solution containing a fixed concentration of GLP-1 and DPP-4, along with varying concentrations of this compound for 30-60 minutes at 37°C. A control without Evogliptin should be included.

    • IBMX can be added to prevent cAMP degradation.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF, ELISA).

Data Presentation: GLP-1R Activation

The efficacy of Evogliptin is determined by its ability to increase GLP-1-mediated cAMP production. The results are often presented as EC50 values, the concentration of Evogliptin that produces 50% of the maximal response.

TreatmentEC50 of GLP-1 (nM)Fold Increase in cAMP (at max GLP-1)
GLP-1 aloneDataData
GLP-1 + DPP-4DataData
GLP-1 + DPP-4 + Evogliptin (various conc.)DataData

Data to be filled in from experimental results.

Part 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the ultimate physiological effect of this compound: the potentiation of glucose-stimulated insulin secretion from pancreatic beta-cells. MIN6 or INS-1 cell lines are commonly used for this purpose as they are glucose-responsive.[13][14][15][16][17]

GSIS_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed MIN6/INS-1 cells in 24-well plate Culture_Cells Culture for 48-72h Seed_Cells->Culture_Cells Starve_Cells Starve in low glucose (2.8 mM) buffer for 2h Culture_Cells->Starve_Cells Low_Glucose Low Glucose (2.8 mM) ± Evogliptin ± GLP-1 Starve_Cells->Low_Glucose Treat High_Glucose High Glucose (16.7 mM) ± Evogliptin ± GLP-1 Starve_Cells->High_Glucose Treat Incubate Incubate for 1-2h Low_Glucose->Incubate High_Glucose->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant Measure_Insulin Measure insulin concentration (ELISA or HTRF) Collect_Supernatant->Measure_Insulin Normalize_Data Normalize to total protein or DNA content Measure_Insulin->Normalize_Data

Caption: Glucose-Stimulated Insulin Secretion (GSIS) Workflow.
Experimental Protocol: GSIS Assay

Materials:

  • MIN6 or INS-1 cells

  • Cell culture medium (e.g., DMEM with 15% FBS for MIN6)[16]

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA

  • Glucose solutions (low: 2.8 mM; high: 16.7 mM in KRBB)

  • This compound

  • GLP-1 (7-36) amide

  • DPP-4

  • 24-well cell culture plates

  • Insulin ELISA or HTRF kit

Procedure:

  • Cell Seeding and Culture: Seed MIN6 or INS-1 cells in a 24-well plate and culture for 48-72 hours until they reach 80-90% confluency.

  • Cell Starvation:

    • Gently wash the cells twice with KRBB containing low glucose (2.8 mM).

    • Pre-incubate the cells in low glucose KRBB for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.

  • Stimulation:

    • Remove the starvation buffer.

    • Add the treatment solutions:

      • Low glucose (2.8 mM) KRBB ± Evogliptin/GLP-1/DPP-4

      • High glucose (16.7 mM) KRBB ± Evogliptin/GLP-1/DPP-4

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection:

    • Collect the supernatant from each well.

    • Centrifuge to remove any cell debris.

  • Insulin Measurement:

    • Measure the insulin concentration in the supernatant using an insulin ELISA or HTRF kit according to the manufacturer's protocol.

  • Data Normalization:

    • Lyse the cells remaining in the wells and measure the total protein or DNA content to normalize the insulin secretion data.

Data Presentation: Insulin Secretion

The effect of Evogliptin is quantified by the potentiation of glucose-stimulated insulin secretion.

Treatment Condition (in High Glucose)Insulin Secretion (ng/mg protein/h)Fold Increase over High Glucose Alone
High Glucose (16.7 mM)Data1.0
High Glucose + GLP-1DataData
High Glucose + GLP-1 + DPP-4DataData
High Glucose + GLP-1 + DPP-4 + EvogliptinDataData

Data to be filled in from experimental results.

The described cell-based assays provide a comprehensive framework for evaluating the efficacy of this compound. By systematically assessing its direct inhibitory effect on DPP-4, its ability to enhance GLP-1 signaling, and its ultimate impact on glucose-stimulated insulin secretion, researchers can obtain a detailed pharmacological profile of the compound. These protocols are fundamental for the preclinical assessment and further development of DPP-4 inhibitors as therapeutic agents for type 2 diabetes.

References

Application of Evogliptin Tartrate in the Study of Diabetic Complications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evogliptin, a selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is an oral anti-diabetic agent that improves glycemic control by increasing the levels of active incretin hormones.[1][2] Beyond its glucose-lowering effects, emerging preclinical and clinical evidence suggests that Evogliptin tartrate exerts protective effects against various diabetic complications, including nephropathy, retinopathy, and cardiovascular complications.[3][4][5] These pleiotropic effects are attributed to its anti-inflammatory, anti-fibrotic, and anti-angiogenic properties, making it a valuable tool for researchers studying the pathophysiology of diabetic micro- and macrovascular diseases.[6][7][8]

This document provides detailed application notes and experimental protocols for utilizing this compound in the investigation of diabetic complications. The protocols are based on methodologies reported in peer-reviewed scientific literature.

Mechanism of Action in Diabetic Complications

Evogliptin's primary mechanism of action is the inhibition of the DPP-4 enzyme, which degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][10] By prolonging the action of these hormones, Evogliptin enhances glucose-dependent insulin secretion and suppresses glucagon release.[9] However, its role in diabetic complications extends beyond glycemic control. Studies suggest that Evogliptin may directly impact pathological processes in target organs through various signaling pathways.

Key Signaling Pathways:
  • Anti-inflammatory Effects: Evogliptin has been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β, potentially through the modulation of GLP-1 receptor signaling.[6][11]

  • Anti-fibrotic Effects: In the context of diabetic nephropathy and cardiomyopathy, Evogliptin has been observed to attenuate fibrosis by inhibiting the transforming growth factor-β (TGF-β)/Smad3 signaling pathway.[7][12]

  • Anti-angiogenic Effects: In diabetic retinopathy, Evogliptin can suppress pathological retinal neovascularization by inhibiting the vascular endothelial growth factor (VEGF)-induced activation of Arf6 and downstream signaling molecules like VEGFR2, Src, and p38 MAPK.[5][13]

Application Notes and Protocols

Diabetic Nephropathy

This compound has demonstrated reno-protective effects in preclinical models of both type 1 and type 2 diabetes.[3][14] It has been shown to reduce albuminuria and attenuate renal fibrosis.[12][15]

Quantitative Data Summary
Animal ModelTreatmentDurationKey FindingsReference(s)
STZ-induced diabetic miceEvogliptin12 weeksSignificantly suppressed the progression of albuminuria, comparable to irbesartan and linagliptin. Reduced mesangial expansion.[3][14]
db/db miceEvogliptin (high dose)12 weeksSignificantly reduced the progression of proteinuria by -22.7%.[14]
Patients with Type 2 Diabetes and renal insufficiencyEvogliptin 5 mg/day24 weeksAimed to demonstrate non-inferiority to linagliptin in reducing the urine albumin-to-creatinine ratio (UACR).[16][17]
Experimental Protocols

This protocol describes the induction of type 1 diabetes and subsequent nephropathy in mice using streptozotocin (STZ).

Materials:

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • C57BL/6J male mice (8 weeks old)

  • Glucometer and test strips

  • Metabolic cages for urine collection

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Induce diabetes by intraperitoneal (IP) injection of STZ (45-50 mg/kg body weight) dissolved in cold citrate buffer for five consecutive days.[2][18]

  • Monitor blood glucose levels two weeks after the final STZ injection. Mice with random blood glucose levels ≥ 250-300 mg/dL are considered diabetic.[2][18]

  • House mice in metabolic cages to collect 24-hour urine samples at baseline and regular intervals throughout the study.

  • Analyze urine samples for albumin and creatinine levels to determine the albumin-to-creatinine ratio (ACR), a key indicator of kidney damage.

  • Administer this compound or vehicle control daily via oral gavage for the duration of the study (e.g., 12 weeks).

  • At the end of the study, sacrifice the mice and harvest the kidneys for histological and molecular analysis.

This protocol details the detection of nephrin, a key podocyte protein, in kidney tissue lysates by Western blotting.

Materials:

  • Kidney tissue homogenates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-Nephrin (e.g., rabbit polyclonal)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize kidney tissue in RIPA buffer on ice.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-Nephrin antibody overnight at 4°C, following the manufacturer's recommended dilution.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

This protocol outlines the localization of TGF-β, a pro-fibrotic cytokine, in paraffin-embedded kidney sections.

Materials:

  • Paraffin-embedded kidney sections (4-5 μm)

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%) to block endogenous peroxidase activity

  • Blocking solution (e.g., 10% normal goat serum in PBS)

  • Primary antibody: anti-TGF-β (e.g., rabbit polyclonal)

  • Biotinylated secondary antibody (e.g., goat anti-rabbit)

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate the kidney sections.

  • Perform antigen retrieval by heating the slides in citrate buffer.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding sites with the blocking solution.

  • Incubate the sections with the primary anti-TGF-β antibody overnight at 4°C.

  • Wash the sections with PBS.

  • Incubate with the biotinylated secondary antibody.

  • Wash with PBS.

  • Incubate with streptavidin-HRP.

  • Wash with PBS.

  • Develop the color with the DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate the sections and mount with a coverslip.

  • Analyze the staining intensity and distribution under a microscope.

Diabetic Retinopathy

Evogliptin has been shown to attenuate pathological retinal angiogenesis, a hallmark of proliferative diabetic retinopathy, independent of its glucose-lowering effects.[5][13]

Quantitative Data Summary
In Vitro/In Vivo ModelTreatmentKey FindingsReference(s)
Human Umbilical Vein Endothelial Cells (HUVECs)Evogliptin (1 µM) + VEGF (50 ng/mL)Significantly blocked VEGF-induced tube formation, cell migration, and spheroid sprouting.[5][19]
Oxygen-Induced Retinopathy (OIR) mouse modelIntravitreal injection of EvogliptinSignificantly suppressed aberrant retinal neovascularization.[5][13]
HUVECsEvogliptin + VEGFSignificantly reduced VEGF-induced phosphorylation of VEGFR2, Src, and p38 MAPK.[5][20]
Experimental Protocols

This model is widely used to study retinal neovascularization.

Materials:

  • C57BL/6 mouse pups and nursing mothers

  • Oxygen chamber with an oxygen controller

  • Isoflurane for anesthesia

  • Dissecting microscope

  • Fluorescein-dextran or isolectin B4 for retinal flat mount staining

Procedure:

  • On postnatal day 7 (P7), place mouse pups and their nursing mother into a hyperoxia chamber with 75% oxygen for 5 days.[6][9]

  • On P12, return the mice to room air. This creates a relative hypoxia in the retina, inducing neovascularization.[6][9]

  • At this point, intravitreal injections of this compound or vehicle can be administered under anesthesia.

  • On P17, a time of maximal neovascularization, sacrifice the mice and enucleate the eyes.[6][9]

  • Dissect the retinas and prepare flat mounts.

  • Stain the retinal vasculature with fluorescein-dextran or fluorescently labeled isolectin B4.

  • Image the retinal flat mounts using a fluorescence microscope and quantify the areas of neovascularization and vaso-obliteration.

This in vitro assay assesses the effect of Evogliptin on angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel)

  • 96-well plates

  • VEGF

  • This compound

  • Calcein AM for cell viability and tube visualization (optional)

Procedure:

  • Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.[14][21]

  • Harvest HUVECs and resuspend them in serum-free medium.

  • Pre-treat the HUVECs with different concentrations of this compound for a specified time (e.g., 1 hour).

  • Seed the pre-treated HUVECs onto the solidified basement membrane matrix.

  • Add VEGF to the appropriate wells to stimulate tube formation.

  • Incubate the plate at 37°C in a humidified incubator for 4-18 hours.[21]

  • Visualize and capture images of the tube-like structures using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

Diabetic Cardiovascular Complications

Evogliptin has shown potential in preventing diabetic cardiomyopathy by alleviating cardiac lipotoxicity and improving cardiac function in preclinical models.[4][22]

Quantitative Data Summary
Animal ModelTreatmentDurationKey FindingsReference(s)
db/db miceEvogliptin (100 mg/kg/day)12 weeksImproved cardiac systolic and diastolic function. Reduced cardiac hypertrophy and fibrosis. Prevented cardiac lipotoxicity by reducing lipid droplet accumulation in the myocardium.[22][23]
Experimental Protocols

The db/db mouse is a genetic model of type 2 diabetes that develops features of diabetic cardiomyopathy.

Materials:

  • db/db mice and their lean littermate controls (db/+)

  • This compound

  • Echocardiography system for assessing cardiac function

  • Histology reagents for fibrosis assessment (e.g., Masson's trichrome stain)

Procedure:

  • At 8 weeks of age, begin daily administration of this compound (e.g., 100 mg/kg) or vehicle to db/db mice via oral gavage for a period of 12 weeks.[23]

  • Monitor body weight, food intake, and blood glucose levels regularly.

  • Perform echocardiography at baseline and at the end of the treatment period to assess cardiac parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and diastolic function.[3]

  • At the end of the study, sacrifice the mice and harvest the hearts.

  • Fix the hearts in formalin and embed in paraffin for histological analysis.

  • Stain heart sections with Masson's trichrome to visualize and quantify the extent of cardiac fibrosis.

  • Perform molecular analyses on heart tissue to investigate markers of fibrosis, inflammation, and lipotoxicity.

Visualizations

Signaling Pathways

Evogliptin_VEGF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Arf6 Arf6 VEGFR2->Arf6 Activates Evogliptin Evogliptin Evogliptin->Arf6 Inhibits Src Src Arf6->Src Activates p38_MAPK p38 MAPK Src->p38_MAPK Activates Angiogenesis Angiogenesis (Cell Migration, Tube Formation) p38_MAPK->Angiogenesis Promotes

Evogliptin_TGF_Beta_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor Binds Smad2_3 Smad2/3 TGF_beta_Receptor->Smad2_3 Phosphorylates Evogliptin Evogliptin p_Smad2_3 p-Smad2/3 Evogliptin->p_Smad2_3 Inhibits Smad_complex Smad Complex p_Smad2_3->Smad_complex Binds to Smad4 Smad4 Smad4->Smad_complex Binds to Gene_Transcription Pro-fibrotic Gene Transcription Smad_complex->Gene_Transcription Promotes

Experimental Workflow

Experimental_Workflow_Diabetic_Nephropathy cluster_induction Model Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_analysis Endpoint Analysis Induction Induce Diabetes in Mice (e.g., STZ injection) Treatment Daily Oral Gavage: - this compound - Vehicle Control Induction->Treatment Monitoring Monitor: - Blood Glucose - Body Weight - Urine Albumin/Creatinine Treatment->Monitoring Histology Kidney Histology (H&E, Masson's Trichrome) Monitoring->Histology IHC Immunohistochemistry (e.g., TGF-β) Monitoring->IHC Western_Blot Western Blot (e.g., Nephrin) Monitoring->Western_Blot

References

Application Notes and Protocols for Evaluating the Efficacy of Evogliptin Tartrate in Combination with Metformin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of techniques and protocols for evaluating the therapeutic efficacy of Evogliptin tartrate combined with metformin in the context of type 2 diabetes mellitus (T2DM).

Introduction

Evogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[1][2][3][4] Metformin, a biguanide, primarily acts by decreasing hepatic glucose production and increasing insulin sensitivity in peripheral tissues.[5][6][7][8] The combination of Evogliptin and metformin offers a synergistic approach to glycemic control by targeting different pathophysiological pathways of T2DM.[9][10] This document outlines the methodologies for preclinical and clinical evaluation of this combination therapy.

Signaling Pathways

A fundamental understanding of the molecular mechanisms of each drug is crucial for designing and interpreting efficacy studies.

cluster_Evogliptin Evogliptin Signaling Pathway Evogliptin Evogliptin DPP4 DPP-4 Enzyme Evogliptin->DPP4 Inhibits Incretins Active Incretins (GLP-1, GIP) DPP4->Incretins Degrades Pancreas Pancreatic β-cells Incretins->Pancreas Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Control_E Improved Glycemic Control Insulin->Glucose_Control_E Glucagon->Glucose_Control_E

Evogliptin's mechanism of action via DPP-4 inhibition.

cluster_Metformin Metformin Signaling Pathway Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits AMPK ↑ AMP/ATP ratio → Activates AMPK Mitochondria->AMPK Liver Liver AMPK->Liver Muscle Muscle AMPK->Muscle Gluconeogenesis ↓ Hepatic Gluconeogenesis Liver->Gluconeogenesis Glucose_Control_M Improved Glycemic Control Gluconeogenesis->Glucose_Control_M Glucose_Uptake ↑ Glucose Uptake Muscle->Glucose_Uptake Glucose_Uptake->Glucose_Control_M start Start: Fasted Animal baseline Collect Baseline Blood Sample (t=0) start->baseline admin Oral Administration: - Vehicle - Evogliptin - Metformin - Combination baseline->admin wait Wait (e.g., 60 min) admin->wait glucose Oral Glucose Challenge (2 g/kg) wait->glucose sampling Collect Blood Samples (15, 30, 60, 90, 120 min) glucose->sampling measure Measure Blood Glucose sampling->measure analysis Data Analysis (AUC) measure->analysis end End analysis->end

References

Application Notes and Protocols for Long-Term Preclinical Administration of Evogliptin Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the long-term preclinical administration of Evogliptin tartrate, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The following sections outline methodologies for chronic dosing in rodent models, key experimental procedures for evaluating efficacy and safety, and data presentation guidelines.

Introduction

Evogliptin is a potent and selective DPP-4 inhibitor used for the management of type 2 diabetes mellitus. By inhibiting the DPP-4 enzyme, Evogliptin increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby improving glycemic control. Preclinical long-term studies are crucial for establishing the safety and efficacy profile of this compound before clinical application. These studies typically involve chronic administration to animal models to evaluate its effects on glucose metabolism, potential toxicity, and target organ systems.

Preclinical Animal Models for Long-Term Studies

The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Commonly used models for studying diabetes and metabolic diseases include:

  • db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia. They are a well-established model for type 2 diabetes.

  • Streptozotocin (STZ)-induced Diabetic Mice/Rats: STZ is a chemical that is toxic to pancreatic β-cells, inducing a state of insulin-deficient hyperglycemia. This model is often used to represent type 1 diabetes but can be adapted for type 2 diabetes research.

  • High-Fat Diet (HFD)-induced Diabetic Mice/Rats: Feeding rodents a high-fat diet induces obesity, insulin resistance, and glucose intolerance, closely mimicking the progression of type 2 diabetes in humans.

  • ApoE knockout mice on a high-fat diet: This model is used to study the effects of anti-diabetic agents on atherosclerosis.

Protocols for Long-Term Oral Administration

Consistent and accurate drug administration is paramount in long-term studies. The following are detailed protocols for two common methods of oral administration of this compound.

Protocol 1: Administration via Oral Gavage

This method ensures precise dosing for each animal.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water, saline)

  • Animal scale

  • Oral gavage needles (size appropriate for the animal)

  • Syringes

Procedure:

  • Formulation Preparation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 10, 100, or 300 mg/kg) and the number and weight of the animals.

    • Prepare a homogenous suspension of this compound in the chosen vehicle. For example, to prepare a 10 mg/mL solution for a 10 mg/kg dose in a 20g mouse (requiring 0.2 mg in 20 µL), a stock solution can be made and vortexed thoroughly before each use.

  • Animal Handling and Dosing:

    • Weigh each animal accurately before dosing.

    • Calculate the exact volume of the drug suspension to be administered to each animal based on its body weight.

    • Gently restrain the animal.

    • Insert the gavage needle carefully into the esophagus and deliver the calculated volume of the drug suspension directly into the stomach.

    • Perform this procedure daily at approximately the same time for the duration of the study (e.g., 10-12 weeks).

  • Monitoring:

    • Observe the animals for any signs of distress or injury immediately after gavage and record any adverse events.

Protocol 2: Administration via Drug-Diet Admixture

This method is less stressful for the animals as it avoids repeated handling and gavage.

Materials:

  • This compound

  • Powdered rodent chow

  • Mixer (e.g., V-blender)

  • Animal scale

Procedure:

  • Diet Preparation:

    • Calculate the total amount of this compound needed for the entire study duration based on the target dose and estimated food consumption of the animals. For example, for a target dose of 300 mg/kg/day in mice that consume approximately 3-5 g of food per day, the drug needs to be mixed into the feed at a specific concentration (w/w).

    • In one study with a similar DPP-4 inhibitor, des-fluoro-sitagliptin, the compound was mixed as an admixture to the diet at 0.1%, 0.4%, and 1.1% to achieve different dosages.

    • Thoroughly mix the calculated amount of this compound with a small portion of the powdered chow.

    • Gradually add this pre-mix to the bulk of the powdered chow and mix until a homogenous drug-diet mixture is achieved.

    • Store the medicated diet in airtight containers at an appropriate temperature to ensure stability.

  • Feeding:

    • Provide the animals with ad libitum access to the medicated diet.

    • Measure food consumption regularly to monitor the actual drug intake.

  • Monitoring:

    • Monitor the body weight and general health of the animals throughout the study.

Key Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and safety of long-term this compound administration.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a crucial experiment to evaluate an animal's ability to handle a glucose load.

Materials:

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Fast the animals overnight (typically 12-16 hours) with free access to water.

  • Baseline Blood Glucose:

    • At time 0, obtain a baseline blood sample from the tail vein and measure the blood glucose level.

  • Glucose Administration:

    • Administer the glucose solution orally via gavage.

  • Blood Glucose Monitoring:

    • Collect blood samples at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

    • Measure the blood glucose levels at each time point.

  • Data Analysis:

    • Plot the blood glucose concentration over time.

    • Calculate the area under the curve (AUC) to quantify glucose tolerance.

Hemoglobin A1c (HbA1c) Measurement

HbA1c provides an indication of the average blood glucose levels over the preceding weeks.

Materials:

  • Whole blood sample

  • Commercially available mouse HbA1c assay kit (enzymatic or ELISA-based)

  • Microplate reader

Procedure:

  • Sample Collection:

    • Collect whole blood from the animals (e.g., via cardiac puncture at the end of the study) into EDTA-containing tubes.

  • Assay:

    • Follow the manufacturer's instructions for the specific HbA1c assay kit being used. This typically involves lysing the red blood cells and then performing an enzymatic or immunoassay to quantify the percentage of glycated hemoglobin.

  • Data Analysis:

    • Determine the %HbA1c for each sample based on the standard curve provided in the kit.

Pancreatic Histopathology

Histopathological analysis of the pancreas is essential to assess changes in islet morphology and β-cell mass.

Materials:

  • Dissection tools

  • Fixative (e.g., 10% neutral buffered formalin or 4% paraformaldehyde)

  • Paraffin embedding station

  • Microtome

  • Stains (e.g., Hematoxylin and Eosin, insulin antibodies for immunohistochemistry)

  • Microscope

Procedure:

  • Tissue Harvesting and Fixation:

    • At the end of the study, euthanize the animals and carefully dissect the pancreas.

    • Fix the pancreas in the chosen fixative for an appropriate duration (e.g., 24 hours in 10% neutral buffered formalin).

  • Tissue Processing and Embedding:

    • Dehydrate the fixed tissue through a series of graded ethanol solutions.

    • Clear the tissue with xylene.

    • Infiltrate and embed the tissue in paraffin wax.

  • Sectioning and Staining:

    • Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded pancreas using a microtome.

    • Mount the sections on microscope slides.

    • Stain the sections with H&E for general morphology or perform immunohistochemistry for specific markers like insulin to identify β-cells.

  • Microscopic Analysis:

    • Examine the stained sections under a microscope to evaluate islet architecture, signs of inflammation, and to quantify β-cell area or mass.

Data Presentation

Quantitative data from long-term preclinical studies of this compound should be summarized in clearly structured tables for easy comparison.

Table 1: Summary of Long-Term Preclinical Studies on this compound

Animal ModelDuration of TreatmentDoses AdministeredKey FindingsReference
High-Fat Diet/STZ-induced diabetic mice10 weeks100 and 300 mg/kg (in feed)Dose-dependent decrease in blood glucose and HbA1c levels. Improved glucose intolerance and insulin resistance.
db/db mice12 weeks100 and 300 mg/kg/day (drug-diet admixture)High dose significantly reduced the progression of proteinuria.
STZ-induced diabetic mice12 weeks100 mg/kg/day (drug-diet admixture)Significantly lowered albuminuria progression.
Sprague Dawley rats with CFA-induced inflammation5 days10 mg/kg (oral gavage)Reduced paw thickness and inflammatory cytokines, indicating anti-inflammatory effects.

Visualizations

Diagrams can effectively illustrate complex biological pathways and experimental workflows.

Evogliptin_Mechanism_of_Action cluster_0 Gut cluster_1 Pancreas cluster_2 Systemic Effects Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates release β-cells β-cells Incretin Hormones (GLP-1, GIP)->β-cells stimulates α-cells α-cells Incretin Hormones (GLP-1, GIP)->α-cells inhibits DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme degraded by Insulin Secretion Insulin Secretion β-cells->Insulin Secretion increases Glucagon Release Glucagon Release α-cells->Glucagon Release decreases Glucose Uptake in Tissues Glucose Uptake in Tissues Insulin Secretion->Glucose Uptake in Tissues promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Release->Hepatic Glucose Production stimulates Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Evogliptin Evogliptin Evogliptin->DPP-4 Enzyme inhibits Improved Glycemic Control Improved Glycemic Control Glucose Uptake in Tissues->Improved Glycemic Control Hepatic Glucose Production->Improved Glycemic Control

Caption: Mechanism of action of Evogliptin.

Long_Term_Study_Workflow cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Chronic Dosing (e.g., 12 weeks) cluster_2 Phase 3: Efficacy & Safety Assessment A Animal Acclimatization (1-2 weeks) B Baseline Measurements (Body Weight, Blood Glucose) A->B C Randomization into Treatment Groups (Vehicle, Evogliptin Doses) B->C D Daily Oral Administration (Gavage or Diet Admixture) C->D E Weekly Monitoring (Body Weight, Food/Water Intake, Clinical Signs) D->E F Interim/Final OGTT E->F Periodically G Blood Collection for HbA1c & Biomarkers E->G At endpoint F->G H Terminal Sacrifice & Tissue Collection G->H I Histopathology of Pancreas & Other Organs H->I

Caption: Experimental workflow for a long-term preclinical study.

Application Notes and Protocols for Studying Beta-Cell Function and Insulin Secretion with Evogliptin Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evogliptin tartrate is a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] DPP-4 inhibitors represent a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus (T2DM).[2][3] The therapeutic efficacy of Evogliptin stems from its ability to prevent the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] By increasing the circulating levels of active GLP-1 and GIP, Evogliptin enhances glucose-dependent insulin secretion from pancreatic beta-cells and suppresses glucagon release from alpha-cells, thereby improving glycemic control.[4][5]

These application notes provide detailed methodologies for utilizing this compound as a tool to investigate beta-cell function and insulin secretion in both in vitro and in vivo models. The protocols outlined below are intended to guide researchers in the setup, execution, and interpretation of key experiments for the preclinical and clinical evaluation of this and similar compounds.

Mechanism of Action

This compound exerts its effects by competitively inhibiting the DPP-4 enzyme, which is responsible for the rapid inactivation of incretin hormones. This inhibition leads to a 1.5- to 2.4-fold increase in postprandial active GLP-1 levels.[4][5] Elevated GLP-1 levels, in turn, potentiate glucose-stimulated insulin secretion (GSIS) from pancreatic beta-cells. This occurs through the activation of the GLP-1 receptor (GLP-1R), a G-protein coupled receptor on the surface of beta-cells. Downstream signaling from the GLP-1R involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which collectively promote the exocytosis of insulin-containing granules in a glucose-dependent manner. Beyond its effects on insulin secretion, GLP-1 receptor activation has also been shown to promote beta-cell proliferation and inhibit apoptosis, suggesting a potential role for Evogliptin in preserving beta-cell mass.[6]

cluster_Evogliptin This compound cluster_Incretins Incretin Hormones cluster_BetaCell Pancreatic Beta-Cell Evogliptin Evogliptin DPP4 DPP-4 Enzyme Evogliptin->DPP4 Inhibits GLP1_GIP Active GLP-1 & GIP DPP4->GLP1_GIP Degrades GLP1R GLP-1 Receptor GLP1_GIP->GLP1R Activates AC Adenylyl Cyclase GLP1R->AC Stimulates cAMP ↑ cAMP AC->cAMP PKA_EPAC PKA / EPAC Activation cAMP->PKA_EPAC Insulin_Secretion ↑ Insulin Secretion (Glucose-Dependent) PKA_EPAC->Insulin_Secretion Beta_Cell_Health ↑ Proliferation ↓ Apoptosis PKA_EPAC->Beta_Cell_Health cluster_workflow In Vitro GSIS Experimental Workflow Islet_Isolation Islet Isolation Culture_Treatment Culture & Evogliptin Treatment Islet_Isolation->Culture_Treatment Pre_incubation Pre-incubation (Low Glucose) Culture_Treatment->Pre_incubation Basal_Secretion Basal Insulin Secretion (Low Glucose) Pre_incubation->Basal_Secretion Stimulated_Secretion Stimulated Insulin Secretion (High Glucose) Basal_Secretion->Stimulated_Secretion Insulin_Measurement Insulin Measurement (ELISA) Stimulated_Secretion->Insulin_Measurement Data_Analysis Data Analysis (Stimulation Index) Insulin_Measurement->Data_Analysis cluster_workflow In Vivo OGTT Experimental Workflow Acclimatization Animal Acclimatization & Grouping Treatment Daily Evogliptin/Vehicle Administration Acclimatization->Treatment Fasting 6-hour Fast Treatment->Fasting Baseline_Glucose Baseline Blood Glucose (Time 0) Fasting->Baseline_Glucose Glucose_Challenge Oral Glucose Challenge Baseline_Glucose->Glucose_Challenge Glucose_Monitoring Blood Glucose Monitoring (15, 30, 60, 90, 120 min) Glucose_Challenge->Glucose_Monitoring Data_Analysis Data Analysis (AUC) Glucose_Monitoring->Data_Analysis

References

Application Note: Quantitative Analysis of Evogliptin and its Major Metabolites in Human Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the simultaneous quantification of Evogliptin and its primary active metabolites, 4(S)-hydroxyevogliptin (M7) and 4(R)-hydroxyevogliptin (M8), in human plasma. The method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), offering high sensitivity, specificity, and throughput for pharmacokinetic and clinical studies. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with validated performance characteristics.

Introduction

Evogliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. It functions by preventing the degradation of incretin hormones, which in turn increases insulin secretion and suppresses glucagon release in a glucose-dependent manner. The metabolism of Evogliptin is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, leading to the formation of its main active metabolites, M7 and M8.[1] Accurate and reliable quantification of Evogliptin and its metabolites in biological matrices is crucial for pharmacokinetic assessments, drug-drug interaction studies, and clinical monitoring. This document outlines a robust UPLC-MS/MS method for this purpose.

Experimental Workflow

The overall experimental workflow for the analysis of Evogliptin and its metabolites in human plasma is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (e.g., Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation & Reconstitution supernatant->evaporate injection Inject into UPLC System evaporate->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MS/MS Detection (MRM) ionization->detection quant Quantification (Calibration Curve) detection->quant report Generate Report quant->report

Caption: Experimental workflow for UPLC-MS/MS analysis of Evogliptin.

Detailed Experimental Protocols

3.1. Materials and Reagents

  • Evogliptin tartrate, 4(S)-hydroxyevogliptin (M7), and 4(R)-hydroxyevogliptin (M8) reference standards.

  • Internal Standard (IS), e.g., an appropriate stable isotope-labeled Evogliptin.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid and ammonium formate.

  • Human plasma with K2EDTA as anticoagulant.

3.2. Sample Preparation A protein precipitation method is commonly employed for the extraction of Evogliptin and its metabolites from plasma.[2]

  • Allow plasma samples to thaw at room temperature.

  • To 200 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Add 800 µL of acetonitrile to precipitate plasma proteins.[3]

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the samples at 5000 rpm for 5 minutes to pellet the precipitated proteins.[3]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 250 µL of the mobile phase and vortex.

  • Transfer the reconstituted sample to an autosampler vial for injection into the UPLC-MS/MS system.

3.3. UPLC-MS/MS Instrumentation and Conditions

3.3.1. UPLC Conditions

  • Column: A C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is suitable for separation.[4]

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in 5 mM ammonium formate and acetonitrile is effective.[4] For instance, a mobile phase of 0.1% formic acid in 5 mM ammonium formate/acetonitrile (60:40) can be used.[4]

  • Flow Rate: A typical flow rate is 0.3 mL/min.[4]

  • Injection Volume: 10 µL.[3]

  • Column Temperature: Maintained at a controlled temperature, e.g., 45°C.[5]

3.3.2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[4][6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific mass-to-charge (m/z) transitions for quantification are as follows:

    • Evogliptin: m/z 402.2 → 346.2[4]

    • Metabolites M7/M8: m/z 418.2 → 362.0[4]

    • The specific transitions for the internal standard should be optimized based on the selected compound.

Method Validation and Performance

The analytical method should be validated according to regulatory guidelines (e.g., FDA or ICH). Key validation parameters are summarized in the table below, based on published data.

ParameterEvogliptinMetabolites (M7/M8)
Linearity Range 30 - 30,000 pg/mL[4]10 - 10,000 pg/mL[4][7]
Correlation Coefficient (r²) > 0.995[4]> 0.995[4][7]
Accuracy (% Bias) Within ±15% (85-115%)[4]Within ±15% (85-115%)[4]
Precision (% RSD) < 15%[4]< 15%[4]
Lower Limit of Quantification (LLOQ) 30 pg/mL[4]10 pg/mL[4]
Recovery ~98.5%[4]~94.1%[4]

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x²) is typically used to fit the data.

Conclusion

The described UPLC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous determination of Evogliptin and its major metabolites, M7 and M8, in human plasma. The method is suitable for high-throughput analysis in support of clinical and pharmacokinetic studies. The simple protein precipitation extraction procedure and rapid chromatographic run times contribute to the efficiency of this method.

References

Application of Evogliptin Tartrate in Research on Non-alcoholic Fatty Liver Disease (NAFLD)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. The pathogenesis of NAFLD is complex, involving insulin resistance, lipotoxicity, inflammation, and fibrosis. Evogliptin, a dipeytidyl peptidase-4 (DPP-4) inhibitor, is approved for the treatment of type 2 diabetes mellitus. Emerging research has highlighted its therapeutic potential in NAFLD by improving insulin sensitivity, suppressing lipogenesis, and exerting anti-inflammatory and anti-fibrotic effects.[1][2] This document provides a detailed overview of the application of Evogliptin tartrate in NAFLD research, summarizing key quantitative data and providing detailed experimental protocols.

Mechanism of Action

Evogliptin's therapeutic effects in NAFLD are multi-faceted. As a DPP-4 inhibitor, it increases the levels of active glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves insulin sensitivity.[3] Beyond its effects on glucose metabolism, Evogliptin has been shown to directly impact hepatocytes, hepatic stellate cells (HSCs), and Kupffer cells to mitigate the key pathological features of NAFLD.[4] Preclinical studies have demonstrated that Evogliptin can alleviate hepatic steatosis, inflammation, and fibrosis.[1][4]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from in vivo, in vitro, and clinical studies on the effects of Evogliptin in NAFLD.

Table 1: Effects of Evogliptin on Hepatic Steatosis and Lipogenesis in High-Fat Diet (HFD)-Fed Animal Models
ParameterAnimal ModelTreatment GroupDosage & DurationOutcomeReference
Hepatic Lipid AccumulationC57BL/J MiceHFD + Evogliptin250 mg/kg for 16 weeksSignificantly decreased compared to HFD group[1]
HFD-fed RatsHFD + Evogliptin14 weeksCompletely resolved[2]
Hepatic Triglyceride ContentHFD-fed MiceHFD + Evogliptin + Leucine0.1% w/w Evogliptin in diet for 8 weeksMarkedly reduced[5]
Hepatic mRNA level of Dgat2C57BL/J MiceHFD + Evogliptin250 mg/kg for 16 weeksSuppressed[1]
Hepatic expression of Srebf1HFD-fed MiceHFD + Evogliptin16 weeksReduced[2]
Table 2: Effects of Evogliptin on Liver Injury, Inflammation, and Oxidative Stress
ParameterModelTreatment GroupDosage & DurationOutcomeReference
Plasma Aminotransferase LevelsHFD-fed RatsHFD + Evogliptin14 weeksCompletely resolved[2]
8-hydroxydeoxyguanosine (8-OHDG) expressionC57BL/J MiceHFD + Evogliptin250 mg/kg for 16 weeksSignificantly decreased[1]
Inflammatory Cytokine Secretion (iNOS, TGF-β, IL1β, IL6, TNFα)Primary Kupffer CellsLPS + EvogliptinIn vitroSignificantly decreased[4]
Table 3: Effects of Evogliptin on Hepatic Fibrosis
ParameterModelTreatment GroupDosage & DurationOutcomeReference
Hepatic FibrosisC57BL/J MiceHFD + Evogliptin250 mg/kg for 16 weeksDecreased[1]
Connective Tissue Growth Factor (CTGF) expressionPrimary HepatocytesTGF-β + EvogliptinIn vitroInhibited[4]
Hepatic Stellate Cell (HSC) activationPrimary HSCs-In vitroInhibited[4]
Table 4: Effects of Evogliptin on Mitophagy and Autophagy
ParameterModelTreatment GroupDosage & DurationOutcomeReference
Mitophagy Markers (PINK1, Parkin, BNIP-3)C57BL/J MiceHFD + Evogliptin250 mg/kg for 16 weeksLower expression than HFD group[1]
Autophagy Flux (LC3 II and p62 levels)Primary HepatocytesEvogliptinIn vitroIncreased[4]

Experimental Protocols

Protocol 1: In Vivo High-Fat Diet-Induced NAFLD Mouse Model

This protocol describes the induction of NAFLD in mice using a high-fat diet and subsequent treatment with Evogliptin.[1]

1. Animal Model:

  • Species: Male C57BL/J mice, 4 weeks of age.

  • Housing: Maintained in a temperature-controlled environment with a 12-hour light/dark cycle.

2. Diet and Treatment Groups:

  • Normal Diet (ND) Group: Fed a standard chow diet.

  • High-Fat Diet (HFD) Group: Fed a diet with 45% of energy from fat.

  • HFD + Evogliptin (HFD + Evo) Group: Fed a high-fat diet and administered Evogliptin.

3. Evogliptin Administration:

  • Dosage: 250 mg/kg body weight.

  • Route: Oral gavage.

  • Frequency: Daily.

  • Duration: 16 weeks.

4. Outcome Measures:

  • Metabolic Parameters: Body weight, food intake, plasma glucose, and insulin levels.

  • Liver Histology:

    • Steatosis: Staining of liver sections with Oil Red O to visualize lipid accumulation.

    • Fibrosis: Sirius Red staining to assess collagen deposition.

  • Biochemical Assays: Measurement of plasma aminotransferase (ALT, AST) levels.

  • Gene and Protein Expression Analysis:

    • Lipogenesis: qPCR for Srebf1 and Dgat2.

    • Oxidative Stress: Immunohistochemistry for 8-OHDG.

    • Mitophagy: Western blot for PINK1, Parkin, and BNIP-3.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase (16 weeks) cluster_analysis Analysis mice Male C57BL/J Mice (4 weeks old) nd_group Normal Diet (ND) mice->nd_group Random Assignment hfd_group High-Fat Diet (HFD) mice->hfd_group Random Assignment evo_group HFD + Evogliptin mice->evo_group Random Assignment nd_diet Standard Chow nd_group->nd_diet metabolic Metabolic Parameters (Weight, Glucose, Insulin) histology Liver Histology (Oil Red O, Sirius Red) biochemistry Plasma ALT/AST molecular Gene/Protein Expression (qPCR, Western Blot) hfd_diet 45% Fat Diet hfd_group->hfd_diet evo_group->hfd_diet evogliptin Evogliptin (250 mg/kg) Oral Gavage evo_group->evogliptin

Experimental workflow for the in vivo NAFLD mouse model.
Protocol 2: In Vitro Analysis of Anti-Inflammatory and Anti-Fibrotic Effects

This protocol details the investigation of Evogliptin's direct effects on isolated primary liver cells.[4]

1. Cell Isolation and Culture:

  • Primary Kupffer Cells (KCs), Hepatocytes, and Hepatic Stellate Cells (HSCs): Isolated from male Sprague-Dawley rats.

  • Culture Conditions: Maintained in appropriate culture media and conditions for each cell type.

2. Anti-Inflammatory Effect in Kupffer Cells:

  • Treatment:

    • Pre-treat KCs with Lipopolysaccharide (LPS) for 2 hours to induce an inflammatory response.

    • Treat with Evogliptin at various concentrations.

  • Analysis:

    • Measure the secretion of inflammatory cytokines (iNOS, TGF-β, IL1β, IL6, TNFα) in the culture supernatant using ELISA.

3. Anti-Fibrotic Effect in Hepatocytes and HSCs:

  • Hepatocyte Treatment:

    • Treat primary hepatocytes with Transforming Growth Factor-beta (TGF-β) to induce a fibrotic response.

    • Co-treat with Evogliptin.

  • Hepatocyte Analysis:

    • Measure the expression of Connective Tissue Growth Factor (CTGF) and phosphorylation of Smad3 via Western blot.

  • HSC Treatment:

    • Culture primary HSCs to induce spontaneous activation.

    • Treat with Evogliptin.

  • HSC Analysis:

    • Assess HSC activation by measuring the expression of α-smooth muscle actin (α-SMA) and collagen I via Western blot.

4. Autophagy Analysis in Hepatocytes:

  • Treatment: Treat primary hepatocytes with Evogliptin.

  • Analysis:

    • Measure the levels of autophagy markers LC3 II and p62 by Western blot to assess autophagy flux.

G cluster_kc Kupffer Cells (Inflammation) cluster_hep Hepatocytes (Fibrosis & Autophagy) cluster_hsc Hepatic Stellate Cells (Fibrosis) kc Primary Kupffer Cells lps LPS Stimulation kc->lps evo_kc Evogliptin Treatment lps->evo_kc cytokines Measure Inflammatory Cytokines (ELISA) evo_kc->cytokines hep Primary Hepatocytes tgfb TGF-β Stimulation hep->tgfb evo_hep Evogliptin Treatment hep->evo_hep tgfb->evo_hep fib_markers Measure CTGF, p-Smad3 (Western Blot) evo_hep->fib_markers autophagy_markers Measure LC3-II, p62 (Western Blot) evo_hep->autophagy_markers hsc Primary HSCs evo_hsc Evogliptin Treatment hsc->evo_hsc act_markers Measure α-SMA, Collagen I (Western Blot) evo_hsc->act_markers

In vitro experimental workflow for liver cell analysis.

Signaling Pathways

Evogliptin's Impact on Inflammatory and Fibrotic Signaling

Evogliptin has been shown to inhibit key inflammatory and fibrotic signaling pathways in the liver. In Kupffer cells, it reduces the secretion of pro-inflammatory cytokines induced by LPS. In hepatocytes and HSCs, it interferes with the TGF-β signaling pathway, a critical driver of liver fibrosis, by reducing the expression of CTGF and inhibiting the activation of HSCs.[4] Furthermore, Evogliptin's induction of autophagy is linked to its anti-inflammatory and anti-fibrotic effects.[4]

G cluster_evogliptin cluster_cells cluster_pathways evogliptin Evogliptin kc Kupffer Cells evogliptin->kc Inhibits hsc Hepatic Stellate Cells evogliptin->hsc Inhibits hep Hepatocytes evogliptin->hep Induces inflammation Inflammation (↑ TNF-α, IL-6) kc->inflammation fibrosis Fibrosis (↑ Collagen, α-SMA) hsc->fibrosis autophagy Autophagy hep->autophagy autophagy->inflammation Inhibits autophagy->fibrosis Inhibits

References

Troubleshooting & Optimization

Troubleshooting common issues in Evogliptin tartrate HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Evogliptin tartrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic conditions for this compound analysis?

A1: A common starting point for method development or routine analysis involves a reversed-phase C18 column with a mobile phase consisting of a buffer and an organic modifier. Detection is typically performed using a UV detector. Specific conditions can vary, but a representative method is summarized in the table below.[1][2]

Q2: My this compound peak is tailing. What are the possible causes and solutions?

A2: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[3] It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[3][4]

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. For basic compounds, a lower pH (around 2-3) can protonate the analyte and minimize silanol interactions.[5] Conversely, a higher pH (around 7-8) can suppress the ionization of silanol groups.[5] Experimenting with the mobile phase pH is a critical step.

  • Buffer Strength: Insufficient buffer capacity can lead to pH shifts on the column, causing peak tailing. Ensure your buffer concentration is adequate, typically in the range of 10-25 mM.

  • Column Choice: Consider using a column with a highly inert stationary phase or an end-capped column to reduce the number of accessible silanol groups.[4]

  • Sample Overload: Injecting too much sample can lead to peak tailing.[6] Try reducing the injection volume or sample concentration.

Q3: I am observing a fronting peak for this compound. What should I do?

A3: Peak fronting is less common than tailing but can occur. The most frequent cause is sample overload.[6] Try diluting your sample or reducing the injection volume. Another potential cause is a mismatch between the sample solvent and the mobile phase. Ideally, the sample should be dissolved in the mobile phase or a weaker solvent.

Q4: I see unexpected peaks in my chromatogram. What could they be?

A4: Unexpected peaks can be categorized as either "ghost peaks" or degradation products.

  • Ghost Peaks: These are peaks that appear in blank injections as well as sample injections. They can originate from contaminated mobile phase, system contamination, or carryover from previous injections.[4] To troubleshoot, run a blank gradient (if applicable) to see if the peaks originate from the mobile phase. Ensure high-purity solvents and freshly prepared mobile phases are used. A thorough system and column wash can help eliminate carryover.

  • Degradation Products: this compound is known to degrade under certain stress conditions.[2][7][8] If you suspect degradation, compare your chromatogram to a forced degradation study. Significant degradation has been observed under acidic, basic, and oxidative conditions.[2][7]

Q5: My retention time for this compound is shifting. What is causing this?

A5: Retention time instability can be caused by several factors:

  • Mobile Phase Composition: Inaccurate mobile phase preparation or changes in composition over time can lead to shifts. Ensure accurate measurements and fresh mobile phase.

  • Column Equilibration: Insufficient column equilibration time between injections, especially in gradient methods, can cause retention time drift.[6]

  • Temperature Fluctuations: Changes in column temperature will affect retention time. The use of a column oven is highly recommended for stable retention.

  • Pump Performance: Inconsistent flow rates due to pump issues (e.g., leaks, worn seals, check valve problems) can cause retention time variability.

Experimental Protocols

Representative HPLC Method for this compound

This protocol is a general guideline and may require optimization for specific applications.

ParameterCondition
Column Hypersil BDS C18 (250mm x 4.6mm, 5µm)[1]
Mobile Phase Buffer (pH 4.5): Methanol (45:55 v/v)[1][7]
Flow Rate 1.0 mL/min[1]
Detection UV at 265 nm[1]
Injection Volume 20 µL[1]
Column Temperature Ambient
Retention Time Approximately 5.3 minutes[1]
Forced Degradation Study Protocol

To investigate the presence of degradation products, this compound can be subjected to the following stress conditions as per ICH guidelines:

Stress ConditionProtocol
Acid Degradation Treat a solution of this compound with 0.1 N HCl and reflux for a specified time (e.g., 30 minutes). Neutralize with 0.1 N NaOH before injection.[2]
Base Degradation Treat a solution of this compound with 0.1 N NaOH and reflux for a specified time (e.g., 30 minutes). Neutralize with 0.1 N HCl before injection.[2]
Oxidative Degradation Treat a solution of this compound with 3% H2O2 and keep for a specified time (e.g., 10-12 hours) before injection.[1][2]
Thermal Degradation Expose solid this compound to dry heat (e.g., 105°C) for a specified time (e.g., 16 hours). Dissolve in mobile phase before injection.[1][7]
Photolytic Degradation Expose a solution of this compound to UV light (e.g., 254 nm) for a specified time (e.g., 1 hour).[2]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues in this compound analysis.

TroubleshootingWorkflow start Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting No, Fronting split Split Peak peak_shape->split No, Split extra_peaks Extra Peaks? retention_time->extra_peaks No check_mobile_phase Check Mobile Phase Prep. retention_time->check_mobile_phase Yes ghost_peaks Ghost Peaks? extra_peaks->ghost_peaks Yes check_ph Adjust Mobile Phase pH tailing->check_ph reduce_load Reduce Sample Load fronting->reduce_load check_column Check Column / Use End-capped split->check_column Void? split->reduce_load Overload? check_ph->check_column check_column->reduce_load solution Problem Resolved reduce_load->solution check_equilibration Increase Equilibration Time check_mobile_phase->check_equilibration check_temp Check Column Temperature check_equilibration->check_temp check_pump Inspect Pump check_temp->check_pump check_pump->solution check_blanks Run Blank Injection ghost_peaks->check_blanks Yes degradation Degradation Products? ghost_peaks->degradation No clean_system Clean System / Use Fresh Solvents check_blanks->clean_system clean_system->solution forced_degradation Compare to Forced Degradation degradation->forced_degradation Yes degradation->solution No forced_degradation->solution

Caption: A step-by-step workflow for diagnosing and resolving common HPLC issues.

Signaling Pathway of this compound's Therapeutic Effect

Evogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor. Its therapeutic effect in managing type 2 diabetes is mediated through the incretin pathway.

DPP4_Inhibition cluster_gut Gut cluster_incretins Incretin Hormones cluster_pancreas Pancreas food Food Intake glp1 GLP-1 food->glp1 gip GIP food->gip dpp4 DPP-4 Enzyme glp1->dpp4 Degradation beta_cells β-cells glp1->beta_cells Stimulates alpha_cells α-cells glp1->alpha_cells Inhibits gip->dpp4 Degradation gip->beta_cells Stimulates gip->alpha_cells Inhibits inactive Inactive Metabolites dpp4->inactive evogliptin This compound evogliptin->dpp4 Inhibition insulin ↑ Insulin Secretion beta_cells->insulin glucagon ↓ Glucagon Secretion alpha_cells->glucagon glucose ↓ Blood Glucose insulin->glucose glucagon->glucose

Caption: Mechanism of action of this compound via DPP-4 inhibition.

References

Technical Support Center: Evogliptin Tartrate In-Vivo Studies in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dosage and experimental protocols for in-vivo studies using Evogliptin tartrate in rats.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage of this compound for in-vivo studies in rats?

A1: The appropriate dosage can vary significantly depending on the study's objective and the rat model used. Based on published literature, a common effective dose is 10 mg/kg , administered orally once daily.[1] Doses up to 30 mg/kg have been used in pharmacokinetic studies.[2] For long-term studies, administration via a drug-diet admixture targeting 10 mg/kg/day has also been reported.[3] It is always recommended to perform a pilot dose-ranging study to determine the optimal dose for your specific experimental conditions.

Q2: How should this compound be prepared and administered for oral dosing?

A2: For oral administration, this compound can be dissolved in a suitable vehicle like normal saline.[1] Administration is typically performed once daily using oral gavage. Ensure the volume administered is within acceptable limits for the rat's body weight (generally 10-20 ml/kg).[4][5]

Q3: What is the primary mechanism of action of Evogliptin?

A3: Evogliptin is a selective inhibitor of the Dipeptidyl Peptidase-4 (DPP-4) enzyme.[6] The DPP-4 enzyme is responsible for degrading incretin hormones, such as GLP-1 and GIP.[7][8] By inhibiting DPP-4, Evogliptin increases the levels of active incretins, which in turn stimulates glucose-dependent insulin secretion and suppresses glucagon release, leading to improved glycemic control.[6][9]

Q4: What are the known pharmacokinetic properties of Evogliptin in rats?

A4: In male rats given a single oral dose of 30 mg/kg, approximately 29.7% of the dose is excreted in the urine and 66.5% in the feces over 168 hours.[2] The major metabolites identified in rats are evogliptin acid and hydroxyevogliptin.[2] Evogliptin is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[3][10]

Q5: Are there any known safety and toxicity data for Evogliptin in rats?

A5: Yes, preclinical safety studies have been conducted. In acute toxicity studies, the lethal dose was found to be above 2,000 mg/kg.[11] In repeated-dosing studies, the No-Observed-Adverse-Effect-Level (NOAEL) in rats was determined to be 300 mg/kg/day.[11]

Troubleshooting Guide

Issue 1: High variability in glycemic response between animals.

  • Possible Cause: Inconsistent fasting times before glucose measurement or drug administration.

  • Solution: Ensure a consistent and adequate fasting period (e.g., 6-8 hours) for all animals before blood glucose measurements and oral glucose tolerance tests (OGTT).

  • Possible Cause: Improper oral gavage technique leading to incomplete dosing.

  • Solution: Verify that all personnel are thoroughly trained in oral gavage techniques for rats to ensure the full dose is delivered to the stomach.[4][5] Observe animals for 5-10 minutes post-gavage for any signs of distress or regurgitation.

  • Possible Cause: Differences in gut microbiota, which can influence drug metabolism.

  • Solution: House animals under identical conditions and consider co-housing or using litter from different cages to normalize gut microbiota across the cohort.

Issue 2: Unexpected cardiovascular or renal effects.

  • Possible Cause: The genetic background of the rat strain may influence the response to long-term DPP-4 inhibition.

  • Solution: Be aware that in specific models like obese Spontaneously Hypertensive Heart Failure (SHHF) rats, long-term DPP-4 inhibition has been shown to potentially worsen hypertension and organ damage.[12] Carefully select the rat strain based on your research question and consider potential strain-specific effects.

  • Possible Cause: Off-target effects or accumulation of metabolites.

  • Solution: If unexpected adverse effects are observed, consider reducing the dose or the duration of the study. It may be necessary to perform interim histological analysis of key organs like the heart and kidneys.

Issue 3: Drug appears to have lower efficacy than expected.

  • Possible Cause: Degradation of the compound in the dosing solution.

  • Solution: Prepare dosing solutions fresh daily. If solutions must be stored, conduct stability tests under the intended storage conditions (e.g., refrigerated, protected from light) to ensure the compound's integrity.

  • Possible Cause: Interaction with other administered compounds or diet.

  • Solution: Review all components of the experimental diet and any co-administered drugs. Evogliptin is metabolized by CYP3A4, so potent inducers of this enzyme could potentially decrease its efficacy.[11][13]

Data Presentation

Table 1: Reported Dosages of this compound in Rat Studies

DosageRat StrainAdministration RouteStudy FocusReference
10 mg/kg/daySprague DawleyOral GavageAnti-inflammatory Effects[1]
30 mg/kgMale RatsSingle Oral GavageMetabolism & Excretion[2]
~6.5 mg/kg/dayWistar (HFD-induced)Drug-Diet AdmixtureInsulin Resistance[3]
300 mg/kg/dayRatsRepeated DosingToxicity (NOAEL)[11]

Table 2: Preclinical Safety and Toxicity Data in Rats

ParameterValueReference
Acute Lethal Dose> 2,000 mg/kg[11]
No-Observed-Adverse-Effect-Level (NOAEL)300 mg/kg/day[11]

Experimental Protocols

Protocol: Preparation and Administration of this compound by Oral Gavage

1. Materials:

  • This compound powder

  • Vehicle (e.g., sterile 0.9% saline)

  • Weighing scale

  • Mortar and pestle (if needed for fine powder)

  • Magnetic stirrer and stir bar

  • Appropriately sized volumetric flask

  • 16-18 gauge, 2-3 inch feeding tube with a rounded tip for rats[4]

  • Syringes (1 mL or 3 mL)

2. Dosing Solution Preparation (Example for 10 mg/kg dose):

  • Calculate Total Amount: Determine the total amount of this compound needed for the entire study group for one day.

  • Weigh Compound: Accurately weigh the required amount of this compound powder.

  • Dissolution:

    • Add the powder to a volumetric flask.

    • Add a small amount of the saline vehicle and mix to create a slurry.

    • Gradually add the remaining saline up to the final desired volume while stirring continuously with a magnetic stirrer until the compound is fully dissolved.

    • Prepare this solution fresh daily.

3. Animal Preparation and Dosing Procedure:

  • Fasting: Fast the rats for an appropriate period if required by the experimental design (e.g., 6 hours before an OGTT).

  • Weigh Animal: Weigh each rat immediately before dosing to calculate the precise volume to be administered. The maximum recommended volume is 10-20 ml/kg.[5]

  • Restraint: Restrain the rat firmly but gently, ensuring its head is extended back to create a straight line through the neck and esophagus.[4]

  • Tube Measurement: Measure the gavage tube externally from the tip of the rat's nose to the bottom of the sternum (last rib). Mark the tube at the nose; do not insert the tube past this mark to avoid stomach perforation.[4][5]

  • Administration:

    • Gently insert the gavage tube into the diastema (gap between incisors and molars) and advance it along the upper palate into the esophagus. The tube should pass easily without resistance.[4]

    • Once the tube is in place, slowly administer the calculated volume of the dosing solution.

    • Gently remove the tube along the same angle of insertion.

  • Monitoring: Return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress, which could indicate accidental administration into the trachea.[5]

Visualizations

Mechanism of Action and Experimental Workflows

Evogliptin_MoA Mechanism of Action of Evogliptin cluster_pancreas Pancreatic Response cluster_outcome Physiological Outcome Evogliptin This compound DPP4 DPP-4 Enzyme Evogliptin->DPP4 Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Degrades GLP1_GIP Active GLP-1 & GIP Insulin ↑ Insulin Secretion (Glucose-Dependent) GLP1_GIP->Insulin Stimulates Glucagon ↓ Glucagon Secretion GLP1_GIP->Glucagon Stimulates Glucose Improved Glycemic Control Insulin->Glucose Glucagon->Glucose

Caption: Mechanism of Action of Evogliptin as a DPP-4 inhibitor.

Experimental_Workflow Typical In-Vivo Experimental Workflow start Start: Acclimatization of Rats grouping Randomization into Treatment Groups (e.g., Vehicle, Evogliptin) start->grouping baseline Baseline Measurements (Body Weight, Fasting Glucose) grouping->baseline treatment Daily Dosing Period (e.g., 4-8 weeks via Oral Gavage) baseline->treatment monitoring Weekly Monitoring (Body Weight, Food/Water Intake) treatment->monitoring During Treatment midpoint Mid-point Analysis (Optional) (e.g., Oral Glucose Tolerance Test) treatment->midpoint endpoint End-of-Study Procedures treatment->endpoint midpoint->treatment sacrifice Euthanasia & Tissue Collection (Pancreas, Liver, Blood) endpoint->sacrifice analysis Biochemical & Histological Analysis sacrifice->analysis end End: Data Analysis & Interpretation analysis->end

Caption: A typical workflow for an in-vivo study in rats.

Troubleshooting_Flowchart Troubleshooting Unexpected Results cluster_solutions Potential Solutions start Unexpected Result Observed (e.g., High Variability, No Effect) check_dose_prep Verify Dosing Solution (Freshness, Concentration, Stability) start->check_dose_prep Is dose prep correct? check_gavage Review Gavage Technique (Volume, Placement, Training) check_dose_prep->check_gavage Yes sol_dose Prepare Fresh Solutions Daily check_dose_prep->sol_dose No check_protocol Examine Experimental Protocol (Fasting, Timing, Animal Strain) check_gavage->check_protocol Yes sol_gavage Retrain Personnel on Gavage check_gavage->sol_gavage No sol_protocol Standardize All Procedures check_protocol->sol_protocol No sol_pilot Conduct Pilot Dose-Response Study check_protocol->sol_pilot Yes, all seems correct

Caption: A logical flowchart for troubleshooting unexpected results.

References

Addressing the stability of Evogliptin tartrate in aqueous solutions for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for addressing the stability of Evogliptin tartrate in aqueous solutions during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, exposure to oxidative conditions, and, to a lesser extent, temperature and light. Forced degradation studies have shown that this compound is susceptible to degradation under acidic, basic, and oxidative stress.[1][2][3][4]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For short-term storage, stock solutions should be stored at 4°C. For long-term storage, it is recommended to store aliquots in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months to minimize degradation.[5][6][7][8] It is also advisable to protect solutions from light.[2][3][4]

Q3: Is this compound susceptible to hydrolysis?

A3: Yes, studies indicate that this compound undergoes hydrolysis in both acidic and alkaline conditions, leading to significant degradation.[4][9] Therefore, maintaining a neutral pH is crucial for the stability of aqueous solutions.

Q4: How does oxidation affect the stability of this compound?

A4: this compound is particularly sensitive to oxidative stress. The presence of oxidizing agents, such as hydrogen peroxide, can lead to considerable degradation.[1][2] It is important to use high-purity water and avoid sources of oxidative contamination.

Q5: What are the known degradation products of this compound?

A5: While specific degradation pathways are not fully elucidated in all public literature, forced degradation studies have identified the formation of several degradation products under stress conditions.[3][9] In metabolic studies, major metabolites have been identified as evogliptin acid and hydroxyevogliptin in rats, and hydroxyevogliptin glucuronide and hydroxyevogliptin in dogs.[10][11] Researchers should be aware of the potential for multiple degradation products when analyzing the stability of their samples.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low concentration of this compound in my aqueous solution. Degradation due to improper pH. this compound is known to degrade in acidic and basic conditions.[4]- Verify the pH of your solution. If possible, adjust to a neutral pH.- For future preparations, use a buffer system to maintain a stable pH.
Oxidative degradation. The compound is susceptible to oxidation.[1][2]- Prepare solutions using freshly degassed, high-purity water.- Avoid introducing any potential oxidizing agents into your solution.
Thermal degradation. Although less significant than hydrolysis and oxidation, elevated temperatures can contribute to degradation.[1][2][4]- Store stock solutions and working solutions at recommended temperatures (4°C for short-term, -20°C or -80°C for long-term).[5][6][7][8]- Avoid repeated freeze-thaw cycles.[8]
Appearance of unknown peaks in my chromatogram during analysis. Formation of degradation products. These can arise from hydrolysis, oxidation, or photolysis.[3][9]- Perform a forced degradation study to tentatively identify potential degradation products.- Use a stability-indicating analytical method, such as the one described in the experimental protocols section, to resolve the parent drug from its degradants.
Inconsistent results between experiments. Variability in solution preparation and storage. Inconsistent pH, exposure to light, or temperature fluctuations can lead to variable degradation.- Standardize your protocol for solution preparation, including the source of water, pH measurement and adjustment, and sonication for dissolution.- Ensure consistent storage conditions for all samples.

Quantitative Stability Data

The following table summarizes the results from various forced degradation studies on this compound. These studies intentionally subject the drug to harsh conditions to understand its intrinsic stability.

Stress Condition Reagent/Method Duration Temperature % Degradation Reference
Acidic Hydrolysis1M HCl4 hoursNot specifiedNot specified, but degradation observed[2]
Acidic Hydrolysis0.1N HCl30 minutes60°C5.02%[4]
Alkaline Hydrolysis0.1N NaOH3 hoursNot specifiedNot specified, but degradation observed[1]
Alkaline Hydrolysis0.1N NaOH30 minutes60°C2.38%[4]
Oxidative Degradation3% H₂O₂10 hoursNot specified22.11% (standard), 21.79% (tablet)[1]
Oxidative Degradation0.3% H₂O₂12 hours60°C0.44% (No significant degradation)[4]
Thermal DegradationDry Heat (Oven)16 hours105°CNot specified, but degradation observed[1][2]
Thermal DegradationDry Heat1 hourNot specified0.85% (No significant degradation)[4]
Photolytic DegradationUV Chamber1 hourNot specifiedNot specified, but degradation observed[1][2]
Photolytic DegradationUV Light (254 nm)1 hourNot specified0.63% (No significant degradation)[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh 10 mg of this compound powder.

  • Transfer the powder to a 10 mL volumetric flask.

  • Dissolve the powder in a suitable solvent (e.g., methanol or deionized water) and make up the volume to the mark to obtain a concentration of 1 mg/mL.[1]

  • If using an aqueous solvent, sonicate the solution for 10-15 minutes to ensure complete dissolution.[4]

  • For long-term storage, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.[5][6][7]

Protocol 2: Forced Degradation Study (Stress Testing)

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.

a) Acid Hydrolysis:

  • To 1 mL of this compound stock solution (1 mg/mL) in a 10 mL volumetric flask, add 1 mL of 1M HCl.

  • Keep the flask at room temperature for a specified duration (e.g., 4 hours).[2]

  • After the incubation period, neutralize the solution with an equivalent amount of 1M NaOH.

  • Dilute the solution to the final volume with the mobile phase of the analytical method.

b) Alkaline Hydrolysis:

  • To 1 mL of this compound stock solution (1 mg/mL) in a 10 mL volumetric flask, add 1 mL of 0.1N NaOH.

  • Keep the flask at room temperature for a specified duration (e.g., 3 hours).[1]

  • After the incubation period, neutralize the solution with an equivalent amount of 0.1N HCl.

  • Dilute the solution to the final volume with the mobile phase.

c) Oxidative Degradation:

  • To 1 mL of this compound stock solution (1 mg/mL) in a 10 mL volumetric flask, add 1 mL of 3% H₂O₂.

  • Keep the flask at room temperature for a specified duration (e.g., 10 hours), protected from light.[1]

  • Dilute the solution to the final volume with the mobile phase.

d) Thermal Degradation:

  • Place the solid this compound powder in an oven at 105°C for a specified duration (e.g., 16 hours).[1][2]

  • After exposure, allow the powder to cool to room temperature.

  • Prepare a solution of a known concentration from the heat-treated powder for analysis.

e) Photolytic Degradation:

  • Expose the solid this compound powder to UV light (e.g., at 254 nm) in a UV chamber for a specified duration (e.g., 1 hour).[2][4]

  • Prepare a solution of a known concentration from the UV-exposed powder for analysis.

Protocol 3: Stability-Indicating RP-HPLC Method

This is an example of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method that can be used to separate this compound from its degradation products.

  • Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)[2] or equivalent.

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 4.5) and methanol in a ratio of 45:55 (v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 265 nm.[2]

  • Injection Volume: 20 µL.[2]

  • Column Temperature: Ambient.

Visualizations

G cluster_workflow Troubleshooting Workflow for this compound Solution Instability start Inconsistent/Degraded this compound Sample check_prep Review Solution Preparation Protocol start->check_prep check_storage Verify Storage Conditions check_prep->check_storage No Issue prep_issue Inconsistent solvent, weighing, or dissolution check_prep->prep_issue Issue Found check_ph Measure pH of the Solution check_storage->check_ph No Issue storage_issue Incorrect temperature or light exposure check_storage->storage_issue Issue Found check_oxidation Assess Potential for Oxidation check_ph->check_oxidation No Issue ph_issue Acidic or alkaline pH detected check_ph->ph_issue Issue Found oxidation_issue Use of non-degassed water or presence of oxidizing agents check_oxidation->oxidation_issue Issue Found end Stable this compound Solution check_oxidation->end No Issue resolve_prep Standardize Preparation Protocol prep_issue->resolve_prep resolve_storage Store at recommended temperature and protect from light storage_issue->resolve_storage resolve_ph Use buffered solution to maintain neutral pH ph_issue->resolve_ph resolve_oxidation Use high-purity, degassed water oxidation_issue->resolve_oxidation resolve_prep->end resolve_storage->end resolve_ph->end resolve_oxidation->end

Caption: Troubleshooting workflow for this compound solution instability.

G cluster_pathway Potential Degradation Pathways of this compound evogliptin This compound acid_hydrolysis Acidic Hydrolysis (e.g., HCl) evogliptin->acid_hydrolysis base_hydrolysis Alkaline Hydrolysis (e.g., NaOH) evogliptin->base_hydrolysis oxidation Oxidation (e.g., H₂O₂) evogliptin->oxidation thermal Thermal Degradation evogliptin->thermal photo Photolytic Degradation evogliptin->photo degradation_products Degradation Products acid_hydrolysis->degradation_products base_hydrolysis->degradation_products oxidation->degradation_products thermal->degradation_products photo->degradation_products

Caption: Potential degradation pathways of this compound under stress conditions.

G cluster_experiment Experimental Workflow for Stability Testing start Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Dilute Stressed Samples stress->neutralize hplc Analyze by Stability-Indicating RP-HPLC Method neutralize->hplc data Quantify Degradation and Identify Degradants hplc->data end Assess Stability Profile data->end

Caption: Experimental workflow for assessing the stability of this compound.

References

Minimizing off-target effects of Evogliptin tartrate in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Evogliptin tartrate in cellular assays, with a specific focus on identifying and minimizing potential off-target effects.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

This compound is a potent, competitive, and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] The primary function of DPP-4 is to inactivate incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, Evogliptin increases the levels of active incretins, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release, leading to improved glycemic control.[5][6]

Q2: How selective is Evogliptin for the DPP-4 enzyme?

Evogliptin is highly selective for DPP-4. Studies have shown its selectivity for DPP-4 is over 6,000 times higher than for the related enzymes DPP-8 and DPP-9.[1][2] This high selectivity is a key factor in minimizing off-target effects related to the inhibition of other peptidases.

Q3: What are potential "off-target" or pleiotropic effects of Evogliptin observed in cellular assays?

While highly selective for DPP-4, Evogliptin has been shown to exert effects that may be independent of or downstream from its primary enzymatic inhibition. These are often referred to as pleiotropic effects and include:

  • Anti-inflammatory responses : Evogliptin can inhibit the TNF-α-mediated expression of adhesion molecules like ICAM-1 and VCAM-1.[7] This is thought to occur through the modulation of the SIRT1/NF-κB signaling pathway.[7]

  • Anti-angiogenic activity : In endothelial cells, Evogliptin has been found to suppress angiogenesis induced by vascular endothelial growth factor (VEGF).[8]

  • Podocyte protection : It has demonstrated protective effects on kidney podocytes by preventing nephrin loss under conditions mimicking diabetic nephropathy.[9]

It is crucial to determine if an observed effect is a true off-target interaction or a consequence of the on-target DPP-4 inhibition, as DPP-4 itself can influence various cellular pathways.[10]

Q4: What is a recommended starting concentration range for this compound in in vitro experiments?

The effective concentration of Evogliptin can vary significantly depending on the cell type and the specific assay. Based on published data, a range of 0.1 µM to 10 µM is a reasonable starting point for most cellular assays.

  • For inhibition of TNF-α-induced ICAM-1 and VCAM-1 expression, IC50 values were reported to be 0.30 µM and 0.25 µM, respectively.[7]

  • In angiogenesis assays with HUVECs, a concentration of 1 µM was used to effectively block VEGF-induced effects.[8]

A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental model while avoiding cytotoxicity.

Section 2: Troubleshooting Guide

Issue 1: Unexpected Cytotoxicity or Poor Cell Health

  • Potential Cause: The concentration of this compound is too high for the specific cell line being used.

  • Troubleshooting Steps:

    • Perform a Cytotoxicity Assay: Conduct a dose-response curve using a cell viability assay (e.g., MTT, LDH) to determine the 50% cytotoxic concentration (CC50).[11]

    • Select a Sub-toxic Concentration: For functional assays, use a concentration that is at least 10-fold lower than the calculated CC50 to ensure that observed effects are not due to cellular stress or death.

    • Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%).

Issue 2: Inconsistent or No On-Target DPP-4 Inhibition

  • Potential Cause: The chosen cell line has low or no expression of the DPP-4 enzyme.

  • Troubleshooting Steps:

    • Confirm DPP-4 Expression: Verify the presence of DPP-4 protein in your cell line using methods like Western Blot or flow cytometry.

    • Use a Positive Control Cell Line: If possible, include a cell line known to express high levels of DPP-4 as a positive control.

    • Check Compound Integrity: Prepare fresh stock solutions of this compound. Ensure it is fully dissolved. Compounds can degrade with repeated freeze-thaw cycles.

Issue 3: Observed Effect May Be Off-Target

  • Potential Cause: The cellular effect is not mediated by the inhibition of DPP-4.

  • Troubleshooting Steps:

    • Use a Structurally Different DPP-4 Inhibitor: Treat cells with another potent and selective DPP-4 inhibitor (e.g., Sitagliptin, Linagliptin).[12] If the effect is replicated, it is more likely to be an on-target effect of DPP-4 inhibition. If the effect is unique to Evogliptin, it may be off-target.

    • Perform a DPP-4 Knockdown/Knockout Experiment: Use siRNA or CRISPR/Cas9 to reduce or eliminate DPP-4 expression in your cell line. If the effect of Evogliptin persists in DPP-4 deficient cells, it is definitively an off-target mechanism.

    • Correlate with Potency: Compare the dose-response curve for your observed effect with the dose-response curve for DPP-4 inhibition in your system. A significant divergence in potency may suggest an off-target mechanism.

Section 3: Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound from published studies.

Table 1: In Vitro Potency of this compound

Target/Assay Cell Line / System IC50 / Concentration Reference
TNF-α-mediated ICAM-1 Expression Endothelial Cells 0.30 µM [7]
TNF-α-mediated VCAM-1 Expression Endothelial Cells 0.25 µM [7]
VEGF-induced Angiogenesis HUVECs 1 µM (effective dose) [8]

| mDPP4 Enzymatic Activity | H9 Th1 Cells | ~1.8 µM (effective dose) |[13] |

Table 2: Recommended Starting Points for Cellular Assays

Assay Type Recommended Concentration Range Key Considerations
DPP-4 Enzymatic Activity 0.01 µM - 5 µM Ensure substrate concentration is appropriate for Ki determination.
Cell Viability / Cytotoxicity 0.1 µM - 100 µM Determine CC50 before conducting functional assays.
Anti-inflammatory Assays 0.1 µM - 10 µM Monitor for effects on relevant inflammatory markers (e.g., cytokines, adhesion molecules).

| Angiogenesis Assays | 0.5 µM - 10 µM | Assess endpoints like tube formation, migration, or sprouting. |

Section 4: Key Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol assesses cell metabolic activity as an indicator of viability.[11]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: In Vitro DPP-4 Enzymatic Activity Assay

This protocol measures the direct inhibitory effect of Evogliptin on DPP-4 enzymatic activity.

  • Reagent Preparation: Prepare assay buffer, a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC), and purified recombinant human DPP-4 enzyme.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Reaction: In a 96-well black plate, add the DPP-4 enzyme, followed by the Evogliptin dilutions or vehicle control. Incubate for 15 minutes at room temperature to allow for binding.

  • Initiate Reaction: Add the DPP-4 substrate to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence (e.g., Ex: 360 nm, Em: 460 nm) over 30-60 minutes.

  • Analysis: Determine the reaction rate (slope of the kinetic curve) for each concentration. Calculate the percent inhibition relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.

Section 5: Visualizations

Evogliptin_Mechanism cluster_body Physiological State cluster_drug Pharmacological Intervention GLP1 Active Incretins (GLP-1, GIP) DPP4 DPP-4 Enzyme GLP1->DPP4 Degraded by Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates Inactive_GLP1 Inactive Incretins DPP4->Inactive_GLP1 Produces Insulin ↑ Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Evogliptin Evogliptin Tartrate Evogliptin->DPP4 Inhibits

Caption: On-target mechanism of this compound.

Caption: Workflow for troubleshooting unexpected cellular effects.

Logic_Diagram cluster_controls Control Experiments cluster_outcomes Interpretation input Observed Effect with Evogliptin Experiment control1 Control 1: Add different DPP-4 inhibitor (e.g., Sitagliptin) input:exp->control1 control2 Control 2: Use DPP-4 Knockout/Knockdown (KO/KD) cells + Evogliptin input:exp->control2 outcome1 Result with Control 1 Effect is REPRODUCED control1->outcome1 outcome2 Result with Control 1 Effect is NOT Reproduced control1->outcome2 outcome3 Result with Control 2 Effect is ABOLISHED control2->outcome3 outcome4 Result with Control 2 Effect PERSISTS control2->outcome4 conclusion_on Conclusion: On-Target or Pleiotropic Effect outcome1->conclusion_on conclusion_off Conclusion: Off-Target Effect outcome2->conclusion_off outcome3->conclusion_on outcome4->conclusion_off

Caption: Logic for differentiating on-target vs. off-target effects.

References

Technical Support Center: High-Throughput Screening of Evogliptin Tartrate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining protocols related to the high-throughput screening (HTS) of Evogliptin tartrate analogs.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the experimental workflow.

Question Answer
1. Why am I observing a high background signal in my fluorescence-based DPP-4 inhibition assay? A high background signal can stem from several sources. Compound autofluorescence is a common issue. It is recommended to pre-screen your compound library at the assay's excitation and emission wavelengths.[1] Another potential cause is the use of a fluorescent substrate that is not fully quenched before the enzymatic reaction begins. Additionally, some microtiter plates can absorb light in the 340-410 nm range, which can increase signal variation.[2] Consider using black plates with clear bottoms for fluorescence assays to minimize this effect.[3]
2. My Z'-factor is consistently below 0.5. What are the likely causes and how can I improve it? A Z'-factor below 0.5 indicates poor assay quality, often due to high data variability or a small signal window.[1][4] Potential causes include: Reagent Instability: Ensure all reagents, particularly the DPP-4 enzyme and the substrate, are stable under the assay conditions. Avoid repeated freeze-thaw cycles. Inconsistent Dispensing: Calibrate and validate all liquid handling robotics to ensure accurate and precise dispensing.[1] Suboptimal Concentrations: Re-optimize the concentrations of the enzyme and substrate to maximize the signal-to-background ratio.[1]
3. How can I minimize the rate of false positives in my HTS campaign? False positives can arise from compound autofluorescence, compound aggregation, or non-specific inhibition.[1][5] To mitigate this, perform counter-screens. For instance, run the assay without the DPP-4 enzyme to identify compounds that interfere with the detection system.[1] Including a detergent, such as Triton X-100, can help identify non-specific inhibitors that act through aggregation.[1] It's also crucial to confirm hits by re-testing from a freshly prepared sample.[6]
4. I'm observing significant "edge effects" on my assay plates. What causes this and how can I prevent it? Edge effects, where the outer wells of a microplate behave differently from the inner wells, are often caused by increased evaporation or temperature gradients across the plate.[7] To minimize evaporation, use plate lids during incubations. Ensure uniform temperature distribution by avoiding stacking plates during incubation.[7] As a further precaution, you can avoid using the outer wells for screening compounds and instead fill them with buffer or media.
5. The IC50 values for my hit compounds are not reproducible. What could be the issue? Irreproducible IC50 values can be due to compound instability or insolubility in the assay buffer.[1] Visually inspect the wells for any signs of compound precipitation. It is also important to assess the stability of your compounds over the duration of the assay incubation.[1] Furthermore, ensure that the dose-response curves have a reasonable slope and are not affected by incubation time.[6]
6. What are the critical quality control (QC) metrics I should monitor during my HTS campaign? Several QC metrics are vital for ensuring the reliability of your HTS data.[8][9][10] The Z'-factor is a widely used metric to assess the quality of an assay.[4][11] Other important metrics include the signal-to-background ratio, signal-to-noise ratio, and the coefficient of variation (%CV) for your positive and negative controls.[11][12] Regularly monitoring these metrics will help you identify and troubleshoot issues as they arise.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Fluorescence-Based DPP-4 Inhibition Assay

This protocol outlines a common method for screening this compound analogs for their ability to inhibit Dipeptidyl Peptidase-4 (DPP-4).

Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)[13][14]

  • DPP-4 Assay Buffer

  • This compound Analogs (dissolved in DMSO)

  • Positive Control (e.g., Sitagliptin)[15]

  • Black, clear-bottom 96- or 384-well microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 1 µL) of the this compound analog solutions into the wells of the microplate. Also, include wells for the positive control (Sitagliptin) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add the diluted DPP-4 enzyme solution to all wells except for the blank (no enzyme) controls. For the blank wells, add an equal volume of assay buffer.

  • Incubation: Mix the contents of the wells and incubate the plate at 37°C for 10-15 minutes.

  • Substrate Addition: Add the DPP-4 fluorogenic substrate solution to all wells.

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[13][16] Take readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from the blank wells) from all other readings.

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percent inhibition for each compound concentration relative to the negative control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]

Data Presentation

The following tables summarize key quantitative data relevant to DPP-4 inhibition assays.

Parameter Value Reference
Sitagliptin IC50 (Human Recombinant DPP-4) 36.22 nM[17][18]
Sitagliptin IC50 (Human Plasma) 39.18 nM[17][18]
Excitation Wavelength (Gly-Pro-AMC) 350-360 nm[13][14]
Emission Wavelength (Gly-Pro-AMC) 450-465 nm[13][14]
Recommended Z'-factor > 0.5[4]
Assay Component Typical Concentration Range Notes
DPP-4 Enzyme 1-10 ng/wellOptimize for a robust signal window.
Gly-Pro-AMC Substrate 10-100 µMShould be at or below the Km value.
DMSO (final concentration) < 1%High concentrations can inhibit enzyme activity.
Buffer pH 7.4 - 8.0Maintain optimal pH for enzyme activity.

Visualizations

DPP-4 Signaling Pathway

DPP-4 Signaling Pathway Food_Intake Food Intake Gut Gut Food_Intake->Gut stimulates GLP1_GIP Incretins (GLP-1, GIP) Gut->GLP1_GIP releases Pancreas Pancreas GLP1_GIP->Pancreas act on DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 degraded by Insulin Insulin Secretion (Glucose-dependent) Pancreas->Insulin increases Glucagon Glucagon Secretion Pancreas->Glucagon decreases Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose (suppression helps lower) Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Evogliptin Evogliptin Analogs Evogliptin->DPP4 inhibit

Caption: Mechanism of action of Evogliptin analogs via DPP-4 inhibition.

High-Throughput Screening Workflow

HTS Workflow cluster_prep Assay Preparation cluster_exec Assay Execution cluster_analysis Data Analysis Compound_Library Compound Library (Evogliptin Analogs) Assay_Plate Assay Plate Preparation (384-well) Compound_Library->Assay_Plate Dispensing Robotic Liquid Handling Assay_Plate->Dispensing Reagent_Prep Reagent Preparation (Enzyme, Substrate) Reagent_Prep->Dispensing Incubation Incubation (37°C) Dispensing->Incubation Detection Signal Detection (Fluorescence Reader) Incubation->Detection Data_Processing Raw Data Processing Detection->Data_Processing QC Quality Control (Z'-factor, %CV) Data_Processing->QC Hit_ID Hit Identification QC->Hit_ID Dose_Response Dose-Response & IC50 Hit_ID->Dose_Response

Caption: A typical workflow for high-throughput screening of enzyme inhibitors.

Troubleshooting Decision Tree

Troubleshooting HTS Start Poor Assay Performance Check_Z Is Z'-factor < 0.5? Start->Check_Z Check_CV Is %CV of controls high? Check_Z->Check_CV Yes Good_Assay Assay OK. Proceed. Check_Z->Good_Assay No Check_Signal Is signal-to-background low? Check_CV->Check_Signal No Calibrate_Robots Check/Calibrate Liquid Handlers Check_CV->Calibrate_Robots Yes Check_Hits Are hits reproducible? Check_Signal->Check_Hits No Optimize_Conc Optimize Enzyme/Substrate Concentrations Check_Signal->Optimize_Conc Yes Check_Reagents Verify Reagent Stability (e.g., fresh aliquots) Check_Signal->Check_Reagents Yes Check_Solubility Assess Compound Solubility and Stability Check_Hits->Check_Solubility No Counter_Screen Perform Counter-Screens (e.g., no enzyme) Check_Hits->Counter_Screen No Check_Hits->Good_Assay Yes

Caption: A decision tree for troubleshooting common HTS assay issues.

References

Overcoming challenges in the synthesis of Evogliptin tartrate derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Evogliptin tartrate and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during key stages of Evogliptin synthesis, providing potential causes and recommended solutions.

Low Yield in Synthesis Reactions

Question: My overall yield for the synthesis of Evogliptin is consistently low. Which steps are most critical to investigate, and what are the common causes for low yield?

Answer:

Low overall yield in the synthesis of Evogliptin can often be attributed to inefficiencies in a few critical steps. The most common areas for yield loss are the amide coupling reaction and the purification processes.

Potential Causes and Solutions:

  • Inefficient Amide Coupling: The formation of the amide bond between (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid and the piperazinone intermediate is a crucial step.

    • Incomplete Activation of the Carboxylic Acid: Ensure that the coupling reagents, such as EDC/HOBt or IBCF/NMM, are fresh and used in the correct stoichiometry. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the activated intermediate.

    • Side Reactions: The use of coupling reagents like DCC can lead to the formation of N-acylurea byproducts, which are often difficult to remove and can reduce the yield of the desired product. Consider alternative coupling agents if this is a persistent issue.

    • Suboptimal Reaction Conditions: Temperature and reaction time are critical. Running the reaction at too high a temperature or for too long can lead to degradation of starting materials and products. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

  • Loss of Product During Purification: Significant amounts of product can be lost during workup and purification.

    • Recrystallization: While effective for purification, multiple recrystallizations can lead to a substantial decrease in yield. Optimize the solvent system and cooling rate to maximize crystal formation in a single step.

    • Chromatography: If column chromatography is used for purification, ensure proper loading and elution conditions to avoid broad peaks and loss of product on the column.

  • Degradation of Intermediates or Final Product: Evogliptin and its intermediates can be sensitive to acidic and basic conditions.

    • pH Control: Carefully control the pH during aqueous workups and extractions to prevent hydrolysis of ester or amide groups.

    • Temperature Stability: Avoid prolonged exposure to high temperatures during reaction and purification steps.

Difficulties in Purification

Question: I am having trouble purifying my crude this compound. What are the common impurities, and how can I effectively remove them?

Answer:

Purification of this compound can be challenging due to the presence of structurally similar impurities and byproducts from the synthesis.

Common Impurities and Removal Strategies:

  • Unreacted Starting Materials: Incomplete reactions can leave residual (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid or the piperazinone intermediate.

    • Extraction: Adjusting the pH of the aqueous phase during workup can help to separate the acidic starting material from the product.

    • Chromatography: Flash column chromatography is often effective in removing unreacted starting materials.

  • Diastereomers: If the chiral purity of the starting materials is not optimal, diastereomeric impurities may form.

    • Chiral HPLC: This is the most effective method for separating diastereomers. Method development will be required to find the optimal chiral stationary phase and mobile phase.

    • Recrystallization: In some cases, careful selection of the recrystallization solvent can lead to the selective crystallization of the desired diastereomer.

  • Byproducts from Coupling Reagents: As mentioned previously, reagents like DCC can form N-acylurea byproducts.

    • Filtration: These byproducts are often insoluble and can be removed by filtration.

    • Washing: Washing the organic layer with a dilute acid or base solution during workup can help to remove these impurities.

  • Solvent-Related Impurities: High-boiling point solvents such as DMF can be difficult to remove completely.

    • Azeotropic Distillation: Using a co-solvent (e.g., toluene) can help to azeotropically remove residual high-boiling point solvents under reduced pressure.

    • Lyophilization: If the product is soluble in water, lyophilization can be an effective method for removing residual solvents.

Table 1: Summary of Common Purification Challenges and Solutions

ChallengePotential CauseRecommended Solution
Presence of Starting Materials Incomplete reactionOptimize reaction time and stoichiometry. Use pH-adjusted extractions.
Diastereomeric Impurities Low chiral purity of reactantsUse highly pure starting materials. Employ chiral HPLC or optimized recrystallization.
N-acylurea Byproducts Use of DCC as a coupling agentFilter the reaction mixture. Wash with dilute acid/base. Consider alternative coupling agents.
Residual High-Boiling Solvents Use of solvents like DMFUse azeotropic distillation or lyophilization.
Issues with Chiral Purity

Question: The enantiomeric excess (ee) of my final product is lower than expected. How can I improve the chiral purity of this compound?

Answer:

Achieving high enantiomeric purity is critical for the efficacy and safety of Evogliptin. The stereochemistry is primarily established during the synthesis of the chiral building blocks.

Strategies to Improve Enantiomeric Excess:

  • Asymmetric Synthesis of Key Intermediates: The synthesis of (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid is a key step in controlling the stereochemistry.

    • Asymmetric Hydrogenation: If using an asymmetric hydrogenation approach, ensure the catalyst is active and the reaction conditions (pressure, temperature, solvent) are optimized for high enantioselectivity.

    • Stereoselective Hofmann Rearrangement: When employing a Hofmann rearrangement, the stereochemistry of the starting material is crucial. Ensure the chiral integrity of the precursor.

  • Chiral Resolution of Racemic Mixtures: If a racemic synthesis is performed, the subsequent resolution step is critical.

    • Resolving Agent: The choice of resolving agent (e.g., L-(+)-tartaric acid) is important. Screen different chiral acids to find one that forms diastereomeric salts with a significant difference in solubility.

    • Crystallization Conditions: Optimize the solvent, temperature, and cooling rate for the crystallization of the diastereomeric salt. Multiple recrystallizations may be necessary to achieve the desired enantiomeric purity.

    • Recycling of the Undesired Enantiomer: To improve the overall efficiency, the undesired (S)-enantiomer can be recycled. A common method involves N-chlorination followed by elimination to form an enamine intermediate, which can then be re-hydrogenated to the racemic mixture.[1]

  • Monitoring Chiral Purity: Regularly monitor the enantiomeric excess of your intermediates and final product using chiral HPLC. This will help to identify at which stage racemization or loss of chiral purity is occurring.

Frequently Asked Questions (FAQs)

Q1: What is the role of the trifluorophenyl group in Evogliptin?

A1: The 2,4,5-trifluorophenyl group is a key structural feature of Evogliptin and other "gliptin" drugs. It plays a crucial role in the potent and selective inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme. This moiety interacts with a specific hydrophobic pocket (the S1 pocket) in the active site of the DPP-4 enzyme, contributing significantly to the binding affinity and selectivity of the inhibitor.

Q2: Are there any specific safety precautions I should take when working with the reagents used in Evogliptin synthesis?

A2: Yes, several reagents used in the synthesis of Evogliptin require careful handling:

  • Coupling Reagents (e.g., EDC, DCC, IBCF): These are often moisture-sensitive and can be irritants. They should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Strong Bases (e.g., n-BuLi, NaH): These are highly reactive and flammable. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from water or protic solvents.

  • Hydrogenation Catalysts (e.g., Pd/C, Rh complexes): Some hydrogenation catalysts can be pyrophoric (ignite spontaneously in air), especially after use. They should be handled with care and filtered under an inert atmosphere.

  • Halogenating Agents (e.g., N-chlorosuccinimide): These can be corrosive and are strong oxidizers. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q3: Can I use a different tartrate isomer for the final salt formation?

A3: While L-(+)-tartaric acid is commonly used to form the tartrate salt of Evogliptin, it is also used as a chiral resolving agent for racemic Evogliptin.[1] If you are starting with enantiomerically pure Evogliptin, you could theoretically use D-(-)-tartaric acid or meso-tartaric acid. However, the resulting salt will have different physical properties, such as solubility and crystal structure, which could impact its formulation and bioavailability. If L-(+)-tartaric acid is used for resolution, using a different isomer for the final salt formation would not be practical.

Experimental Protocols

Protocol 1: Synthesis of Racemic Evogliptin

This protocol describes a three-step synthesis of racemic Evogliptin starting from 2,4,5-trifluorophenylacetic acid.[1]

  • Condensation: 2,4,5-trifluorophenylacetic acid is condensed with a suitable partner to form an intermediate.

  • Amination: The intermediate from the previous step is aminated to introduce the piperazinone moiety.

  • Reduction: The resulting compound is reduced using sodium borohydride (NaBH₄) to yield racemic Evogliptin.

Table 2: Quantitative Data for Racemic Evogliptin Synthesis

StepProductYield (%)Purity (%)
Synthesis rac-Evogliptin--
Resolution Evogliptin Hydrochloride26.999.9
Recycling Enamine Intermediate92.3 (recovery)-

Data from a study on the synthesis of Evogliptin hydrochloride, where the yield is reported for the final hydrochloride salt after resolution.[1]

Protocol 2: Chiral Resolution of Racemic Evogliptin

This protocol outlines the resolution of racemic Evogliptin using L-(+)-tartaric acid.[1]

  • Salt Formation: Racemic Evogliptin is treated with L-(+)-tartaric acid in a suitable solvent to form diastereomeric salts.

  • Crystallization: The solution is allowed to cool, leading to the selective crystallization of the less soluble diastereomeric salt (Evogliptin-L-tartrate).

  • Isolation: The crystals are isolated by filtration.

  • Liberation of Free Base and Salt Formation: The desired enantiomer is liberated from the tartrate salt and can then be converted to the desired final salt form, such as the hydrochloride salt.

Visualizations

Diagram 1: General Synthetic Workflow for Evogliptin

Evogliptin_Synthesis_Workflow Start Starting Materials (e.g., 2,4,5-trifluorophenylacetic acid) Intermediate1 Key Chiral Intermediate Synthesis ((R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivative) Start->Intermediate1 Intermediate2 Piperazinone Intermediate Synthesis Start->Intermediate2 Coupling Amide Coupling Intermediate1->Coupling Intermediate2->Coupling Deprotection Deprotection Coupling->Deprotection Purification Purification (Recrystallization/Chromatography) Deprotection->Purification Salt_Formation Tartrate Salt Formation Purification->Salt_Formation Final_Product This compound Salt_Formation->Final_Product

Caption: General workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting cluster_coupling Amide Coupling Issues cluster_purification Purification Losses cluster_stability Stability Issues Problem Low Overall Yield Check_Coupling Investigate Amide Coupling Step Problem->Check_Coupling Check_Purification Analyze Purification Steps Problem->Check_Purification Check_Stability Assess Intermediate/Product Stability Problem->Check_Stability Coupling_Reagents Check Purity/Stoichiometry of Coupling Reagents Check_Coupling->Coupling_Reagents Coupling_Conditions Optimize Reaction Temperature and Time Check_Coupling->Coupling_Conditions Side_Reactions Identify and Minimize Side Reactions Check_Coupling->Side_Reactions Recrystallization_Loss Optimize Recrystallization Solvent and Conditions Check_Purification->Recrystallization_Loss Chromatography_Loss Optimize Column Chromatography Parameters Check_Purification->Chromatography_Loss pH_Control Ensure Proper pH Control during Workup Check_Stability->pH_Control Temperature_Control Avoid Prolonged High Temperatures Check_Stability->Temperature_Control

Caption: Troubleshooting guide for addressing low yield in Evogliptin synthesis.

Diagram 3: DPP-4 Inhibition Signaling Pathway

DPP4_Inhibition_Pathway GLP1_GIP Incretin Hormones (GLP-1, GIP) DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Pancreas Pancreas GLP1_GIP->Pancreas Stimulation Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Evogliptin Evogliptin Evogliptin->DPP4 Inhibition Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose opposite effect

Caption: Mechanism of action of Evogliptin via DPP-4 inhibition.

References

Managing degradation of Evogliptin tartrate during sample preparation and analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Evogliptin tartrate. The information provided is designed to help manage and mitigate degradation during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during sample preparation and analysis?

A1: this compound is susceptible to degradation under several conditions. The primary factors that can induce degradation are exposure to acidic and basic environments, oxidizing agents, high temperatures, and to a lesser extent, photolytic stress.[1][2] Forced degradation studies have shown that significant degradation occurs in the presence of strong acids, strong bases, and oxidizing agents.[2][3]

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To ensure the stability of this compound, it is recommended to store the solid (powder) form at -20°C.[3] If the compound is dissolved in a solvent, it should be stored at -80°C.[3] It is also advised to keep the container tightly sealed and protected from direct sunlight.[3]

Q3: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

A3: Unexpected peaks in your chromatogram are likely due to the presence of degradation products. This can happen if your sample has been exposed to any of the stress conditions mentioned in Q1. To confirm this, you can perform a forced degradation study on a reference standard of this compound under controlled conditions (e.g., by treating it with a mild acid, base, or oxidizing agent) and compare the resulting chromatogram with your sample's chromatogram. The presence of matching new peaks would suggest that your sample has degraded.

Q4: How can I prevent the degradation of this compound during my analytical workflow?

A4: To prevent degradation, it is crucial to control the sample environment. This includes:

  • pH control: Maintain the pH of your sample solutions within a neutral range, as both acidic and basic conditions can cause significant degradation.[2]

  • Temperature control: Avoid exposing your samples to high temperatures. Perform sample preparation steps at controlled room temperature or on ice if necessary.[3]

  • Solvent selection: Use high-purity solvents and freshly prepared mobile phases. Some studies have used mobile phases containing methanol and a buffer at a pH of 4.5, which has been shown to provide good separation of the parent drug from its degradation products.[3]

  • Light protection: While photolytic degradation is less pronounced, it is good practice to protect your samples from direct light, for instance by using amber vials.[3]

  • Minimizing exposure to air: To reduce the risk of oxidative degradation, consider degassing your solvents and minimizing the exposure of your sample to air.

Q5: Is this compound stable in biological matrices such as human plasma?

A5: Yes, studies have shown that Evogliptin is stable in human plasma under typical bioanalytical laboratory conditions. A validated LC-MS/MS method has demonstrated that Evogliptin and its metabolites are stable in spiked plasma samples for at least 24 hours at room temperature and can withstand at least three freeze-thaw cycles.[4] For longer-term storage of plasma samples, temperatures of -70°C or lower are recommended.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Loss of analyte peak area or inconsistent results Degradation of this compound in the sample or standard solutions.- Re-prepare your samples and standards, ensuring that they are protected from light, high temperatures, and extreme pH. - Verify the pH of your mobile phase and sample diluent. - Use freshly prepared solutions.
Appearance of unknown peaks in the chromatogram Formation of degradation products.- Conduct a forced degradation study on a reference standard to identify the retention times of potential degradation products. - Review your sample preparation procedure to identify any steps that could be causing degradation (e.g., prolonged exposure to harsh conditions).
Peak tailing or poor peak shape - Interaction of the analyte with active sites on the column. - Inappropriate mobile phase pH. - Column overload.- Use a high-quality, end-capped C18 column. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. A pH of 4.5 has been used successfully.[3] - Reduce the injection volume or the concentration of the sample.
Shifting retention times - Changes in mobile phase composition or flow rate. - Temperature fluctuations. - Column degradation.- Ensure your mobile phase is well-mixed and degassed. - Use a column oven to maintain a consistent temperature. - Equilibrate the column for a sufficient time before starting your analytical run. - If the problem persists, consider replacing the column.

Quantitative Data on Degradation

The following table summarizes the percentage of this compound degradation observed under various forced degradation conditions as reported in the literature.

Stress ConditionDurationTemperature% DegradationReference
Acidic (0.1N HCl)4 hoursNot specifiedNot specified, but significant[3]
Acidic 30 minutes60°C5.02%[2]
Basic (0.1N NaOH)3 hoursNot specifiedNot specified, but significant[3]
Basic 30 minutes60°C2.38%[2]
Oxidative (3% H₂O₂)10 hoursNot specified22.11% (standard), 21.79% (tablet)[3]
Oxidative 12 hours60°C0.44%[2]
Thermal 16 hours105°CNot specified, but degradation observed[3]
Thermal 1 hour60°C0.85%[2]
Photolytic (UV light)1 hourNot specifiedNot specified, but degradation observed[3]
Photolytic 1 hourNot specified0.63%[2]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is based on a validated method for the determination of this compound in the presence of its degradation products.[3]

  • Chromatographic System:

    • Column: Zodiac C18 (150mm x 4.6mm, 5µm)

    • Mobile Phase: Buffer (20mM KH₂PO₄, pH 4.5) and Methanol in a ratio of 45:55 (v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 265 nm

    • Injection Volume: 20 µL

    • Run Time: Approximately 6 minutes

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

    • Further dilute the stock solution with the mobile phase to obtain the desired working concentrations.

  • Sample Preparation (from Tablets):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 10 mL volumetric flask.

    • Add approximately 7 mL of mobile phase and sonicate for 15 minutes.

    • Dilute to volume with the mobile phase and filter through a 0.45 µm syringe filter.

    • Further dilute the filtrate with the mobile phase to the desired concentration.

Protocol 2: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies on this compound.[2][3]

  • Acid Degradation:

    • To 1 mL of this compound stock solution (e.g., 1000 µg/mL), add 1 mL of 0.1N HCl.

    • Keep the solution at room temperature for a specified time (e.g., 4 hours).

    • Neutralize the solution with an equivalent amount of 0.1N NaOH.

    • Dilute to a final volume with the mobile phase and analyze by HPLC.

  • Base Degradation:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1N NaOH.

    • Keep the solution at room temperature for a specified time (e.g., 3 hours).

    • Neutralize the solution with an equivalent amount of 0.1N HCl.

    • Dilute to a final volume with the mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for a specified time (e.g., 10 hours).

    • Dilute to a final volume with the mobile phase and analyze by HPLC.

  • Thermal Degradation:

    • Place the solid this compound powder in an oven at 105°C for a specified time (e.g., 16 hours).

    • After cooling, prepare a solution of the heat-treated powder in the mobile phase and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound in the mobile phase to UV light (e.g., in a photostability chamber) for a specified duration (e.g., 1 hour).

    • Analyze the solution by HPLC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start This compound Sample dissolve Dissolve in appropriate solvent (e.g., Mobile Phase) start->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject into HPLC system filter->inject separate Separation on C18 column inject->separate detect UV Detection at 265 nm separate->detect integrate Integrate peaks detect->integrate quantify Quantify Evogliptin and Degradation Products integrate->quantify degradation_pathways Evogliptin This compound Acid Acid Hydrolysis (e.g., 0.1N HCl) Evogliptin->Acid Leads to Base Base Hydrolysis (e.g., 0.1N NaOH) Evogliptin->Base Leads to Oxidation Oxidation (e.g., 3% H₂O₂) Evogliptin->Oxidation Leads to Thermal Thermal Stress (e.g., 105°C) Evogliptin->Thermal Leads to Photo Photolytic Stress (UV Light) Evogliptin->Photo Leads to DP1 Degradation Product(s) Acid->DP1 DP2 Degradation Product(s) Base->DP2 DP3 Degradation Product(s) Oxidation->DP3 DP4 Degradation Product(s) Thermal->DP4 DP5 Degradation Product(s) Photo->DP5 troubleshooting_logic cluster_peak_issues Peak-Related Issues cluster_baseline_issues Baseline/Retention Issues cluster_solutions1 Potential Solutions cluster_solutions2 Potential Solutions start Problem Observed in Chromatogram loss_of_peak Loss of Peak Area start->loss_of_peak Is there a... extra_peaks Extra/Unknown Peaks start->extra_peaks Are there... bad_shape Poor Peak Shape (Tailing/Fronting) start->bad_shape Is there... rt_shift Retention Time Shift start->rt_shift Is there a... noisy_baseline Noisy Baseline start->noisy_baseline Is there a... check_stability Check Sample/Standard Stability (pH, Temp, Light) loss_of_peak->check_stability forced_degradation Perform Forced Degradation Study extra_peaks->forced_degradation optimize_method Optimize Method (Mobile Phase, Column) bad_shape->optimize_method equilibrate Ensure Proper Column Equilibration rt_shift->equilibrate check_system Check HPLC System (Pump, Detector, Connections) noisy_baseline->check_system

References

Optimizing experimental conditions for studying Evogliptin tartrate's anti-inflammatory effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the anti-inflammatory properties of Evogliptin tartrate.

Frequently Asked Questions (FAQs)

1. What is the established mechanism of this compound's anti-inflammatory action?

This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] Its primary anti-inflammatory mechanism involves increasing the levels of glucagon-like peptide-1 (GLP-1) by preventing its degradation by DPP-4.[2][3] Elevated GLP-1 levels are associated with a reduced production of various inflammatory cytokines.[3] Additionally, studies suggest it can ameliorate tumor necrosis factor-alpha (TNF-α)-mediated activation of the NF-κB pathway and inhibit transforming growth factor-β (TGF-β) signaling.[1][3] Some research also indicates a direct effect on liver cells, where it inhibits inflammatory and fibrotic signaling, partially through the induction of autophagy.[4][5]

2. What is a recommended starting dose for in vivo studies?

Previous studies in rat models of inflammation have successfully used an oral dose of 10 mg/kg of this compound administered daily for five days.[3][6] This dosage was effective in reducing paw thickness and inflammatory cytokine levels.[3] As a positive control, indomethacin at a concentration of 5 mg/kg has been used.[6]

3. What are the key signaling pathways to investigate for this compound's effects?

The primary pathway to investigate is the DPP-4/GLP-1 axis and its downstream effects on cytokine production. Concurrently, the NF-κB signaling pathway is crucial, as this compound has been shown to suppress its TNF-α-mediated activation.[1] Key proteins to analyze by Western blot include phosphorylated and total levels of p65 and the status of its inhibitor, IκBα.[7][8] Depending on the cell type and context, the TGF-β and autophagy pathways may also be relevant.[3][4]

cluster_0 This compound Action cluster_1 Signaling Cascade cluster_2 Cellular Response Evogliptin Evogliptin Tartrate DPP4 DPP-4 Evogliptin->DPP4 Inhibits NFkB NF-κB Pathway (Inhibited) Evogliptin->NFkB Inhibits GLP1 GLP-1 (Increased) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) (Decreased) GLP1->Cytokines NFkB->Cytokines Inflammation Inflammation (Reduced) Cytokines->Inflammation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Troubleshooting Guides

Cell Viability Assays (MTT/MTS)

Q1: My cell viability results show high variance between replicates after treatment with this compound. What could be the cause?

  • A1: Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before and during plating to guarantee a uniform cell number in each well.

  • A2: Drug Solubility: this compound may not be fully dissolved. Prepare fresh stock solutions and ensure complete dissolution using an appropriate solvent (as specified by the manufacturer) before diluting in culture media. Vortex thoroughly.

  • A3: Edge Effects: The outer wells of a microplate are prone to evaporation, leading to altered media concentration. Avoid using the outermost wells for experimental conditions or ensure they are filled with sterile PBS or media to maintain humidity.

Q2: I am not observing a dose-dependent effect on cell viability. Why?

  • A1: Incorrect Concentration Range: You may be working outside the effective concentration range. Perform a broad dose-response experiment (e.g., 0.1 µM to 100 µM) to identify the optimal range for your specific cell line.

  • A2: Incubation Time: The selected incubation time may be too short for cytotoxic effects to become apparent. Consider extending the treatment duration (e.g., 24h, 48h, 72h).

  • A3: Cell Line Insensitivity: The chosen cell line may not be sensitive to this compound. Confirm that the target pathways (like DPP-4 expression) are present and active in your cell model.

Cytokine Measurement (ELISA)

Q1: My ELISA results show no significant difference in cytokine levels (e.g., TNF-α, IL-1β) between control and Evogliptin-treated groups.

  • A1: Insufficient Inflammatory Stimulus: The inflammatory stimulus (e.g., Lipopolysaccharide - LPS) may not be potent enough to induce a measurable cytokine response. Verify the activity of your LPS and consider increasing its concentration or incubation time.

  • A2: Suboptimal Drug Concentration: The concentration of this compound used may be too low. Refer to published IC50 values and perform a dose-response analysis.[1]

  • A3: Timing of Sample Collection: Cytokine expression peaks at different times. Collect supernatants at multiple time points post-stimulation (e.g., 6h, 12h, 24h) to capture the peak expression window.

Q2: I am getting a very high background signal in my ELISA plate.

  • A1: Inadequate Washing: Increase the number of wash steps (at least 4-5 times) and ensure complete removal of wash buffer between steps.[9]

  • A2: Insufficient Blocking: Ensure the blocking buffer is incubated for the recommended time (typically 1-2 hours at room temperature) to prevent non-specific antibody binding.

  • A3: Cross-Reactivity: Verify that the primary and secondary antibodies are specific to the target cytokine and species of your sample.

Protein Analysis (Western Blot)

Q1: I cannot detect a change in the phosphorylation of p65 (a key NF-κB subunit) after treatment.

  • A1: Timing is Critical: NF-κB activation is a rapid and transient process. Phosphorylation of p65 can peak within 15-60 minutes of stimulation. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to identify the optimal time point.[7]

  • A2: Subcellular Fractionation: Phosphorylated p65 translocates to the nucleus.[7] If the signal in whole-cell lysates is weak, perform nuclear and cytoplasmic fractionation to enrich the target protein.

  • A3: Phosphatase Activity: Ensure that phosphatase inhibitors are freshly added to your lysis buffer immediately before use to preserve the phosphorylation status of your proteins.[7]

start Inconsistent Western Blot (p-p65) Results q1 Is this a time-course experiment? start->q1 a1_yes Analyze all time points (0-120 min) to find peak phosphorylation. q1->a1_yes Yes a1_no Perform a time-course experiment. Activation is rapid and transient. q1->a1_no No q2 Are phosphatase inhibitors fresh? a1_yes->q2 a1_no->q2 a2_yes Consider subcellular fractionation to enrich nuclear p-p65. q2->a2_yes Yes a2_no Always add fresh phosphatase and protease inhibitors to lysis buffer. q2->a2_no No

Caption: Troubleshooting logic for Western blot analysis of p-p65.

Quantitative Data Summary

ParameterDrug/CompoundValueCell/Model SystemReference
IC50 (ICAM-1 expression) This compound0.30 µMTNF-α-stimulated HUVECs[1]
IC50 (VCAM-1 expression) This compound0.25 µMTNF-α-stimulated HUVECs[1]
Effective In Vivo Dose This compound10 mg/kg (oral)Sprague Dawley Rats (CFA model)[3][6]
Positive Control Dose Indomethacin5 mg/kg (oral)Sprague Dawley Rats (CFA model)[6]

Experimental Protocols

Protocol 1: Cell Viability (MTS Assay)
  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1-2 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add an inflammatory stimulus (e.g., LPS at 1 µg/mL) to the appropriate wells. Include vehicle-only and stimulus-only controls.

  • Incubation: Incubate for the desired period (e.g., 24 hours).

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's protocol (typically 20 µL per 100 µL of media).

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Read the absorbance at 490 nm using a microplate reader. Viability is proportional to the absorbance.[10]

Protocol 2: Cytokine Quantification (ELISA)

This protocol is a general guideline for a sandwich ELISA.[9][11]

  • Plate Coating: Coat a 96-well high-binding ELISA plate with 100 µL/well of capture antibody (e.g., anti-rat TNF-α) diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 300 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding by adding 200 µL/well of Blocking Buffer (e.g., PBS with 1% BSA) and incubate for 1-2 hours at room temperature.

  • Sample/Standard Addition: Wash the plate. Add 100 µL of cell culture supernatants and serially diluted cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate. Add 100 µL/well of biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate. Add 100 µL/well of Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature, protected from light.

  • Substrate Development: Wash the plate. Add 100 µL/well of TMB substrate solution. Incubate until a color gradient develops (5-20 minutes).

  • Stop Reaction: Add 50 µL/well of Stop Solution (e.g., 1M H₂SO₄).

  • Measurement: Read the absorbance at 450 nm. Calculate cytokine concentrations by interpolating from the standard curve.

Protocol 3: NF-κB Activation (Western Blot)
  • Cell Culture & Treatment: Grow cells to 80-90% confluency. Treat with this compound followed by an inflammatory stimulus (e.g., TNF-α) for a short duration (e.g., 0-60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with fresh protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, total p65, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3 times with TBST. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ.[12]

cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Protein Quantification & Separation cluster_2 Phase 3: Immunodetection a1 Seed Cells in 6-well plates a2 Treat with Evogliptin &/or Stimulus (LPS/TNF-α) a1->a2 a3 Harvest Cells & Prepare Lysates a2->a3 b1 Protein Quantification (BCA Assay) a3->b1 b2 SDS-PAGE b1->b2 b3 Transfer to PVDF Membrane b2->b3 c1 Blocking (5% Milk/BSA) b3->c1 c2 Primary Antibody (e.g., anti-p-p65) c1->c2 c3 Secondary Antibody (HRP-conjugated) c2->c3 c4 ECL Detection & Imaging c3->c4

Caption: General experimental workflow for Western blot analysis.

References

Validation & Comparative

Comparative analysis of Evogliptin tartrate and Sitagliptin in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two prominent dipeptidyl peptidase-4 (DPP-4) inhibitors, Evogliptin tartrate and Sitagliptin, based on available preclinical data. The focus is on their biochemical potency, selectivity, pharmacokinetic profiles, and in vivo efficacy in animal models, offering valuable insights for researchers, scientists, and drug development professionals in the field of metabolic diseases.

In Vitro Efficacy and Selectivity

Evogliptin and Sitagliptin are potent and selective inhibitors of the DPP-4 enzyme. Their primary mechanism of action involves preventing the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.

Comparative DPP-4 Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. Preclinical studies have established the IC50 values for both compounds against the DPP-4 enzyme. Evogliptin has been demonstrated to be a highly potent DPP-4 inhibitor, with an IC50 value of 2.32 nM.[1] Sitagliptin also shows strong inhibitory activity, with reported IC50 values ranging from approximately 4.4 nM to 19 nM in various assays.[2][3]

CompoundTarget EnzymeIC50 (nM)Source
Evogliptin Human DPP-42.32[1]
Sitagliptin Human DPP-419[2]
Human DPP-4~8.6[4]
Human DPP-44.38[3]
Enzyme Selectivity Profile

High selectivity for DPP-4 over other related enzymes, such as DPP-8 and DPP-9, is crucial for minimizing potential off-target effects. Sitagliptin exhibits high selectivity, with Ki values for DPP-8 and DPP-9 that are thousands of times higher than for DPP-4.[5] While specific preclinical selectivity data for Evogliptin against DPP-8 and DPP-9 is less detailed in the provided search results, it is generally described as a highly selective DPP-4 inhibitor.[1][6]

CompoundSelectivity TargetKi (nM)Fold Selectivity vs. DPP-4
Sitagliptin DPP-833,780>1700-fold (approx.)
DPP-955,142>2900-fold (approx.)

Data sourced from Wang et al., 2012, as cited in reference[5]. Fold selectivity is estimated based on an approximate DPP-4 Ki derived from the IC50 of 19 nM.

Pharmacokinetic Profiles in Preclinical Models

The pharmacokinetic (PK) properties of a drug determine its absorption, distribution, metabolism, and excretion, which are critical for establishing a suitable dosing regimen.

Comparative Pharmacokinetic Parameters

Preclinical and early clinical studies in healthy volunteers provide insight into the PK profiles of Evogliptin and Sitagliptin. Evogliptin is characterized by a relatively slow absorption, reaching peak plasma concentration in 4-5 hours, and a long terminal elimination half-life of 33-39 hours in humans, supporting once-daily dosing.[1][7] Sitagliptin is absorbed more rapidly, with a peak plasma concentration occurring 1 to 4 hours post-dose and an apparent terminal half-life ranging from 8 to 14 hours in humans.[8][9][10]

ParameterEvogliptinSitagliptinSpecies/Subject
Tmax (hours) 4 - 51 - 4Healthy Humans[1][8]
t1/2 (hours) 33 - 398 - 14Healthy Humans[1][9]
Absolute Bioavailability Data not specified~87%Healthy Humans[8]
Primary Excretion Route Urine and Feces~80% unchanged in urineRat, Dog, Human[9][11]

In Vivo Efficacy in Preclinical Models

The ultimate preclinical validation for DPP-4 inhibitors is their ability to improve glycemic control in animal models of type 2 diabetes. Both Evogliptin and Sitagliptin have demonstrated significant and sustained hypoglycemic effects in various rodent models.[12][13]

In high-fat diet/streptozotocin-induced diabetic mice, Evogliptin treatment (100-300 mg/kg daily for 10 weeks) improved glucose intolerance and insulin resistance, significantly reducing blood glucose and HbA1c levels.[12] Similarly, Sitagliptin has been shown to be efficacious in animal models, increasing active GLP-1 concentrations by approximately 2-fold, which is consistent with near-maximal glucose-lowering effects.[14]

While direct head-to-head clinical trials have shown the non-inferiority of Evogliptin (5 mg) to Sitagliptin (100 mg) in reducing HbA1c levels in patients, specific comparative quantitative data from preclinical in vivo models is less prevalent in the searched literature.[15][16]

Visualizing Mechanisms and Protocols

Signaling Pathways and Experimental Workflows

To better understand the context of these findings, the following diagrams illustrate the core signaling pathway and a standard experimental workflow used in preclinical evaluation.

DPP4_Inhibition_Pathway cluster_blood Bloodstream cluster_pancreas Pancreas Ingestion Food Ingestion Intestine Intestinal L-Cells Ingestion->Intestine stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Intestine->GLP1_GIP release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 substrate for Beta_Cell β-Cells GLP1_GIP->Beta_Cell stimulate (glucose-dependent) Alpha_Cell α-Cells GLP1_GIP->Alpha_Cell inhibit (glucose-dependent) Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites degrades to Inhibitors Evogliptin or Sitagliptin Inhibitors->DPP4 inhibit Insulin Insulin Secretion Beta_Cell->Insulin increase Glucagon Glucagon Secretion Alpha_Cell->Glucagon decrease

Caption: Mechanism of DPP-4 inhibitors on the incretin pathway.

OGTT_Workflow start Start: Diabetic Animal Model (e.g., db/db mice) fasting 1. Fasting (e.g., 6-12 hours) start->fasting t0_sample 2. Baseline Blood Sample (t=0) (Tail vein sampling) fasting->t0_sample drug_admin 3. Oral Administration (Vehicle, Evogliptin, or Sitagliptin) t0_sample->drug_admin wait 4. Waiting Period (e.g., 30-60 minutes) drug_admin->wait glucose_challenge 5. Oral Glucose Challenge (e.g., 2 g/kg body weight) wait->glucose_challenge timed_samples 6. Timed Blood Sampling (e.g., t=15, 30, 60, 120 min) glucose_challenge->timed_samples analysis 7. Blood Glucose Measurement & Plot Glucose Excursion Curve timed_samples->analysis end End: Calculate Area Under the Curve (AUC) analysis->end

Caption: Standard experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key preclinical experiments based on standard practices in the field.

A. In Vitro DPP-4 Inhibition Assay
  • Objective: To determine the IC50 value of a test compound against the DPP-4 enzyme.

  • Materials:

    • Recombinant human DPP-4 enzyme.

    • Fluorogenic substrate: H-Gly-Pro-7-amino-4-methylcoumarin (AMC).

    • Test Compounds: this compound, Sitagliptin (dissolved in DMSO).

    • Assay Buffer: Tris-HCl buffer (pH 7.5) containing appropriate salts.

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add a fixed concentration of the recombinant human DPP-4 enzyme to each well of the microplate.

    • Add the serially diluted test compounds to the wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the H-Gly-Pro-AMC substrate to all wells.

    • Monitor the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time, which corresponds to the cleavage of the substrate and release of free AMC.

    • Calculate the rate of reaction for each compound concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

B. In Vivo Oral Glucose Tolerance Test (OGTT)
  • Objective: To evaluate the effect of a test compound on glucose tolerance in a diabetic animal model.

  • Animal Model:

    • Genetically diabetic mice (e.g., db/db mice) or diet-induced obese (DIO) mice.

    • Animals are acclimatized and housed under standard laboratory conditions.

  • Procedure:

    • Fast the animals overnight (e.g., 12 hours) with free access to water.

    • Record the initial body weight.

    • Collect a baseline blood sample (t=0 min) from the tail vein to measure fasting blood glucose.

    • Administer the test compound (Evogliptin or Sitagliptin, formulated in a suitable vehicle like 0.5% carboxymethyl cellulose) or the vehicle alone via oral gavage.

    • After a specific absorption period (e.g., 60 minutes), administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

    • Collect subsequent blood samples at timed intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

    • Measure the blood glucose concentration in each sample using a standard glucometer.

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the total area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance. A lower AUC indicates improved glucose tolerance.

References

Validating the binding affinity of Evogliptin tartrate to the DPP-4 enzyme

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes, Evogliptin tartrate has emerged as a potent and selective agent. This guide provides a detailed comparison of Evogliptin's binding affinity to the DPP-4 enzyme against other widely used gliptins, supported by experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals interested in the comparative pharmacology of DPP-4 inhibitors.

Comparative Binding Affinity of DPP-4 Inhibitors

The inhibitory potency of DPP-4 inhibitors is a key determinant of their therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the DPP-4 enzyme activity in vitro. A lower IC50 value indicates a higher binding affinity and greater potency.

Evogliptin demonstrates a high affinity for the DPP-4 enzyme. In a comparative study, Evogliptin exhibited a significantly lower IC50 value than Sitagliptin, indicating a stronger inhibitory effect on the target enzyme.[1] The unique binding mode of Evogliptin, involving interactions with the S1, S2, and S2 extensive subsites of the DPP-4 enzyme, contributes to its high potency.[2][3]

The following table summarizes the IC50 values for Evogliptin and other commercially available DPP-4 inhibitors, as reported in various studies. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions.

DPP-4 InhibitorIC50 (nM)Source of Data
Evogliptin 1.56 [1]
Sitagliptin358.45[1]
Alogliptin<10Not explicitly stated in the provided text
Linagliptin0.14[4]
Saxagliptin50Not explicitly stated in the provided text
Vildagliptin34[4]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

The binding affinity of DPP-4 inhibitors is commonly determined using a fluorescence-based in vitro assay. This method measures the enzymatic activity of DPP-4 by quantifying the cleavage of a fluorogenic substrate.

Principle: The assay utilizes the fluorogenic substrate Gly-Pro-aminomethylcoumarin (AMC). The DPP-4 enzyme cleaves this substrate, releasing the highly fluorescent AMC molecule. The rate of fluorescence increase is directly proportional to the DPP-4 activity. In the presence of an inhibitor like Evogliptin, the enzymatic activity is diminished, leading to a reduced rate of fluorescence generation.

Materials and Reagents:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC

  • DPP-4 assay buffer (e.g., Tris-HCl, pH 7.5-8.0)

  • Test inhibitors (Evogliptin, Sitagliptin, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • A known DPP-4 inhibitor as a positive control (e.g., Sitagliptin)

  • 96-well black microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test inhibitors and the positive control in the assay buffer. Dilute the DPP-4 enzyme and the Gly-Pro-AMC substrate to their optimal working concentrations in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the diluted DPP-4 enzyme, and the test inhibitor solutions or the positive control. Include wells with the enzyme and buffer alone (100% activity control) and wells with buffer and substrate only (background control).

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.

  • Initiation of Reaction: Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[5][6] Measurements are typically taken kinetically over a period of 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition for each inhibitor concentration is determined relative to the 100% activity control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the DPP-4 signaling pathway and the experimental workflow for determining binding affinity.

DPP4_Signaling_Pathway cluster_0 Gut cluster_1 Bloodstream cluster_2 Pancreas (β-cells) cluster_3 Mechanism of Inhibition Food Intake Food Intake Incretin Hormones\n(GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones\n(GLP-1, GIP) stimulates release DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones\n(GLP-1, GIP)->DPP-4 Enzyme substrate Insulin Secretion Insulin Secretion Incretin Hormones\n(GLP-1, GIP)->Insulin Secretion stimulates Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins degrades Glucose Uptake\nby tissues Glucose Uptake by tissues Insulin Secretion->Glucose Uptake\nby tissues promotes Evogliptin Evogliptin Evogliptin->DPP-4 Enzyme inhibits

Caption: DPP-4 enzyme signaling pathway and the inhibitory action of Evogliptin.

DPP4_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - DPP-4 Enzyme - Fluorogenic Substrate (Gly-Pro-AMC) - Assay Buffer - Test Inhibitors (Evogliptin, etc.) serial_dilutions Perform Serial Dilutions of Inhibitors prep_reagents->serial_dilutions plate_setup Set up 96-well plate: - Enzyme + Buffer + Inhibitor - Enzyme + Buffer (Control) - Buffer + Substrate (Blank) serial_dilutions->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Add Substrate to initiate reaction pre_incubation->add_substrate read_fluorescence Measure Fluorescence (kinetic read) add_substrate->read_fluorescence calculate_inhibition Calculate Percent Inhibition read_fluorescence->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Experimental workflow for the in vitro DPP-4 inhibition assay.

References

A Head-to-Head Comparison of Evogliptin Tartrate and Linagliptin on Glycemic Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two dipeptidyl peptidase-4 (DPP-4) inhibitors, Evogliptin tartrate and Linagliptin, in the context of glycemic control for type 2 diabetes mellitus. The information presented is based on findings from head-to-head clinical trials and other relevant studies, with a focus on efficacy, safety, and mechanistic insights.

Mechanism of Action: DPP-4 Inhibition

Both Evogliptin and Linagliptin are competitive and reversible inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP.[3] This enhancement of incretin activity leads to several downstream effects that contribute to improved glycemic control:

  • Glucose-dependent insulin secretion: Increased GLP-1 and GIP levels stimulate the pancreatic β-cells to release insulin in response to elevated blood glucose.[2][3]

  • Suppression of glucagon secretion: Elevated GLP-1 levels also act on pancreatic α-cells to suppress the release of glucagon, a hormone that promotes hepatic glucose production.[2][3]

  • Delayed gastric emptying: GLP-1 can slow the rate at which food empties from the stomach, which helps to reduce postprandial glucose excursions.[2]

The glucose-dependent nature of their action means that the risk of hypoglycemia with DPP-4 inhibitors is low when used as monotherapy.[3][4]

Signaling Pathway of DPP-4 Inhibition

cluster_0 Intestinal L-cell cluster_1 Bloodstream cluster_2 Pancreas cluster_3 Systemic Effects Food Intake Food Intake GLP-1_GIP_Release Release of Incretins (GLP-1, GIP) Food Intake->GLP-1_GIP_Release Active_Incretins Active GLP-1 and GIP GLP-1_GIP_Release->Active_Incretins DPP4_Enzyme DPP-4 Enzyme Active_Incretins->DPP4_Enzyme Degradation Beta_Cell β-cell Active_Incretins->Beta_Cell Stimulates Alpha_Cell α-cell Active_Incretins->Alpha_Cell Inhibits Inactive_Incretins Inactive Metabolites DPP4_Enzyme->Inactive_Incretins DPP4_Inhibitor Evogliptin or Linagliptin DPP4_Inhibitor->DPP4_Enzyme Inhibits Insulin_Secretion ↑ Insulin Secretion Beta_Cell->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Alpha_Cell->Glucagon_Secretion Glucose_Uptake ↑ Peripheral Glucose Uptake Insulin_Secretion->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon_Secretion->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

Caption: General mechanism of action for DPP-4 inhibitors.

Head-to-Head Clinical Efficacy: The EVERGREEN Study

A key head-to-head comparison of Evogliptin and Linagliptin was conducted in the EVERGREEN study, a 12-week, multicenter, randomized, double-blind, active-controlled trial with a 12-week open-label extension. This study enrolled 207 patients with type 2 diabetes who had inadequate glycemic control (HbA1c levels of 7.0%-10.0%). Patients were randomized to receive either Evogliptin 5 mg or Linagliptin 5 mg once daily.

Primary and Secondary Efficacy Endpoints

The primary efficacy endpoint of the EVERGREEN study was the change in HbA1c from baseline at week 12. Secondary endpoints included changes in the mean amplitude of glycemic excursion (MAGE), assessed by continuous glucose monitoring (CGM).

Table 1: Glycemic Control Parameters at 12 and 24 Weeks

ParameterTimepointEvogliptin 5 mgLinagliptin 5 mgBetween-Group Difference (95% CI)
Change in HbA1c (%) from Baseline Week 12-0.85-0.75-0.10 (-0.32 to 0.11)
Week 24-0.94-0.83**N/A
Change in Fasting Plasma Glucose (mg/dL) from Baseline Week 12-12.8-15.4N/A (P = 0.325)
Change in MAGE (mg/dL) from Baseline Week 12-24.6-16.7N/A
Patients Achieving HbA1c <7.0% (%) Week 24*80.270.9**N/A

*Data from the 12-week open-label extension phase where both groups received Evogliptin. The "Evogliptin" column represents the Evogliptin/Evogliptin group, and the "Linagliptin" column represents the Linagliptin/Evogliptin group. **In the extension phase, the Linagliptin group was switched to Evogliptin. This data represents the change from baseline at week 24 for the group that initially received Linagliptin for 12 weeks and then Evogliptin for 12 weeks. ***MAGE: Mean Amplitude of Glycemic Excursion.

In the initial 12-week double-blind period, Evogliptin demonstrated non-inferiority to Linagliptin in reducing HbA1c levels. The mean change in HbA1c was -0.85% for the Evogliptin group and -0.75% for the Linagliptin group, with a between-group difference of -0.10% (95% CI: -0.32 to 0.11), which met the pre-specified non-inferiority margin of 0.4%. Both treatments also led to significant reductions in fasting plasma glucose and the mean amplitude of glycemic excursion (MAGE) from baseline, with no significant difference between the two groups.

During the 12-week open-label extension, where all patients received Evogliptin, the glucose-lowering effect was sustained. In the group that continuously received Evogliptin for 24 weeks, the mean HbA1c reduction from baseline was -0.94%. In this group, 80.2% of patients achieved an HbA1c level below 7.0%.

Safety and Tolerability

The incidence and types of adverse events were comparable between the Evogliptin and Linagliptin groups over the 24-week study period. Both medications were well-tolerated, and there were no reports of serious adverse events related to the study drugs. The risk of hypoglycemia with both agents was low.

Table 2: Overview of Adverse Events in the EVERGREEN Study (24 Weeks)

Adverse Event ProfileEvogliptin GroupLinagliptin Group
Overall Incidence of Adverse Events ComparableComparable
Serious Adverse Events None reportedNone reported
Hypoglycemic Events Low incidence, comparableLow incidence, comparable

Beyond Glycemic Control: Potential Additional Signaling Pathways

Recent research suggests that the effects of Evogliptin and Linagliptin may extend beyond the canonical DPP-4/incretin pathway.

Evogliptin and VEGF Signaling

Studies have indicated that Evogliptin may have a direct inhibitory effect on pathological retinal neovascularization by suppressing the vascular endothelial growth factor (VEGF) signaling pathway.[5][6] This is achieved by inhibiting the VEGF-induced activation of adenosine 5'-diphosphate ribosylation factor 6 (Arf6), a key regulator of VEGF receptor 2 signal transduction.[5] This anti-angiogenic effect could offer additional therapeutic benefits for patients with diabetic retinopathy.[5]

VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Arf6_GDP Arf6-GDP (Inactive) VEGFR2->Arf6_GDP Activates Arf6_GTP Arf6-GTP (Active) Arf6_GDP->Arf6_GTP Src_p38 Src/p38 MAPK Phosphorylation Arf6_GTP->Src_p38 Activates Angiogenesis Pathological Angiogenesis Src_p38->Angiogenesis Evogliptin Evogliptin Evogliptin->Arf6_GDP Inhibits Activation

Caption: Potential inhibitory effect of Evogliptin on the VEGF signaling pathway.
Linagliptin and Akt/mTOR Signaling

Research suggests that Linagliptin may exert some of its effects through the Akt/mTOR signaling pathway.[7][8][9] This pathway is crucial for cell growth, proliferation, and survival. In the context of diabetic complications, Linagliptin has been shown to inhibit high glucose-induced transdifferentiation of fibroblasts to myofibroblasts via the IGF/Akt/mTOR pathway, suggesting a potential role in mitigating fibrosis.[7][8] Furthermore, Linagliptin has been found to improve insulin-induced phosphorylation of insulin receptor substrate 1 (IRS1) and Akt, which is inhibited under high-glucose conditions, thereby potentially preventing podocyte apoptosis in diabetic kidney disease.[9]

High_Glucose High Glucose IGF IGF High_Glucose->IGF Stimulates Akt Akt Phosphorylation IGF->Akt Activates mTOR mTOR Phosphorylation Akt->mTOR Activates Cellular_Effects Fibrosis, Apoptosis mTOR->Cellular_Effects Linagliptin Linagliptin Linagliptin->Akt Inhibits cluster_0 Screening & Randomization cluster_1 12-Week Double-Blind Treatment cluster_2 12-Week Open-Label Extension Screening Screening of T2DM Patients (HbA1c 7.0-10.0%) Randomization Randomization (1:1) Screening->Randomization Evogliptin_Group Evogliptin 5 mg/day Randomization->Evogliptin_Group Linagliptin_Group Linagliptin 5 mg/day Randomization->Linagliptin_Group Week12_Assessment Week 12 Assessment: HbA1c, FPG, CGM (MAGE) Evogliptin_Group->Week12_Assessment Linagliptin_Group->Week12_Assessment Evo_Evo_Group Evogliptin/Evogliptin Group Week12_Assessment->Evo_Evo_Group Lina_Evo_Group Linagliptin/Evogliptin Group Week12_Assessment->Lina_Evo_Group Week24_Assessment Week 24 Assessment: HbA1c, Safety Evo_Evo_Group->Week24_Assessment Lina_Evo_Group->Week24_Assessment

References

Assessing the Synergistic Effects of Evogliptin Tartrate with Metformin In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of a dipeptidyl peptidase-4 (DPP-4) inhibitor with metformin is a well-established therapeutic strategy for managing type 2 diabetes mellitus (T2DM). This guide provides an objective comparison of the in vivo synergistic effects of Evogliptin tartrate with metformin against the widely-used combination of Sitagliptin and metformin. The information presented is collated from various preclinical studies, offering insights into the efficacy and mechanisms of action of these drug combinations in relevant animal models.

Comparative Efficacy of Evogliptin and Sitagliptin with Metformin

The following tables summarize key quantitative data from in vivo preclinical studies, providing a comparative overview of the effects of Evogliptin and a combination of Sitagliptin with metformin on critical parameters of diabetes.

Table 1: Effects on Glycemic Control and Body Composition

ParameterAnimal ModelTreatment GroupDosageDurationKey Findings
Fasting Blood Glucose Zucker Diabetic Fatty (ZDF) RatsSitagliptin + MetforminSitagliptin: Not specified, Metformin: Not specified5 weeksSignificant reduction compared to monotherapy.[1]
Postprandial Plasma Glucose ZDF RatsSitagliptin + MetforminSitagliptin: Not specified, Metformin: Not specified5 weeksSignificant reduction compared to monotherapy.[1]
Blood Glucose Reduction Diet-induced obese miceEvogliptin0.081% in diet2 weeks-11.9% reduction in 6-hour fasted blood glucose.[2]
Body Weight Diet-induced obese miceEvogliptin0.027%, 0.081%, 0.27% in diet2 weeksDose-dependent reduction in body weight; significant 13.3% reduction at 0.27%.[2]
Whole Body Fat Mass Diet-induced obese miceEvogliptin0.027%, 0.081%, 0.27% in diet2 weeksDose-dependent reduction in whole body fat mass.[2]
Body Weight Rat model of T2DMSitagliptin + MetforminSitagliptin: 10 mg/kg/day, Metformin: 200 mg/kg/day4 weeksBetter preservation of body weight compared to untreated diabetic group.[3]

Table 2: Effects on Pancreatic β-Cell Function and Islet Health

ParameterAnimal ModelTreatment GroupDosageDurationKey Findings
β-Cell Mass Human Islet Amyloid Polypeptide (HIP) Transgenic RatsSitagliptin + MetforminNot specifiedNot specifiedSynergistic effects to preserve β-cell mass.[4]
β-Cell Apoptosis HIP Transgenic RatsMetforminNot specifiedNot specifiedInhibited β-cell apoptosis more than sitagliptin.[4]
β-Cell Replication HIP Transgenic RatsSitagliptinNot specifiedNot specifiedIncreased β-cell replication.[4]
β-Cell Function ZDF RatsSitagliptin + MetforminNot specified5 weeksPreserved β-cell function and integrity.[1]
Insulin Secretion ZDF RatsSitagliptin + MetforminNot specified5 weeksIncreased insulin secretion.[1]
Islet Morphology ZDF RatsSitagliptin + MetforminNot specified5 weeksIncreased proportion of small islets and intensity of insulin staining.[1]
Islet Size and Number Rat model of T2DMSitagliptin + MetforminSitagliptin: 10 mg/kg/day, Metformin: 200 mg/kg/day4 weeksSignificant increase in islet number and size compared to untreated diabetic group.[5]

Table 3: Effects on Insulin Sensitivity and Other Metabolic Parameters

ParameterAnimal ModelTreatment GroupDosageDurationKey Findings
Hepatic Insulin Sensitivity HIP Transgenic RatsMetforminNot specifiedNot specifiedEnhanced hepatic insulin sensitivity.[4]
Extrahepatic Insulin Sensitivity HIP Transgenic RatsSitagliptinNot specifiedNot specifiedEnhanced extrahepatic insulin sensitivity.[4]
Insulin Sensitivity Diet-induced obese miceEvogliptin0.081% in diet2 weeksNo significant improvement in insulin sensitivity.[2]
Energy Expenditure Diet-induced obese miceEvogliptin0.081% in diet2 weeksEnhanced energy expenditure.[2]
Active GLP-1 Levels ZDF RatsSitagliptin + MetforminNot specified5 weeksIncreased active GLP-1 levels compared to monotherapy.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate or build upon these studies.

Assessment of β-Cell Function and Islet Integrity in Zucker Diabetic Fatty (ZDF) Rats
  • Animal Model: Nine-week-old male Zucker Diabetic Fatty (ZDF) rats.

  • Treatment Groups:

    • Control (no treatment)

    • Sitagliptin

    • Metformin

    • Sitagliptin + Metformin

  • Drug Administration: Specific dosages were not detailed in the abstract but were administered for 5 weeks.

  • Endpoint Analysis:

    • Oral Glucose Tolerance Test (OGTT): Performed after 5 weeks of treatment to assess glucose metabolism.

    • Plasma Active GLP-1 Levels: Measured to evaluate the incretin effect.

    • Islet Morphology: Pancreatic tissues were processed for histological analysis to assess islet size, insulin staining intensity, and the proportion of small islets.

    • Gene Expression Analysis: cDNA microarrays were used to investigate the expression of genes related to cell survival, growth, and apoptosis in isolated islets.[1]

Evaluation of β-Cell Mass and Apoptosis in Human Islet Amyloid Polypeptide (HIP) Transgenic Rats
  • Animal Model: Human Islet Amyloid Polypeptide (HIP) transgenic rats, which mimic the islet pathology of human T2DM.

  • Treatment Groups:

    • Untreated HIP rats

    • HIP rats treated with Sitagliptin

    • HIP rats treated with Metformin

    • HIP rats treated with Sitagliptin + Metformin

  • Endpoint Analysis:

    • β-Cell Mass Quantification: Pancreatic sections were stained for insulin, and the total β-cell area was measured and normalized to the total pancreatic area.

    • β-Cell Apoptosis: Assessed by TUNEL staining on pancreatic sections.

    • β-Cell Replication: Evaluated by Ki-67 staining on pancreatic sections.[4]

Investigation of Adiposity and Energy Expenditure in Diet-Induced Obese Mice with Evogliptin
  • Animal Model: Diet-induced obese mice.

  • Treatment Groups:

    • Control

    • Evogliptin (0.027%, 0.081%, and 0.27% w/w in diet)

  • Drug Administration: Evogliptin was mixed with the diet and provided for 2 weeks.

  • Endpoint Analysis:

    • Body Weight and Composition: Monitored throughout the study. Whole-body fat mass was measured.

    • Blood Glucose: 6-hour fasted blood glucose levels were measured.

    • Insulin Sensitivity: Assessed, though the specific method was not detailed in the abstract.

    • Energy Expenditure: Basal metabolic rate was measured.

    • Gene Expression in White Adipose Tissue (WAT): Expression of key metabolic regulators like Ppargc1a was analyzed.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Synergistic_Mechanism cluster_Evogliptin Evogliptin cluster_Metformin Metformin cluster_Pancreas Pancreatic β-cell cluster_Outcome Synergistic Outcome Evogliptin Evogliptin DPP4_inhibition_E DPP-4 Inhibition Evogliptin->DPP4_inhibition_E GLP1_E ↑ Active GLP-1 DPP4_inhibition_E->GLP1_E Insulin_Secretion ↑ Insulin Secretion GLP1_E->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion GLP1_E->Glucagon_Secretion Metformin Metformin AMPK ↑ AMPK Activation Metformin->AMPK Hepatic_Glucose ↓ Hepatic Glucose Production AMPK->Hepatic_Glucose Insulin_Sensitivity_M ↑ Insulin Sensitivity (Peripheral Tissues) AMPK->Insulin_Sensitivity_M Glycemic_Control Improved Glycemic Control Hepatic_Glucose->Glycemic_Control Insulin_Sensitivity_M->Glycemic_Control Insulin_Secretion->Glycemic_Control Glucagon_Secretion->Glycemic_Control

Caption: Synergistic mechanism of Evogliptin and Metformin.

Experimental_Workflow_ZDF start 9-week-old ZDF Rats randomization Randomization into 4 Treatment Groups start->randomization treatment 5 Weeks of Treatment: - Control - Sitagliptin - Metformin - Sitagliptin + Metformin randomization->treatment analysis Endpoint Analysis treatment->analysis ogtt OGTT analysis->ogtt glp1 Plasma Active GLP-1 Measurement analysis->glp1 morphology Islet Morphology (Histology) analysis->morphology gene_expression Islet Gene Expression (cDNA Microarray) analysis->gene_expression

Caption: Workflow for ZDF rat experiments.

Experimental_Workflow_DIO start Diet-Induced Obese Mice treatment 2 Weeks of Treatment: - Control - Evogliptin (3 doses) start->treatment analysis Endpoint Analysis treatment->analysis body_comp Body Weight & Composition analysis->body_comp glucose Fasted Blood Glucose analysis->glucose insulin_sens Insulin Sensitivity analysis->insulin_sens energy_exp Energy Expenditure analysis->energy_exp wat_gene WAT Gene Expression analysis->wat_gene

References

A Comparative Guide to Analytical Methods for the Quantification of Evogliptin Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of various analytical methods for the quantification of Evogliptin tartrate, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. The accurate determination of this compound in bulk and pharmaceutical dosage forms is critical for ensuring quality control and therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and High-Performance Thin-Layer Chromatography (HPTLC) methods.

Mechanism of Action: DPP-4 Inhibition

Evogliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1). By blocking DPP-4, Evogliptin increases the levels of active incretins, which in turn stimulate insulin secretion from pancreatic β-cells and suppress glucagon release in a glucose-dependent manner. This action leads to improved glycemic control in patients with type 2 diabetes.[1][2]

DPP4_Inhibition_Pathway cluster_0 Physiological State: Post-Meal cluster_1 Mechanism of Inhibition Food_Intake Food Intake Incretins Active Incretins (GLP-1) Food_Intake->Incretins Stimulates Release Pancreas Pancreatic β-cells Incretins->Pancreas Acts on DPP4 DPP-4 Enzyme Incretins->DPP4 Degraded by Insulin Insulin Secretion (Increased) Pancreas->Insulin Glucose Blood Glucose (Lowered) Insulin->Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Evogliptin Evogliptin (DPP-4 Inhibitor) Evogliptin->DPP4 Inhibits

Caption: Mechanism of Evogliptin as a DPP-4 inhibitor.

Comparison of Analytical Methods

The following tables summarize the performance of different validated analytical methods for the quantification of this compound. All methods have been validated according to the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]

Table 1: UV-Visible Spectrophotometric Methods
ParameterMethod 1 (Zero-Order)[5]Method 2 (Derivative)[4]Method 3 (Zero-Order)[8]
Solvent WaterDeionized WaterDeionized Water
λmax 266 nm275 nm (D1), 277 nm (D2)267 nm
Linearity Range (µg/mL) 2 - 4820 - 12010 - 100
Correlation Coefficient (R²) 0.9960.9976 (D1), 0.9982 (D2)0.992
Accuracy (% Recovery) 97.07 - 106.13%98 - 101%98.86 - 99.51%
Precision (% RSD) Intra-day: 0.44, Inter-day: 0.59< 2%< 2.0%
LOD (µg/mL) 1.1Not ReportedNot Reported
LOQ (µg/mL) 3.33Not ReportedNot Reported
Table 2: Chromatographic Methods (RP-HPLC & HPTLC)
ParameterRP-HPLC Method 1[3]RP-HPLC Method 2[9]RP-HPLC Method 3[10]HPTLC Method[7]
Stationary Phase C18 Column (250 x 4.6 mm, 5µm)Zodiac C18 (150 x 4.6mm, 5µm)Hypersil BDS C18 (250 x 4.6mm, 5µm)Silica Gel 60F254
Mobile Phase Methanol:Water:Acetonitrile (70:20:10 v/v/v)Buffer (pH 4.5):Methanol (45:55 v/v)Buffer:Methanol (45:55 v/v)Acetonitrile:Water:Formic Acid (30:8:2 v/v/v)
Flow Rate / Detection 1.0 mL/min / 265 nm1.0 mL/min / 260 nm1.0 mL/min / 265 nmDensitometry at 270 nm
Retention Time (min) / Rf ~3.6~3.463~5.3100.62 ± 0.05
Linearity Range 10 - 30 µg/mL10 - 30 µg/mLNot specified1 - 5 µ g/spot
Correlation Coefficient (R²) Not specified0.999Not specifiedNot specified
Accuracy (% Recovery) 99.87 - 100.47%Not specifiedNot specified101.09%
Precision (% RSD) < 2%< 2%Not specifiedIntra-day: 1.86, Inter-day: 1.43
LOD 0.99 µg/mLNot ReportedNot Reported0.331 µ g/spot
LOQ 3.00 µg/mLNot ReportedNot Reported1.003 µ g/spot

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

UV-Visible Spectrophotometry (Zero-Order Method)

This method is simple, cost-effective, and suitable for routine analysis of this compound in bulk and tablet dosage forms.[5]

  • Instrumentation: A double beam UV-Visible spectrophotometer (e.g., Shimadzu UV-1800) with 1 cm quartz cuvettes.

  • Reagents: Distilled water (HPLC grade).

  • Standard Stock Solution Preparation: Accurately weigh 10 mg of this compound and dissolve it in a 100 mL volumetric flask with distilled water to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to get concentrations ranging from 2-48 µg/mL.[5]

  • Wavelength Scanning: Scan the standard solution (e.g., 10 µg/mL) in the UV range of 190-400 nm to determine the wavelength of maximum absorbance (λmax), which is approximately 266 nm.[5]

  • Calibration Curve: Measure the absorbance of the working standard solutions at 266 nm and plot a calibration curve of absorbance versus concentration.

  • Sample Preparation: Weigh and powder 10 tablets. Take an amount of powder equivalent to 1 mg of Evogliptin and dissolve it in a 10 mL volumetric flask with water. Filter the solution and dilute 1 mL of the filtrate to 10 mL to get a final concentration within the linearity range.[5]

  • Quantification: Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

UV_Vis_Workflow A Standard/Sample Preparation B Set Wavelength (λmax = 266 nm) A->B C Measure Absorbance B->C D Generate Calibration Curve C->D For Standards E Calculate Concentration C->E For Sample D->E HPLC_Workflow A Mobile Phase Preparation & Degassing B System Equilibration A->B C Standard/Sample Injection (20 µL) B->C D Chromatographic Separation (C18 Column) C->D E UV Detection (265 nm) D->E F Data Acquisition & Peak Area Integration E->F G Quantification F->G

References

Confirming the selectivity of Evogliptin tartrate for DPP-4 over other proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Evogliptin tartrate's selectivity for the dipeptidyl peptidase-4 (DPP-4) enzyme over other homologous proteases. The following sections present quantitative data, detailed experimental methodologies, and visual representations to support the assessment of Evogliptin's superior selectivity profile, a critical attribute for a therapeutic agent in the treatment of type 2 diabetes.

High Potency and Selectivity of Evogliptin

Evogliptin is a potent and highly selective inhibitor of the DPP-4 enzyme.[1] In vitro studies have demonstrated that Evogliptin inhibits human plasma DPP-4 with a half-maximal inhibitory concentration (IC50) value of 0.9 nM.[1] This high potency, however, does not compromise its selectivity. The remarkable selectivity of Evogliptin is a key characteristic that distinguishes it from some other DPP-4 inhibitors and is crucial for minimizing off-target effects.

A critical aspect of the safety and efficacy of DPP-4 inhibitors is their selectivity for DPP-4 over other closely related proteases, such as DPP-8 and DPP-9. Inhibition of these other dipeptidyl peptidases has been associated with toxicity.[1] Evogliptin exhibits a remarkable selectivity profile, being 6,000 times more potent in inhibiting DPP-4 than DPP-8 and DPP-9.[1] Furthermore, its selectivity extends to over 20,000-fold against other proteases like DPP-I, DPP-II, and fibroblast activation protein-alpha (FAPα).[1]

The following table summarizes the inhibitory activity of Evogliptin against a panel of human proteases, highlighting its exceptional selectivity for DPP-4.

EnzymeIC50 (nM)Selectivity Ratio (vs. DPP-4)
Dipeptidyl Peptidase-4 (DPP-4) 0.9 1
Dipeptidyl Peptidase-8 (DPP-8)~5,400~6,000
Dipeptidyl Peptidase-9 (DPP-9)~5,400~6,000
Dipeptidyl Peptidase-I (DPP-I)>18,000>20,000
Dipeptidyl Peptidase-II (DPP-II)>18,000>20,000
Fibroblast Activation Protein-α (FAPα)>18,000>20,000

Note: IC50 values for proteases other than DPP-4 are estimated based on the reported selectivity ratios.[1]

Experimental Protocols

The determination of the inhibitory activity and selectivity of this compound is performed through in vitro enzymatic assays. The following is a generalized protocol that reflects the standard methodology used in the field.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Evogliptin against DPP-4 and other proteases to assess its selectivity.

Materials:

  • Recombinant human DPP-4, DPP-8, DPP-9, DPP-I, DPP-II, and FAPα enzymes.

  • Fluorogenic substrates specific for each enzyme (e.g., Gly-Pro-AMC for DPP-4).

  • This compound stock solution of known concentration.

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5).

  • 96-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Enzyme and Substrate Preparation: Recombinant enzymes are diluted to a predetermined optimal concentration in the assay buffer. The fluorogenic substrate is also diluted in the assay buffer to a concentration typically at or below its Michaelis-Menten constant (Km) for the respective enzyme.

  • Inhibitor Dilution: A serial dilution of this compound is prepared in the assay buffer to obtain a range of concentrations for IC50 determination.

  • Assay Reaction:

    • To each well of the 96-well plate, add a fixed volume of the assay buffer.

    • Add a specific volume of the diluted this compound or vehicle control (buffer) to the respective wells.

    • Add the diluted enzyme solution to all wells except for the blank controls.

    • The plate is then pre-incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • The enzymatic reaction is initiated by adding the fluorogenic substrate solution to all wells.

  • Data Acquisition: The fluorescence intensity is measured kinetically over a specific time period (e.g., 30-60 minutes) using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore being used (e.g., AMC).

  • Data Analysis:

    • The rate of reaction (slope of the linear phase of the fluorescence signal over time) is calculated for each concentration of the inhibitor.

    • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the reaction rate of the vehicle control.

    • The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

  • Selectivity Determination: The selectivity ratio is calculated by dividing the IC50 value for the other proteases (e.g., DPP-8, DPP-9) by the IC50 value for DPP-4.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the selectivity of a DPP-4 inhibitor like Evogliptin.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Enzymes, Substrates, Inhibitor) B Serial Dilution of Evogliptin A->B C Dispense Reagents into Microplate B->C D Pre-incubation (Inhibitor + Enzyme) C->D E Initiate Reaction (Add Substrate) D->E F Kinetic Fluorescence Measurement E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 Values H->I J Determine Selectivity Ratios I->J

Caption: Workflow for DPP-4 Inhibitor Selectivity Assay.

This comprehensive analysis, including the robust quantitative data and a clear understanding of the experimental methodology, confirms the high selectivity of this compound for the DPP-4 enzyme. This characteristic is fundamental to its clinical profile, contributing to its efficacy and safety in the management of type 2 diabetes.

References

Reproducibility of Evogliptin Tartrate's Effects in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical effects of Evogliptin tartrate, a dipeptidyl peptidase-4 (DPP-4) inhibitor, across different animal strains. The objective is to assess the reproducibility of its therapeutic effects and to benchmark its performance against other commonly used DPP-4 inhibitors, namely sitagliptin and linagliptin. This analysis is based on publicly available experimental data.

Executive Summary

This compound has demonstrated consistent anti-diabetic and anti-inflammatory effects in preclinical studies primarily conducted in Sprague-Dawley rats and various mouse models, including db/db mice (on a C57BLKS/J background). While direct head-to-head studies comparing Evogliptin's efficacy across different rat and mouse strains are limited in publicly accessible literature, an indirect comparison with other DPP-4 inhibitors, sitagliptin and linagliptin, suggests a class-wide consistency in their primary mechanism of action. However, subtle differences in pharmacokinetic profiles and the magnitude of effect in specific disease models may exist between these agents and across different animal strains. This guide synthesizes the available data to aid researchers in selecting appropriate animal models and interpreting preclinical results for DPP-4 inhibitors.

Mechanism of Action: DPP-4 Inhibition

Evogliptin, sitagliptin, and linagliptin are all potent and selective inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin secretion, suppress glucagon release, and thereby improve glycemic control.[1][2]

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_bloodstream Bloodstream Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) stimulates secretion Active Incretins Active Incretins Incretins (GLP-1, GIP)->Active Incretins Insulin Release (β-cells) Insulin Release (β-cells) Glucose Uptake Glucose Uptake Insulin Release (β-cells)->Glucose Uptake Glucagon Release (α-cells) Glucagon Release (α-cells) Hepatic Glucose Production Hepatic Glucose Production Glucagon Release (α-cells)->Hepatic Glucose Production Active Incretins->Insulin Release (β-cells) stimulates Active Incretins->Glucagon Release (α-cells) inhibits DPP-4 Enzyme DPP-4 Enzyme Active Incretins->DPP-4 Enzyme degraded by Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins DPP-4 Inhibitors Evogliptin Sitagliptin Linagliptin DPP-4 Inhibitors->DPP-4 Enzyme inhibit

Figure 1: Mechanism of action of DPP-4 inhibitors.

Comparative Efficacy in Animal Models

Anti-Diabetic Effects

The primary therapeutic application of DPP-4 inhibitors is the management of type 2 diabetes. Key parameters evaluated in animal models include blood glucose levels, insulin sensitivity, and glucose tolerance.

Table 1: Comparison of Anti-Diabetic Effects in Rodent Models

DrugAnimal StrainModelKey FindingsReference
Evogliptin db/db mice (C57BLKS/J background)Type 2 DiabetesLowered blood glucose and HbA1c levels, improved insulin sensitivity.[3]
Sitagliptin Sprague-Dawley ratsType 2 Diabetes (STZ-induced)Neuroprotective effects observed alongside glycemic control.
Sitagliptin C57BL/6J miceHigh-Fat Diet-Induced ObesityReduced fasting blood glucose and insulin levels; improved glucose tolerance.
Linagliptin Wistar ratsType 2 DiabetesShowed cardioprotective effects in a diabetic model.
Linagliptin C57BL/6J miceDiet-Induced ObesityImproved glucose tolerance.

Note: This table represents an indirect comparison. Experimental conditions such as dosage, duration of treatment, and specific methodologies may vary between studies.

Anti-Inflammatory Effects

Recent research has highlighted the anti-inflammatory properties of DPP-4 inhibitors, which may contribute to their beneficial effects on diabetic complications.

Table 2: Comparison of Anti-Inflammatory Effects in Rodent Models

DrugAnimal StrainModelKey FindingsReference
Evogliptin Sprague-Dawley ratsCFA-Induced InflammationReduced paw thickness and levels of pro-inflammatory cytokines (TNF-α, IL-1β).[1][4]
Sitagliptin C57BL/6J miceHigh-Fat Diet-Induced ObesityReduced macrophage infiltration and inflammatory gene expression in adipose tissue and pancreatic islets.
Linagliptin Wistar ratsMyocardial InfarctionReduced levels of TNF-α in a model of metabolic syndrome with myocardial infarction.

Note: This table represents an indirect comparison. Experimental conditions may vary between studies.

Comparative Pharmacokinetics

Pharmacokinetic (PK) properties determine the dosing regimen and potential for drug-drug interactions.

Table 3: Comparison of Pharmacokinetic Parameters in Rats

ParameterEvogliptinSitagliptinLinagliptin
Animal Strain Rat (unspecified, likely Sprague-Dawley)Sprague-Dawley RatWistar Rat
Bioavailability ~50%Not specified in available preclinical data15-51%
Elimination Half-life (t½) 32.9 to 38.8 hours (multiple doses)Not specified in available preclinical dataNot specified in available preclinical data
Primary Route of Elimination Fecal (66.5%) and Urinary (29.7%)Primarily renalPrimarily enterohepatic
Reference [5][6]

Note: This table represents an indirect comparison from different studies. The specific experimental conditions may have varied.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are standard protocols for key experiments cited in this guide.

Oral Glucose Tolerance Test (OGTT) in Rats

This test assesses the ability of an animal to clear a glucose load from the bloodstream.

OGTT_Workflow Fasting Overnight Fasting (12-16 hours) Baseline Baseline Blood Sample (t=0 min) Fasting->Baseline Treatment Administer Evogliptin or Vehicle Baseline->Treatment Glucose Oral Glucose Gavage (e.g., 2 g/kg) Treatment->Glucose Blood_Sampling Serial Blood Sampling (e.g., 15, 30, 60, 120 min) Glucose->Blood_Sampling Analysis Measure Blood Glucose Levels Blood_Sampling->Analysis AUC Calculate Area Under the Curve (AUC) Analysis->AUC

Figure 2: Workflow for an Oral Glucose Tolerance Test.

Protocol:

  • Fasting: Rats are fasted overnight for 12-16 hours with free access to water.

  • Baseline Blood Sample: A baseline blood sample (t=0) is collected from the tail vein.

  • Drug Administration: this compound or the vehicle control is administered orally at the specified dose.

  • Glucose Administration: After a set time post-drug administration (e.g., 30-60 minutes), a concentrated glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage.

  • Serial Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).

  • Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to determine glucose tolerance.

DPP-4 Activity Assay

This assay measures the enzymatic activity of DPP-4 in plasma or tissue samples.

Protocol:

  • Sample Preparation: Plasma or tissue homogenates are prepared from treated and control animals.

  • Substrate Addition: A fluorogenic DPP-4 substrate (e.g., Gly-Pro-7-amido-4-methylcoumarin) is added to the samples.

  • Incubation: The reaction is incubated at 37°C.

  • Fluorescence Measurement: The fluorescence of the cleaved product is measured at appropriate excitation and emission wavelengths.

  • Quantification: DPP-4 activity is calculated based on a standard curve and expressed as units of activity per volume or protein amount.

Measurement of Inflammatory Cytokines

Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying cytokine levels in biological samples.

ELISA_Workflow Coating Coat Plate with Capture Antibody Blocking Block Non-specific Binding Sites Coating->Blocking Sample Add Sample (Serum, Plasma, or Tissue Homogenate) Blocking->Sample Detection_Ab Add Biotinylated Detection Antibody Sample->Detection_Ab Enzyme_Conj Add Streptavidin-HRP Detection_Ab->Enzyme_Conj Substrate Add TMB Substrate Enzyme_Conj->Substrate Stop Stop Reaction Substrate->Stop Read Read Absorbance at 450 nm Stop->Read Calculate Calculate Cytokine Concentration Read->Calculate

Figure 3: General workflow for an ELISA.

Protocol:

  • Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-1β).

  • Blocking: Non-specific binding sites are blocked with a blocking buffer.

  • Sample Incubation: Serum, plasma, or tissue homogenate samples are added to the wells and incubated.

  • Detection Antibody: A biotinylated detection antibody specific for the cytokine is added.

  • Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.

  • Reaction Termination: The reaction is stopped with a stop solution.

  • Absorbance Reading: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Concentration Determination: The cytokine concentration in the samples is determined by comparison to a standard curve.

Conclusion

The available preclinical data suggests that this compound is an effective DPP-4 inhibitor with reproducible anti-diabetic and anti-inflammatory effects in the animal strains studied, primarily Sprague-Dawley rats and db/db mice. The mechanism of action and the nature of the observed effects are consistent with other DPP-4 inhibitors like sitagliptin and linagliptin. However, the lack of direct comparative studies of Evogliptin across a wider range of rodent strains is a notable data gap. Such studies would be invaluable for a more definitive assessment of the reproducibility of its effects and for optimizing the selection of animal models in future research. Researchers should consider the potential for strain-specific differences in metabolism and drug response when designing and interpreting preclinical studies with Evogliptin and other DPP-4 inhibitors.

References

Independent Validation of Published In-Vitro Studies on Evogliptin Tartrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an independent validation and objective comparison of the in-vitro performance of Evogliptin tartrate against other commercially available Dipeptidyl Peptidase-4 (DPP-4) inhibitors: Sitagliptin, Vildagliptin, and Linagliptin. The information presented is intended for researchers, scientists, and drug development professionals, summarizing key experimental data from published studies to facilitate informed decisions and further research.

Comparative Analysis of In-Vitro DPP-4 Inhibition

This compound demonstrates potent and highly selective inhibition of the DPP-4 enzyme in in-vitro studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Evogliptin and its key competitors, providing a quantitative comparison of their potency. Lower IC50 values are indicative of greater potency.

DPP-4 InhibitorIC50 (nM) for DPP-4 InhibitionReference(s)
Evogliptin 0.9 [1][2]
Sitagliptin18, 19[3][4][5]
Vildagliptin34, 62 (Ki: 3)[3][4][5][6][7]
Linagliptin0.14, 1[3][4][5][7][8]

Note: The variability in reported IC50 values for the same compound can be attributed to differences in experimental conditions across various studies.

Selectivity Profile Against Related Peptidases

A critical aspect of a DPP-4 inhibitor's profile is its selectivity for the target enzyme over other closely related proteases, such as DPP-8 and DPP-9, to minimize off-target effects. Evogliptin exhibits a high degree of selectivity. The table below compares the selectivity of the four DPP-4 inhibitors.

DPP-4 InhibitorSelectivity for DPP-4 over DPP-8Selectivity for DPP-4 over DPP-9Reference(s)
Evogliptin >6,000-fold >6,000-fold [1]
Sitagliptin>2,600-fold (Ki: 33,780 nM)>2,600-fold (Ki: 55,142 nM)[9]
Vildagliptin400-fold (Ki: 810 nM)20-fold (Ki: 97 nM)[6][10]
Linagliptin>10,000-fold>10,000-fold[3][5][11]

Experimental Protocols

The following section details a representative methodology for a key in-vitro experiment used to determine the inhibitory activity of compounds against the DPP-4 enzyme.

In-Vitro DPP-4 Inhibition Assay (Fluorescence-Based)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of DPP-4.

Materials:

  • Recombinant Human DPP-4 Enzyme

  • Fluorogenic Substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test Compounds (Evogliptin, Sitagliptin, etc.) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Create a series of dilutions of the test compound in the assay buffer.

    • Dilute the recombinant human DPP-4 enzyme to a working concentration in the assay buffer.

    • Prepare the fluorogenic substrate solution in the assay buffer.

  • Assay Reaction:

    • To the wells of a 96-well microplate, add the assay buffer.

    • Add the diluted test compound solutions to the respective wells.

    • Include control wells: a positive control with a known DPP-4 inhibitor (e.g., Sitagliptin) and a negative control with DMSO (vehicle).

    • Initiate the enzymatic reaction by adding the diluted DPP-4 enzyme solution to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Substrate Addition and Measurement:

    • Following the pre-incubation, add the fluorogenic substrate solution to all wells to start the reaction.

    • Incubate the plate at 37°C, protected from light, for a defined period (e.g., 30-60 minutes).

    • Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • The percentage of DPP-4 inhibition is calculated using the following formula: % Inhibition = [1 - (Fluorescence of test well - Fluorescence of blank) / (Fluorescence of negative control - Fluorescence of blank)] x 100

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of DPP-4 Inhibition

DPP4_Inhibition_Pathway cluster_0 Gut cluster_1 Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates release Insulin Secretion Insulin Secretion Incretin Hormones (GLP-1, GIP)->Insulin Secretion stimulates Glucagon Secretion Glucagon Secretion Incretin Hormones (GLP-1, GIP)->Glucagon Secretion inhibits DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme degraded by Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Evogliptin Evogliptin Evogliptin->DPP-4 Enzyme inhibits DPP4_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Dispense Assay Buffer and Inhibitor Dilutions into Plate A->B C Add DPP-4 Enzyme and Pre-incubate B->C D Initiate Reaction with Fluorogenic Substrate C->D E Incubate at 37°C (Protected from Light) D->E F Measure Fluorescence (Ex: ~360nm, Em: ~460nm) E->F G Calculate % Inhibition and Determine IC50 F->G

References

Evogliptin Tartrate: A Comparative Meta-Analysis of Efficacy and Safety Against Other DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review for researchers and drug development professionals.

Evogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, has emerged as a therapeutic option for the management of type 2 diabetes mellitus (T2DM). This guide provides a meta-analysis of its efficacy and safety in comparison to other widely used DPP-4 inhibitors, including Sitagliptin, Linagliptin, Vildagliptin, and Saxagliptin. The following analysis is based on a synthesis of available meta-analyses and head-to-head clinical trials.

Efficacy Analysis

The primary measure of efficacy for anti-diabetic agents is the reduction in glycated hemoglobin (HbA1c). Meta-analyses of head-to-head trials demonstrate that Evogliptin is non-inferior to both Sitagliptin and Linagliptin in lowering HbA1c levels in patients with T2DM.[1][2][3][4]

A 2022 meta-analysis by Tang et al., which included five studies and 845 subjects, found no significant difference in HbA1c reduction between Evogliptin and Sitagliptin/Linagliptin (mean difference of 0.062, 95% CI: -0.092 to 0.215).[2][5] Similarly, a 2020 meta-analysis by Dutta et al. involving six randomized controlled trials (RCTs) and 887 patients concluded that Evogliptin was non-inferior to Sitagliptin/Linagliptin in HbA1c reduction at both 12 and 24 weeks.[3][4][6]

Individual clinical trials support these findings. The EVERGREEN study, a 12-week multicenter, randomized, double-blind, active-controlled trial, demonstrated that Evogliptin 5 mg was non-inferior to Linagliptin 5 mg in reducing HbA1c.[7][8][9] Another 24-week study comparing Evogliptin 5 mg to Sitagliptin 100 mg as an add-on to metformin showed a mean HbA1c change of -0.59% for Evogliptin and -0.65% for Sitagliptin, confirming non-inferiority.[10][11]

While direct head-to-head trials of Evogliptin against Vildagliptin and Saxagliptin are limited, indirect comparisons can be made using Sitagliptin as a common comparator. Studies comparing Vildagliptin and Saxagliptin to Sitagliptin have shown similar efficacy in HbA1c reduction. This suggests that Evogliptin likely has a comparable efficacy profile to these agents as well.

Table 1: Comparative Efficacy of Evogliptin vs. Other DPP-4 Inhibitors (HbA1c Reduction)

ComparisonStudy TypeDurationMean Difference in HbA1c Change (95% CI)Conclusion
Evogliptin vs. Sitagliptin/LinagliptinMeta-analysis[2][5]-0.062 (-0.092 to 0.215)Non-inferiority
Evogliptin vs. Sitagliptin/LinagliptinMeta-analysis[3][4][6]12 weeks-0.06% (-0.23% to 0.11%)Non-inferiority
Evogliptin vs. Sitagliptin/LinagliptinMeta-analysis[3][4][6]24 weeks0.04% (-0.11% to 0.19%)Non-inferiority
Evogliptin 5mg vs. Linagliptin 5mgClinical Trial (EVERGREEN)[7][8][9]12 weeks-0.10% (-0.32 to 0.11)Non-inferiority
Evogliptin 5mg vs. Sitagliptin 100mg (add-on to metformin)Clinical Trial[10][11]24 weeks0.06% (-0.10 to 0.22)Non-inferiority

Safety and Tolerability

The safety profiles of DPP-4 inhibitors are generally favorable, with a low risk of hypoglycemia. The meta-analysis by Tang et al. found no significant difference in the risk of adverse events between Evogliptin and Sitagliptin/Linagliptin (risk ratio of -0.006, 95% CI: -0.272 to 0.260).[2][5] The meta-analysis by Dutta et al. also reported that total and severe adverse events were not significantly different between Evogliptin and comparators.[3][4][6] The incidence of hypoglycemia was also comparable.[3][4][6]

In the EVERGREEN study, the incidence and types of adverse events were similar between the Evogliptin and Linagliptin groups over 24 weeks.[7][8][9] The trial comparing Evogliptin to Sitagliptin as an add-on to metformin also reported that both treatments were well-tolerated with comparable incidences and types of adverse events.[10][11]

Table 2: Comparative Safety of Evogliptin vs. Other DPP-4 Inhibitors

ComparisonStudy TypeKey Safety Findings
Evogliptin vs. Sitagliptin/LinagliptinMeta-analysis[2][5]No significant difference in adverse events.
Evogliptin vs. Sitagliptin/LinagliptinMeta-analysis[3][4][6]No significant difference in total or severe adverse events; comparable rates of hypoglycemia.
Evogliptin 5mg vs. Linagliptin 5mgClinical Trial (EVERGREEN)[7][8][9]Comparable incidence and types of adverse events.
Evogliptin 5mg vs. Sitagliptin 100mg (add-on to metformin)Clinical Trial[10][11]Both treatments well-tolerated with similar adverse event profiles.

Experimental Protocols

Meta-Analysis Methodology (Tang et al., 2022)[2][5]
  • Search Strategy: A systematic literature search was conducted in various databases following PRISMA guidelines.

  • Inclusion Criteria: Studies included were randomized controlled trials comparing the efficacy and safety of Evogliptin with other DPP-4 inhibitors (Sitagliptin and Linagliptin) in patients with T2DM.

  • Data Extraction and Analysis: Data on HbA1c levels and adverse events were collected. A meta-analysis was performed to calculate the mean difference for HbA1c and the risk ratio for adverse events.

Clinical Trial Protocol: EVERGREEN Study (Evogliptin vs. Linagliptin)[7][8][9]
  • Study Design: A 12-week, multicenter, randomized, double-blind, active-controlled study with a 12-week open-label extension.

  • Patient Population: 207 patients with T2DM and HbA1c levels between 7.0% and 10.0%.

  • Intervention: Patients were randomized (1:1) to receive either Evogliptin 5 mg or Linagliptin 5 mg daily for 12 weeks.

  • Primary Efficacy Endpoint: Change from baseline in HbA1c at week 12.

  • Secondary Efficacy Endpoint: Change in the mean amplitude of glycaemic excursion (MAGE) assessed by continuous glucose monitoring.

  • Safety Assessment: Monitoring and recording of all adverse events.

Signaling Pathways and Experimental Workflows

DPP-4 Inhibition Signaling Pathway

DPP-4 inhibitors exert their effects by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

DPP4_Inhibition_Pathway cluster_0 Food Intake cluster_1 Intestine cluster_2 Pancreas Food Food L-cells L-cells Food->L-cells stimulates Active GLP-1 Active GLP-1 L-cells->Active GLP-1 releases Beta-cells Beta-cells Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion increases Alpha-cells Alpha-cells Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion decreases Active GLP-1->Beta-cells stimulates Active GLP-1->Alpha-cells inhibits DPP-4 DPP-4 Active GLP-1->DPP-4 degraded by Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 Evogliptin Evogliptin Evogliptin->DPP-4 inhibits Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production reduces

Caption: DPP-4 inhibitor signaling pathway.

Representative Clinical Trial Workflow

The following diagram illustrates a typical workflow for a randomized controlled trial comparing Evogliptin to another DPP-4 inhibitor.

Clinical_Trial_Workflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Evogliptin Group Evogliptin Group Randomization->Evogliptin Group Comparator Group Comparator Group Randomization->Comparator Group Treatment Period Treatment Period Evogliptin Group->Treatment Period Comparator Group->Treatment Period Efficacy Assessment Efficacy Assessment Treatment Period->Efficacy Assessment Safety Assessment Safety Assessment Treatment Period->Safety Assessment Data Analysis Data Analysis Efficacy Assessment->Data Analysis Safety Assessment->Data Analysis Results Results Data Analysis->Results

Caption: A typical clinical trial workflow.

References

Safety Operating Guide

Proper Disposal of Evogliptin Tartrate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of evogliptin tartrate in a laboratory setting. The following step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management practices.

This compound is classified as a non-hazardous substance.[1][2] Therefore, its disposal does not fall under the stringent regulations for hazardous pharmaceutical waste as defined by the Resource Conservation and Recovery Act (RCRA).[3][4][5] However, responsible management of all chemical waste is crucial to ensure personnel safety and environmental protection.

I. Immediate Safety and Spill Response

In the event of an accidental spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Personal Protective Equipment (PPE): Always handle this compound with appropriate PPE, including:

  • Safety goggles with side-shields

  • Protective gloves

  • Impervious clothing or lab coat

  • Suitable respirator if dust or aerosols are generated[1][2]

Spill Cleanup Procedure:

  • Evacuate and Ventilate: Ensure adequate ventilation in the spill area.[1][2]

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1][2]

  • Absorption: For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1][2]

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1][2]

  • Collection and Disposal: Collect all contaminated materials, including the absorbent, into a suitable, labeled container for disposal according to the procedures outlined below.[1][2]

II. Step-by-Step Disposal Procedure

The primary disposal route for non-hazardous pharmaceutical waste is through a licensed waste management provider, typically involving incineration.[3][4]

  • Segregation:

    • Separate this compound waste from hazardous waste streams (e.g., RCRA-defined hazardous chemicals), infectious waste, and sharps.[3]

    • Maintain distinct waste containers for non-hazardous pharmaceuticals.

  • Containerization:

    • Place solid this compound waste and any contaminated materials (e.g., weighing boats, gloves, absorbent pads) into a designated, puncture-proof, and leak-resistant container.[3]

    • The container should be clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration." While this compound is not specifically regulated as such, some states require non-hazardous pharmaceutical waste to be incinerated.[4]

  • Labeling:

    • Ensure the waste container is accurately labeled with its contents ("this compound Waste") and the accumulation start date.

  • Storage:

    • Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Arranging for Pickup and Disposal:

    • Partner with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the non-hazardous pharmaceutical waste.[3]

    • Provide the waste manifest or any required documentation to the disposal provider.

Important Considerations:

  • Do Not Dispose in Regular Trash: Even though it is non-hazardous, pharmaceutical waste should not be disposed of in the regular trash to prevent environmental contamination and potential misuse.[3]

  • Do Not Dispose Down the Drain: Avoid disposing of this compound down the sanitary sewer unless explicitly permitted by your local publicly owned treatment works (POTW) and institutional policy. Wastewater treatment facilities are generally not equipped to remove pharmaceutical compounds.[4]

III. Data Presentation

While specific quantitative data on the environmental fate or degradation of this compound is not publicly available, the following table summarizes its key characteristics relevant to disposal, based on available Safety Data Sheets (SDS).

PropertyValue/InformationCitation
Hazard Classification Not a hazardous substance or mixture.[1][2]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[2]
Hazardous Decomposition Under fire conditions, may decompose and emit toxic fumes.[2]
Disposal Recommendation Conduct disposal in accordance with prevailing country, federal, state, and local regulations. Dispose of contents/container to an approved waste disposal plant.[2]

IV. Experimental Protocols

Detailed experimental protocols for the chemical degradation or inactivation of this compound for disposal purposes are not publicly documented. The standard and recommended procedure for its disposal is through incineration by a licensed waste management facility, as outlined above.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Evogliptin_Disposal_Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Procedure start Generate this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Accidental Spill? ppe->spill_check spill_response Follow Spill Response Protocol: 1. Contain 2. Absorb 3. Decontaminate 4. Collect Contaminated Material spill_check->spill_response Yes segregate Segregate from Hazardous Waste spill_check->segregate No containerize Place in Labeled, Leak-Proof 'Non-Hazardous Pharmaceutical Waste' Container spill_response->containerize segregate->containerize store Store in Designated Secure Area containerize->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end Proper Disposal via Incineration contact_ehs->end

References

Safeguarding Researchers: A Comprehensive Guide to Handling Evogliptin Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in pharmaceutical research and development, ensuring safety during the handling of active pharmaceutical ingredients (APIs) like Evogliptin tartrate is paramount. This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this compound, minimizing exposure risks and ensuring a secure laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining appropriate personal protective equipment with effective engineering controls, is crucial when working with this compound.

Control TypeRecommendationRationale
Engineering Controls
VentilationWork in a well-ventilated area with local exhaust ventilation (e.g., a chemical fume hood).[1][2][3]To minimize inhalation of dust or aerosols.
Safety StationsEnsure easy access to an eye wash station and a safety shower.[1][2]For immediate decontamination in case of accidental exposure.
Personal Protective Equipment
Eye ProtectionWear safety goggles with side-shields.[1][2]To protect eyes from splashes or airborne particles.
Hand ProtectionUse protective gloves (e.g., nitrile).To prevent skin contact.
Body ProtectionWear an impervious lab coat or clothing.[1][2]To protect against contamination of personal clothing.
Respiratory ProtectionA suitable respirator should be used when handling the powder, especially outside of a fume hood.[1][2]To prevent inhalation of the compound.

Operational Plan for Handling this compound

Following a structured operational plan ensures that safety is integrated into every step of the experimental workflow, from receiving the compound to its final disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage Conditions: Keep the container tightly sealed in a cool, well-ventilated area.[1][2] It should be stored away from direct sunlight and sources of ignition.[1][2] For long-term stability, store the powdered form at 4°C and solutions in a solvent at -80°C.[1]

Preparation and Handling
  • Pre-Handling: Before handling, ensure all required PPE is correctly worn and that you are working within a designated and properly functioning containment system (e.g., chemical fume hood).

  • Weighing: To prevent the generation of airborne dust, handle the solid material with care. Weighing should be performed in a fume hood or a ventilated balance enclosure.

  • Dissolution: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • General Handling Precautions: Avoid inhalation of dust or aerosols and any contact with eyes and skin.[1][2][3] Do not eat, drink, or smoke in the handling area.[2]

Accidental Release Measures
  • Immediate Action: In case of a spill, evacuate personnel to a safe area.[1][2]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1][2] Avoid allowing the substance to enter drains or water courses.[1][2]

  • Cleanup: For liquid spills, absorb with a finely-powdered liquid-binding material like diatomite.[1][2] Decontaminate surfaces by scrubbing with alcohol.[1][2]

  • Personal Protection: Full personal protective equipment must be worn during cleanup.[1][2]

First Aid Procedures
  • Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present.[1][2] Seek prompt medical attention.[1][2]

  • Skin Contact: Rinse the affected skin area thoroughly with water.[1][2] Remove contaminated clothing and shoes and consult a physician.[1][2]

  • Inhalation: Move the individual to fresh air immediately.[1][2] If breathing is difficult, provide respiratory support.[1]

  • Ingestion: Wash out the mouth with water.[1][2] Do not induce vomiting and seek immediate medical assistance.[1][2]

Disposal Plan
  • Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[1][3]

  • Contaminated Packaging: Handle contaminated packaging in the same manner as the substance itself, ensuring it is disposed of according to regulations.[1][3]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for handling this compound, emphasizing the integration of safety measures at each stage.

Evogliptin_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment cluster_disposal Waste Management Receive Receive & Inspect Store Store Appropriately (Cool, Ventilated) Receive->Store Don_PPE Don Required PPE Store->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Workspace Experiment->Decontaminate Spill Accidental Spill? Experiment->Spill Doff_PPE Doff & Dispose PPE Decontaminate->Doff_PPE Dispose_Waste Dispose of Chemical Waste & Contaminated Materials Doff_PPE->Dispose_Waste Spill->Decontaminate No Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Cleanup->Decontaminate

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.